2(3H)-Furanone, dihydro-4-hydroxy-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872986 | |
| Record name | beta-Hydroxybutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-16-9 | |
| Record name | 3,4-Dihydroxybutanoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Hydroxybutyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-hydroxy-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M94O5FN60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2(3H)-Furanone, dihydro-4-hydroxy-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Furanone, dihydro-4-hydroxy-, also known as 4-hydroxy-γ-butyrolactone, is a fascinating five-membered lactone that has garnered significant interest in the scientific community. Its versatile chemical nature and presence in various natural sources make it a valuable chiral building block in synthetic organic chemistry and a molecule with intriguing biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating bacterial communication through quorum sensing.
Chemical and Physical Properties
2(3H)-Furanone, dihydro-4-hydroxy- is a polar molecule with the chemical formula C₄H₆O₃ and a molecular weight of 102.09 g/mol .[1] Its structure features a saturated furanone ring with a hydroxyl group at the 4-position, which is key to its chemical reactivity and biological function. The presence of this hydroxyl group allows it to act as a hydrogen bond donor, facilitating interactions with biomolecules such as proteins and enzymes.[1]
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-hydroxyoxolan-2-one. However, it is commonly referred to by a variety of synonyms in scientific literature, including:
-
4-Hydroxydihydrofuran-2(3H)-one[2]
-
4-Hydroxy-gamma-butyrolactone
-
Dihydro-4-hydroxy-2(3H)-furanone[2]
-
γ-Hydroxybutyrolactone
-
4-Hydroxy-tetrahydrofuran-2-one
Its unique CAS Registry Number is 5469-16-9.[2]
Quantitative Data
A summary of the key physicochemical properties of 2(3H)-Furanone, dihydro-4-hydroxy- and its parent compound, γ-butyrolactone, is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of 2(3H)-Furanone, dihydro-4-hydroxy- and γ-Butyrolactone
| Property | 2(3H)-Furanone, dihydro-4-hydroxy- | γ-Butyrolactone (for comparison) | Reference |
| Molecular Formula | C₄H₆O₃ | C₄H₆O₂ | [1][2],[3] |
| Molecular Weight | 102.09 g/mol | 86.09 g/mol | [1],[3] |
| Melting Point | Not available | -45 °C | [3] |
| Boiling Point | Not available | 204-205 °C | [3] |
| Density | Not available | 1.12 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | Not available | 1.436 | [3] |
| Water Solubility | Miscible | Miscible | [4] |
| logP | Not available | -0.566 at 25°C | [3] |
Table 2: Spectral Data for 2(3H)-Furanone, dihydro-4-hydroxy-
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not explicitly found in a compiled format. |
| ¹³C NMR | Data available but requires compilation from spectral databases. |
| Mass Spectrometry (MS) | Data available from NIST WebBook and other spectral databases.[2] |
| Infrared (IR) Spectroscopy | Data not explicitly found in a compiled format. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2(3H)-Furanone, dihydro-4-hydroxy-. These protocols are compiled from various sources and are intended to serve as a guide for laboratory practice.
Synthesis of 2(3H)-Furanone, dihydro-4-hydroxy-
A common synthetic route to γ-butyrolactones involves the reduction of corresponding succinic anhydrides or maleic anhydrides. The following is a generalized protocol for the synthesis of 4-hydroxy-γ-butyrolactone.
Materials:
-
Succinic anhydride (B1165640) or a suitable derivative
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting anhydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to control the reaction temperature and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with dilute HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
The crude product can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude 2(3H)-Furanone, dihydro-4-hydroxy-
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and visualization reagents
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2(3H)-Furanone, dihydro-4-hydroxy-.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Biological Activity and Signaling Pathways
Furanone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] A significant area of research focuses on their ability to interfere with bacterial communication, a process known as quorum sensing (QS).
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex quorum-sensing network to regulate the expression of virulence factors and biofilm formation.[5][6][7] This network involves multiple signaling systems, with the las and rhl systems being the most well-characterized.[5]
The las system is controlled by the transcriptional regulator LasR and its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The rhl system is regulated by RhlR and its autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL).[8]
2(3H)-Furanone, dihydro-4-hydroxy- and other furanone derivatives can act as antagonists to these QS receptors. Due to their structural similarity to the acyl-homoserine lactone (AHL) signaling molecules, they can competitively bind to the ligand-binding domains of LasR and RhlR. This binding prevents the native autoinducers from activating the receptors, thereby inhibiting the downstream signaling cascade that leads to the expression of virulence genes and the formation of biofilms.[9]
Diagram 1: Quorum Sensing Inhibition by 2(3H)-Furanone, dihydro-4-hydroxy- in Pseudomonas aeruginosa
Caption: Competitive inhibition of LasR and RhlR receptors by 2(3H)-Furanone, dihydro-4-hydroxy-.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 2(3H)-Furanone, dihydro-4-hydroxy-.
Conclusion
2(3H)-Furanone, dihydro-4-hydroxy- is a molecule of significant interest due to its utility as a chiral synthon and its potential as a novel antimicrobial agent. Its ability to interfere with bacterial quorum sensing presents a promising avenue for the development of anti-virulence therapies that may circumvent the challenges of traditional antibiotic resistance. The experimental protocols and data presented in this guide are intended to facilitate further research into this versatile compound and its applications in drug discovery and development. Further studies are warranted to fully elucidate its mechanism of action and to explore the structure-activity relationships of its derivatives for enhanced therapeutic potential.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. 2(3H)-Furanone, dihydro-4-hydroxy- [webbook.nist.gov]
- 3. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-BUTYROLACTONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 6. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Dihydro-4-hydroxy-2(3H)-furanone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-4-hydroxy-2(3H)-furanone, a member of the furanone family, is a naturally occurring lactone found in various plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, detailing its quantitative occurrence, methodologies for its isolation and analysis, and a plausible biosynthetic pathway. The information presented herein is intended to support research and development efforts in phytochemistry, natural product chemistry, and drug discovery.
Natural Occurrence and Quantitative Data
Dihydro-4-hydroxy-2(3H)-furanone has been identified in several plant species, most notably in saffron (Crocus sativus).[1] Its presence has also been reported in Anoectochilus formosanus and the fungus Climacodon septentrionalis.[1] Quantitative analyses have been performed, primarily on saffron, to determine the concentration of this compound. The data from these studies are summarized below.
| Plant Species | Plant Part | Compound | Concentration (g/kg of saffron) | Analytical Method | Reference |
| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | 0.5 (average) | GC-MS/FID | [2] |
| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | 16.3 (maximum) | GC-MS/FID | [2] |
| Crocus sativus | Stigmas | Dihydro-4-hydroxy-2(3H)-furanone | Not specified (24.41% of total methanolic extract) | GC-MS | [3] |
Experimental Protocols
The isolation and quantification of dihydro-4-hydroxy-2(3H)-furanone from plant matrices typically involve extraction followed by chromatographic analysis. The following is a representative protocol based on methodologies reported for the analysis of volatile and semi-volatile compounds in saffron.
Sample Preparation and Extraction
-
Objective: To extract dihydro-4-hydroxy-2(3H)-furanone from the plant material.
-
Apparatus and Reagents:
-
Dried plant material (e.g., saffron stigmas)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vials for GC-MS analysis
-
-
Procedure:
-
Weigh 100 mg of finely ground, dried plant material.
-
Add 2 mL of methanol to the plant material in a suitable vessel.
-
Place the vessel in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To identify and quantify dihydro-4-hydroxy-2(3H)-furanone in the extract.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Typical GC-MS Parameters:
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 5 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Identification and Quantification:
-
Identification of dihydro-4-hydroxy-2(3H)-furanone is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of dihydro-4-hydroxy-2(3H)-furanone will show characteristic fragments.
-
Quantification is performed by creating a calibration curve using standard solutions of known concentrations of dihydro-4-hydroxy-2(3H)-furanone. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve.
-
Visualizations
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for dihydro-4-hydroxy-2(3H)-furanone in plants has not been fully elucidated, a plausible route can be proposed based on known metabolic pathways. It is hypothesized that the pathway originates from intermediates of the Krebs cycle, such as succinic acid or succinyl-CoA.
Caption: Proposed biosynthetic pathway of dihydro-4-hydroxy-2(3H)-furanone from succinyl-CoA.
Experimental Workflow
The general workflow for the analysis of dihydro-4-hydroxy-2(3H)-furanone from plant material is a multi-step process.
Caption: General experimental workflow for the analysis of dihydro-4-hydroxy-2(3H)-furanone.
References
The Biological Landscape of 4-hydroxytetrahydrofuran-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxytetrahydrofuran-2-one, a derivative of the γ-butyrolactone (GBL) scaffold, is a molecule of interest within the broader class of lactones, which are known for their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of direct research on the specific biological effects and mechanisms of action of 4-hydroxytetrahydrofuran-2-one. The vast majority of available data focuses on its parent compound, γ-butyrolactone (GBL), and its rapid in vivo conversion to the psychoactive compound γ-hydroxybutyric acid (GHB). This guide, therefore, provides an in-depth analysis of the biological activities of GBL and its metabolite GHB as a scientifically pertinent surrogate to understand the potential effects of 4-hydroxytetrahydrofuran-2-one. This document summarizes the known pharmacology, toxicology, and mechanisms of action of GBL/GHB, presents generalized experimental protocols for assessing lactone bioactivity, and visualizes the primary signaling pathway associated with GHB.
Introduction
Lactones, cyclic esters found in numerous natural products, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] The γ-butyrolactone (GBL) ring is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.[1][3] 4-hydroxytetrahydrofuran-2-one, as a hydroxylated derivative of GBL, possesses structural features that suggest potential biological relevance. However, specific studies detailing its bioactivity are currently lacking in the public domain.
This technical guide addresses this information gap by focusing on the well-documented biological profile of γ-butyrolactone (GBL). GBL is readily absorbed and rapidly hydrolyzed in the bloodstream by lactonase enzymes into γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system (CNS) depressant.[4][5] Therefore, the biological effects of GBL are predominantly attributable to the actions of GHB.
Biological Activity and Effects of γ-Butyrolactone (GBL) and its Metabolite γ-Hydroxybutyric Acid (GHB)
The primary biological effect of GBL is its function as a prodrug for GHB.[4][5] Once converted, GHB exerts its effects on the central nervous system, leading to a range of dose-dependent responses.
Pharmacokinetics and Metabolism
GBL is a colorless, water-miscible liquid that is more lipophilic than GHB, allowing for rapid absorption and higher bioavailability.[4] The conversion of GBL to GHB is catalyzed by paraoxonase (lactonase) enzymes present in the blood.[4] The metabolism of GBL is rapid, and its effects are therefore faster in onset but shorter in duration compared to direct administration of GHB.[4]
Mechanism of Action and Signaling Pathways
GHB is an endogenous compound in the mammalian brain and acts on two distinct receptor types:
-
GHB Receptor (GHB-R): A specific, high-affinity receptor for GHB.
-
GABAB Receptor: A metabotropic receptor for the inhibitory neurotransmitter γ-aminobutyric acid (GABA). GHB is a weak partial agonist at GABAB receptors.
At physiological concentrations, GHB's effects are believed to be mediated by the GHB receptor. At higher, pharmacological concentrations, its sedative-hypnotic effects are primarily due to its action at GABAB receptors.[6] The activation of GABAB receptors by GHB leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.
Physiological and Toxicological Effects
The effects of GBL/GHB are dose-dependent and can range from euphoria and disinhibition at low doses to sedation, hypnosis, and coma at higher doses.[7] Due to its sedative properties, it has been used illicitly as a "date rape" drug.[7]
Table 1: Dose-Dependent Effects of GBL/GHB
| Dosage Range | Primary Effects | Potential Adverse Effects |
| Low | Euphoria, increased sociability, disinhibition | Drowsiness, dizziness, nausea |
| Moderate | Sedation, hypnosis, slurred speech | Vomiting, confusion, ataxia |
| High | Unconsciousness, coma, respiratory depression | Seizures, bradycardia, death |
Note: This table provides a general overview. Effects can vary significantly based on individual tolerance, metabolism, and co-ingestion of other substances, particularly alcohol.[7]
Experimental Protocols for Biological Activity Assessment of Lactones
Given the lack of specific experimental data for 4-hydroxytetrahydrofuran-2-one, this section provides generalized protocols for assessing the biological activity of lactones, which could be adapted for future studies on this compound.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test lactone compound
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the lactone stock solution in the broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Test lactone compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test lactone for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion and Future Directions
While direct biological data for 4-hydroxytetrahydrofuran-2-one is currently unavailable, its structural relationship to γ-butyrolactone provides a strong basis for predicting its potential biological activity. It is highly probable that 4-hydroxytetrahydrofuran-2-one would also act as a prodrug for a hydroxylated derivative of GHB, potentially exhibiting similar, albeit modified, CNS effects.
Future research should focus on the synthesis and in vitro and in vivo characterization of 4-hydroxytetrahydrofuran-2-one. Key studies would include:
-
Pharmacokinetic studies: To determine its rate of hydrolysis to the corresponding GHB derivative and its overall metabolic fate.
-
Receptor binding assays: To assess its affinity for GHB and GABAB receptors.
-
In vitro cytotoxicity and antimicrobial screening: To explore other potential biological activities beyond its expected CNS effects.
-
In vivo behavioral studies: To characterize its physiological and behavioral effects in animal models.
Such studies are essential to elucidate the specific biological activity and effects of 4-hydroxytetrahydrofuran-2-one and to determine its potential as a novel pharmacological agent or its toxicological risk.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. Gamma-Butyrolactone [bionity.com]
- 6. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: (+/-)-3-Hydroxy-γ-butyrolactone (CAS 5469-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound correctly associated with CAS number 5469-16-9: (+/-)-3-Hydroxy-γ-butyrolactone. This molecule, also known as 4-hydroxydihydrofuran-2(3H)-one, is a crucial chiral building block in the pharmaceutical industry. Due to significant confusion in commercial supplier databases, this paper clarifies that CAS 5469-16-9 does not pertain to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, whose correct CAS number is 73963-42-5. This document consolidates key physicochemical data, details common experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.
Chemical Identity and Structure
Initially, a notable discrepancy exists in public databases regarding CAS 5469-16-9. Authoritative sources such as the NIST Chemistry WebBook and PubChem definitively identify this CAS number with (+/-)-3-Hydroxy-γ-butyrolactone. It is a five-membered lactone ring featuring a hydroxyl group on the carbon atom beta to the carbonyl group (C3 position). This hydroxyl group introduces a chiral center, making the molecule exist as two enantiomers, (R) and (S). The racemic mixture is denoted as (+/-)-3-Hydroxy-γ-butyrolactone.
-
IUPAC Name: 4-hydroxyoxolan-2-one[1]
-
Synonyms: (+/-)-3-Hydroxy-gamma-butyrolactone, 4-Hydroxydihydrofuran-2(3H)-one, 3,4-Dihydroxybutanoic acid γ-lactone[1][2]
-
Chemical Structure:
(Image Source: PubChem CID 95652)
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (+/-)-3-Hydroxy-γ-butyrolactone are summarized below. These properties are crucial for its handling, storage, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 68 °C | [2][5] |
| Boiling Point | 98-100 °C at 0.3 mmHg | [4][5] |
| Density | 1.241 - 1.393 g/cm³ | [2][4] |
| Refractive Index (n²⁰/D) | 1.464 | [4][5] |
| Water Solubility | Miscible | [4] |
| logP (Octanol/Water) | -0.706 | [6] |
| pKa (Predicted) | 12.87 ± 0.20 |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability / Key Information | Reference(s) |
| ¹H NMR | Spectrum available | [5][7] |
| ¹³C NMR | Spectrum available | [5] |
| Mass Spectrum (EI) | Spectrum available in NIST WebBook | [5] |
| IR Spectrum | Data available | |
| Kovats Retention Index | Standard non-polar: 1153-1185; Standard polar: 2457 | [1] |
Biological Significance and Applications
(+/-)-3-Hydroxy-γ-butyrolactone, particularly its enantiomerically pure forms, serves as a high-value chiral synthon in the pharmaceutical industry.[8] The specific stereochemistry of the hydroxyl group is fundamental to the biological activity of the final active pharmaceutical ingredients (APIs).
-
(S)-Enantiomer: It is a key intermediate for synthesizing prominent drugs such as the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®).[4]
-
γ-Butyrolactones (GBLs) in Nature: The γ-butyrolactone scaffold is a privileged structure found in many natural products with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10]
-
Metabolic Fate: In vivo, γ-butyrolactone can be converted to γ-hydroxybutyrate (GHB) by lactonases. GHB is a neurotransmitter and central nervous system depressant.[11]
Below is a diagram illustrating the metabolic conversion of GBL to GHB.
References
- 1. 3,4-Dihydroxybutanoic acid gamma-lactone | C4H6O3 | CID 95652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 2(3H)-Furanone, dihydro-4-hydroxy- (CAS 5469-16-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
The Antimicrobial Arsenal of Dihydro-4-hydroxy-furanones: A Technical Guide to Mechanisms of Action
For Immediate Release
A Deep Dive into the Antimicrobial and Quorum Sensing Inhibitory Properties of Dihydro-4-hydroxy-furanones and Related Compounds for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the antimicrobial mechanisms of dihydro-4-hydroxy-furanones and structurally related furanone compounds. While specific research on dihydro-4-hydroxy-furanones is emerging, this document draws upon comprehensive data from closely related furanone derivatives to present a detailed overview of their primary modes of action, focusing on quorum sensing inhibition, direct antimicrobial effects, and biofilm disruption.
Core Mechanism: Interference with Bacterial Communication (Quorum Sensing)
The predominant mechanism by which many furanone derivatives exert their antimicrobial effect is through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and the formation of biofilms. Furanones, due to their structural similarity to native signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, can act as competitive inhibitors, effectively silencing this communication.
A notable example is the activity of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a non-halogenated furanone, against Pseudomonas aeruginosa. Studies have shown that sub-inhibitory concentrations of HDMF can significantly reduce the production of QS-controlled virulence factors. This inhibition is believed to be reversible and competitive, suggesting that HDMF vies with the natural AHL signal molecules for binding to their cognate receptors, such as LasR.[1] The disruption of the QS cascade leads to a downstream reduction in the expression of genes responsible for virulence and biofilm formation.[1]
The following diagram illustrates the general principle of quorum sensing inhibition by furanone compounds.
References
2(3H)-Furanone, dihydro-4-hydroxy- comprehensive literature review
This comprehensive guide provides a detailed overview of 2(3H)-Furanone, dihydro-4-hydroxy-, also known as γ-hydroxybutyrolactone (GHBL). It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, natural occurrence, and biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides representative protocols and data from closely related furanone derivatives to facilitate future research.
Chemical and Physical Properties
2(3H)-Furanone, dihydro-4-hydroxy- is a heterocyclic organic compound belonging to the furanone family. It is a saturated gamma-lactone with a hydroxyl group at the 4-position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-dihydro-4-hydroxy-2(3H)-furanone. The stereochemistry of this hydroxyl group is crucial for its biological activity and its utility as a chiral building block in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| CAS Number | 5469-16-9 | [2] |
| IUPAC Name | Dihydro-4-hydroxy-2(3H)-furanone | [2] |
| Synonyms | γ-Hydroxybutyrolactone, 4-Hydroxydihydrofuran-2(3H)-one | [2] |
| InChI Key | FUDDLSHBRSNCBV-UHFFFAOYSA-N | [2] |
| LogP (calculated) | -0.706 | [3] |
Synthesis and Manufacturing
Potential Synthetic Routes:
-
From Malic Acid: A common precursor for chiral γ-lactones is malic acid, which can be converted to the target molecule through selective reduction of its ester derivatives.[4]
-
From 3,4-Dihydroxybutanoic Acid: The cyclization of 3,4-dihydroxybutanoic acid or its salts can yield dihydro-4-hydroxy-2(3H)-furanone.[5][6][7][8][9] This precursor can be obtained from the degradation of carbohydrates.[6]
-
Reduction of 4-Hydroxy-2-oxobutanoic Acid: The reduction of the keto group in 4-hydroxy-2-oxobutanoic acid can lead to the formation of the corresponding dihydroxy acid, which can then cyclize to the lactone.[10][11]
Below is a generalized workflow for the synthesis of a furanone derivative, which could be adapted for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.
Natural Occurrence
2(3H)-Furanone, dihydro-4-hydroxy- has been identified in various natural sources, spanning from plants to mammals. Its presence in several medicinal plants suggests a potential role in their biochemical pathways or defense mechanisms.[1]
Known Natural Sources:
-
Plants: It has been reported in medicinal plants such as Crocus sativus (saffron), Anoectochilus formosanus, and Climacodon septentrionalis.[1]
Biological Activities and Potential Applications
Furanones as a chemical class are known for a wide range of biological activities.[1] While specific data for dihydro-4-hydroxy-2(3H)-furanone is scarce, the activities of its derivatives suggest several potential applications.
Antimicrobial Activity
Furanone derivatives have demonstrated significant antimicrobial properties.[12] They are believed to exert their effects by disrupting microbial cell membranes and interfering with essential metabolic processes.[1] Some furanones have also been shown to inhibit quorum sensing, a bacterial communication system crucial for virulence and biofilm formation.[1]
Quantitative Data for Furanone Derivatives (Antimicrobial Activity):
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Furanone F105 | Staphylococcus aureus | 8 - 10 | [12] |
| Furanone F105 | Klebsiella pneumoniae | >128 | [12] |
| Furanone C-30 | Pseudomonas aeruginosa | 256-512 | [12] |
| Various Spiropyrrolidines | Bacillus subtilis | 32 | [13] |
| Various Spiropyrrolidines | Gram-negative bacteria | 64 - 125 | [13] |
Anti-inflammatory Activity
Certain furanone derivatives have shown potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.
Quantitative Data for Furanone Derivatives (Anti-inflammatory Activity):
| Compound | Assay | IC₅₀ (µM) | Reference |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | COX-1 Inhibition | 2.8 | [14] |
| Diarylpentanoid derivative | Nitric Oxide Suppression | 4.9 | [15] |
Neuroprotective Activity
Some γ-butyrolactone derivatives have been investigated for their neuroprotective effects, showing potential in protecting against cytotoxicity in neuronal cells.[4] This suggests that dihydro-4-hydroxy-2(3H)-furanone could be a scaffold for the development of novel neuroprotective agents.
Experimental Protocols
Due to the lack of specific published protocols for 2(3H)-Furanone, dihydro-4-hydroxy-, this section provides representative, detailed methodologies for key assays based on protocols for related furanone derivatives.
Representative Synthesis Protocol: Cyclization of 3,4-Dihydroxybutanoic Acid
This protocol is a hypothetical adaptation for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.
-
Preparation of Starting Material: Obtain or synthesize 3,4-dihydroxybutanoic acid.[6][7][8][9]
-
Acid-Catalyzed Cyclization:
-
Dissolve 3,4-dihydroxybutanoic acid in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[16][17]
-
Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final inoculum concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Assay: COX-2 Inhibition Assay
This protocol is a general guide for a colorimetric COX-2 inhibitor screening assay.[18][19][20][21][22]
-
Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.
-
Assay Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to wells for the 100% initial activity control and inhibitor test samples.
-
Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells and the solvent vehicle to the control wells.
-
Pre-incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Measurement: After a specific reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways
While the direct interaction of dihydro-4-hydroxy-2(3H)-furanone with specific signaling pathways is not well-documented, furanone derivatives are known to interfere with bacterial quorum sensing (QS). QS is a cell-density dependent signaling mechanism that regulates virulence gene expression in many pathogenic bacteria. Furanones can act as antagonists to the signaling molecules (e.g., acyl-homoserine lactones or AHLs) in these systems.
The proposed mechanism of QS inhibition by furanones involves competitive binding to the LuxR-type transcriptional regulators. This prevents the binding of the natural AHL signal, thereby inhibiting the transcription of target virulence genes.
Future Directions
The versatile chemical nature and the presence of 2(3H)-Furanone, dihydro-4-hydroxy- in biological systems make it an interesting molecule for further investigation. Future research should focus on:
-
Development of robust and scalable synthetic methods, particularly for the enantiomerically pure forms.
-
Comprehensive biological screening to elucidate its specific antimicrobial, anti-inflammatory, and neuroprotective properties.
-
Determination of quantitative data such as MIC and IC₅₀ values for a range of targets.
-
In-depth studies on its mechanism of action, including its interaction with specific signaling pathways.
-
Pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.
By addressing these knowledge gaps, the full potential of 2(3H)-Furanone, dihydro-4-hydroxy- in drug discovery and development can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Quorum Sensing Activity of Forsythia suspense on Chromobacterium violaceum and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3,4-Dihydroxybutanoic Acid | High-Purity Research Chemical [benchchem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5 [benchchem.com]
- 11. 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Role of 4-hydroxy-2-oxolanone in bacterial quorum sensing.
An In-depth Technical Guide on the Role of γ-Butyrolactones in Bacterial Quorum Sensing, with a Focus on the 4-Hydroxy-2-Oxolanone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In a variety of bacteria, particularly within the phylum Actinobacteria, this process is mediated by a class of signaling molecules known as γ-butyrolactones (GBLs). These molecules are characterized by a core 4-hydroxy-2-oxolanone (also known as 3-hydroxy-γ-butyrolactone) chemical structure, which is typically substituted with a side chain that confers biological specificity. While the unsubstituted 4-hydroxy-2-oxolanone is not recognized as a natural quorum sensing signal, its substituted derivatives are crucial for regulating a wide range of physiological processes, most notably antibiotic production and morphological differentiation in Streptomyces species. This guide provides a comprehensive overview of the role of GBLs in bacterial quorum sensing, detailing their biosynthesis, signaling pathways, and the experimental methods used for their study.
Introduction to γ-Butyrolactones in Quorum Sensing
Gamma-butyrolactones (GBLs) are a family of bacterial signaling molecules that play a pivotal role in the regulation of secondary metabolism and cellular development.[1] These molecules, often referred to as bacterial hormones, are structurally analogous to the N-acyl homoserine lactones (AHLs) used by Gram-negative bacteria for quorum sensing.[2] The specificity of GBL signaling is largely determined by the nature of the 2-acyl and 3-hydroxymethyl substituents on the 4-hydroxy-2-oxolanone core.[3]
The most extensively studied GBL is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which triggers streptomycin (B1217042) production and sporulation at nanomolar concentrations.[4][5] The discovery and characterization of the A-factor system have provided a foundational model for understanding GBL-mediated quorum sensing.[6][7]
The A-factor Signaling Pathway in Streptomyces griseus
The A-factor signaling cascade in S. griseus is a well-elucidated model for GBL-mediated gene regulation.[4] This pathway is initiated by the accumulation of A-factor to a threshold concentration, leading to its binding to a cytoplasmic receptor, ArpA.
Signaling Pathway Overview:
-
A-factor Synthesis: The biosynthesis of A-factor is a multi-step process, with the key enzyme being AfsA.[4]
-
Receptor Binding: At low concentrations, the A-factor receptor protein, ArpA, exists as a dimer and binds to the promoter region of the adpA gene, repressing its transcription.[6]
-
Derepression of adpA: As the extracellular concentration of A-factor increases, it diffuses into the cell and binds to ArpA. This binding induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[6]
-
Activation of AdpA Regulon: The derepression of adpA allows for the synthesis of the transcriptional activator AdpA. AdpA then activates a large regulon of genes, including strR.[5][8]
-
Streptomycin Production: StrR is a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster. Its activation by AdpA initiates the production of streptomycin.[8]
Caption: A-factor signaling pathway in Streptomyces griseus.
Quantitative Data on γ-Butyrolactone Activity
The biological activity of GBLs is highly dependent on their concentration and chemical structure. The following table summarizes key quantitative data for representative GBLs.
| γ-Butyrolactone | Producing Organism | Regulated Phenotype | Effective Concentration | Reference(s) |
| A-factor | Streptomyces griseus | Streptomycin production, Sporulation | 10⁻⁹ M | [5] |
| SCB1 | Streptomyces coelicolor | Actinorhodin and Undecylprodigiosin production | Not specified | [9] |
| Virginiae Butanolides (VBs) | Streptomyces virginiae | Virginiamycin production | Nanomolar range | [10] |
Experimental Protocols
A variety of experimental techniques are employed to study GBL-mediated quorum sensing. These range from the chemical synthesis of GBL analogs to sensitive bioassays for their detection.
Chemical Synthesis of γ-Butyrolactones
The chemical synthesis of GBLs is essential for structure-activity relationship studies and for confirming the identity of natural products. A general synthetic scheme is presented below.[9][11]
Caption: General workflow for the chemical synthesis of γ-butyrolactones.
Methodology:
-
Starting Material: The synthesis often begins with a chiral precursor such as (R)-paraconyl alcohol to establish the stereochemistry of the butyrolactone ring.[11]
-
Protection: The free hydroxyl group is protected to prevent side reactions in subsequent steps.
-
Asymmetric Reduction: A key step to introduce the desired stereochemistry at other chiral centers. This can be achieved using methods like Rh-catalyzed asymmetric conjugate reduction or hydrogenolysis with copper hydride.[9]
-
Acylation: The side chain is introduced by acylation with an appropriate acyl chloride.
-
Deprotection: The protecting group is removed to yield the final GBL product.
-
Purification and Characterization: The synthesized GBL is purified by chromatography and its structure confirmed by NMR and mass spectrometry.
Bioassays for γ-Butyrolactone Detection
Bioassays are critical for detecting and quantifying GBL activity. These assays typically use a reporter strain that produces a measurable signal (e.g., pigment, light, or antibiotic resistance) in response to GBLs.
Caption: General workflow for a γ-butyrolactone bioassay.
Methodology (Example using a Streptomyces reporter): [12]
-
Reporter Strain: A mutant strain of a Streptomyces species that is deficient in GBL production but contains the GBL-responsive regulatory system is used. This strain is often engineered to produce a readily detectable reporter gene product (e.g., β-galactosidase, luciferase, or a pigment) upon GBL induction.
-
Assay Plate Preparation: The reporter strain is grown in a suitable medium and then overlaid on agar plates.
-
Sample Application: The samples to be tested (e.g., culture supernatants, extracts, or purified compounds) are spotted onto the surface of the agar.
-
Incubation: The plates are incubated to allow for the diffusion of any GBLs in the sample and the growth of the reporter strain.
-
Detection: The presence of GBLs is indicated by a zone of reporter gene expression around the point of sample application. The size and intensity of the zone can be used to semi-quantitatively assess the amount of GBL activity.
Analytical Methods for GBL Quantification
For precise quantification and structural elucidation of GBLs, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[13][14][15]
Methodology (General GC-MS Protocol):
-
Sample Preparation: GBLs are extracted from aqueous samples (e.g., culture supernatants) using a non-polar solvent like methylene (B1212753) chloride or chloroform. The extract is then dried.[13]
-
Derivatization (Optional): For enhanced volatility and detection, GBLs can be derivatized, for example, by silylation.
-
GC Separation: The prepared sample is injected into a gas chromatograph, where the GBLs are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum provides a molecular fingerprint that can be used for identification and quantification by comparison to standards.
Conclusion and Future Directions
The study of 4-hydroxy-2-oxolanone derivatives has been instrumental in understanding the complex regulatory networks that govern bacterial life. While the unsubstituted core structure does not appear to be a natural signaling molecule, its role as the scaffold for a diverse array of GBLs highlights its fundamental importance. The A-factor system in Streptomyces remains a paradigm for GBL-mediated quorum sensing, but ongoing research continues to uncover novel GBLs and their associated regulatory circuits in a widening range of bacteria.[3][16]
For drug development professionals, the GBL signaling pathway presents an attractive target for antimicrobial strategies. The development of synthetic GBL analogs that can act as agonists or antagonists of GBL receptors could provide a means to manipulate bacterial behavior, for instance, by preventing the expression of virulence factors or inducing the production of beneficial secondary metabolites. Future research will likely focus on the discovery of new GBLs from diverse microbial sources, the elucidation of their biosynthetic and signaling pathways, and the development of novel therapeutic agents that target these systems.
References
- 1. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00007F [pubs.rsc.org]
- 4. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Control by A-Factor of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 8. Transcriptional control by A-factor of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Binding Sequences for Butyrolactone Autoregulator Receptors in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. swgdrug.org [swgdrug.org]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. air.unimi.it [air.unimi.it]
- 16. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Lesser-Known Constituent of Saffron: A Technical Guide to 3,4-Dihydroxybutanoic Acid Gamma-Lactone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Crocus sativus L., commonly known as saffron, is a treasure trove of bioactive compounds, with crocins, picrocrocin, and safranal (B46814) being the most extensively studied for their therapeutic properties. However, the chemical complexity of saffron extends beyond these major constituents. This technical guide focuses on a less-explored molecule identified in Crocus sativus: 3,4-Dihydroxybutanoic acid and its cyclic form, 3,4-Dihydroxybutanoic acid gamma-lactone. While its presence has been documented, a significant research gap exists regarding its discovery, isolation, quantification, and specific biological roles within the context of saffron.
This document aims to provide a comprehensive overview of the current knowledge, propose hypothetical experimental workflows based on established methodologies for similar compounds in saffron, and highlight the potential research avenues for this intriguing molecule.
Quantitative Data on Organic Acids in Crocus sativus
While specific quantitative data for 3,4-Dihydroxybutanoic acid gamma-lactone in Crocus sativus is not available in the current body of scientific literature, studies have quantified other organic acids in saffron stigmas. This data provides a comparative context for the potential concentration range of such compounds.
Table 1: Quantitative Analysis of Organic Acids in Crocus sativus Stigmas
| Organic Acid | Concentration (µg/g of dry weight) | Analytical Method | Reference |
| Lactic Acid | 62 | GC-MS | [1] |
| Glycolic Acid | 40 | GC-MS | [1] |
| Malic Acid | 30 | GC-MS | [1] |
Proposed Experimental Protocols for the Study of 3,4-Dihydroxybutanoic Acid Gamma-Lactone in Crocus sativus
The following protocols are hypothetical and based on established methods for the extraction and analysis of polar metabolites and organic acids from plant matrices, particularly saffron.
Extraction of Polar Compounds from Crocus sativus Stigmas
This protocol outlines a general procedure for the extraction of polar compounds, which would include 3,4-Dihydroxybutanoic acid gamma-lactone.
-
Sample Preparation: Freeze-dry high-quality saffron stigmas and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered stigmas in a polar solvent system, such as 80% methanol (B129727) in water, at a ratio of 1:20 (w/v).
-
Extraction Conditions: Perform the extraction at 4°C for 24 hours with continuous agitation to maximize the recovery of polar metabolites while minimizing degradation.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated crude extract.
Isolation by Solid-Phase Extraction (SPE)
A solid-phase extraction step can be employed for the initial fractionation of the crude extract to enrich the fraction containing organic acids.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove highly polar compounds like sugars.
-
Elution: Elute the fraction containing organic acids and other moderately polar compounds with a suitable solvent, such as a mixture of methanol and water. The optimal elution solvent would need to be determined experimentally.
Identification and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatized organic acids.
-
Derivatization: To increase volatility, the hydroxyl and carboxyl groups of 3,4-Dihydroxybutanoic acid must be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
-
Identification: The identification of the derivatized 3,4-Dihydroxybutanoic acid gamma-lactone would be based on the comparison of its retention time and mass spectrum with that of an authentic standard.
-
Quantification: For quantitative analysis, a calibration curve would be prepared using a certified reference standard of 3,4-Dihydroxybutanoic acid gamma-lactone. An internal standard (e.g., a deuterated analog) should be used to correct for variations in extraction and derivatization efficiency.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of 3,4-Dihydroxybutanoic acid gamma-lactone in Crocus sativus.
References
Spectroscopic Profile of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Dihydro-4-hydroxy-2(3H)-furanone (CAS: 5469-16-9). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the fields of medicinal chemistry, natural product analysis, and drug discovery.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Dihydro-4-hydroxy-2(3H)-furanone. This information is crucial for the structural elucidation and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data of Dihydro-4-hydroxy-2(3H)-furanone
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (C2) | ~177 |
| CH-OH (C4) | ~68 |
| CH₂ (C3) | ~40 |
| CH₂-O (C5) | ~70 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of Dihydro-4-hydroxy-2(3H)-furanone is characterized by the presence of key functional groups.
Table 2: Infrared (IR) Spectroscopic Data of Dihydro-4-hydroxy-2(3H)-furanone
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | ~3400 | Broad |
| C=O (Lactone) | ~1770 | Strong |
These characteristic absorption bands are indicative of the hydroxyl group and the carbonyl group within the lactone ring structure.[1]
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry (MS) Data of Dihydro-4-hydroxy-2(3H)-furanone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | Base Peak | [M]⁺ (Molecular Ion) |
| 73 | High | [M - CHO]⁺ |
| 57 | Medium | [C₃H₅O]⁺ |
| 43 | High | [C₂H₃O]⁺ |
The mass spectrum typically shows a prominent molecular ion peak at m/z 102.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified Dihydro-4-hydroxy-2(3H)-furanone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Data Acquisition (¹H and ¹³C NMR):
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative data.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film):
-
If the sample is a liquid, a drop can be placed between two KBr or NaCl plates to form a thin film.
-
If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a KBr or NaCl plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.
Data Acquisition (FTIR):
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).
-
A background spectrum of the empty sample holder (or the solvent if applicable) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
The concentration should be optimized to avoid overloading the GC column and detector.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
The GC is typically equipped with a capillary column suitable for the analysis of polar compounds.
-
The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
The Therapeutic Promise of Furanones: A Technical Guide to a Versatile Pharmacophore
A deep dive into the burgeoning therapeutic applications of furanone derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile pharmacophore have been extensively explored for their potential in treating a wide array of human diseases.[1][2][3]
Anticancer Applications: Halting Uncontrolled Cell Proliferation
Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against various cancer cell lines.[1][4][5] Their mechanisms of action are diverse, including the induction of cell cycle arrest, interaction with DNA, and the inhibition of key enzymes involved in cancer progression.[1][4][5][6]
Quantitative Data: Anticancer Efficacy of Furanone Derivatives
The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.[1][4][5][7]
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][5] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[4] |
| Furan-based Pyridine Carbohydrazide (B1668358) (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[7] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[7] |
| 5-O-silylated Mucobromic Acid (MBA) (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound. |
Key Anticancer Mechanisms of Furanone Derivatives
Furanone derivatives exert their anticancer effects through several distinct and sometimes overlapping molecular mechanisms. The primary pathways identified are the halting of the cell division cycle and the induction of programmed cell death (apoptosis).
Many furanone derivatives have the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1][4] This prevents the cells from dividing and propagating.
-
S-Phase Arrest: Bis-2(5H)-furanone derivatives have been observed to arrest the cell cycle in the S-phase, the period of DNA replication.[1][5] This activity is linked to the compound's ability to interact directly with DNA.[1][5]
-
G2/M Phase Arrest: Certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4][7] This is often a consequence of cellular damage, particularly to DNA, which prevents the cell from entering mitosis.
Experimental Protocols: Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., C6, MCF-7)
-
Complete cell culture medium
-
Furanone derivative stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the furanone derivatives (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Human cancer cell lines
-
Furanone derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the furanone derivative for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Antimicrobial and Anti-biofilm Activity
Furanone derivatives have been intensively studied for their ability to combat bacterial infections, not by direct bactericidal action in all cases, but often by disrupting bacterial communication and virulence.[8] This anti-virulence approach is a promising strategy to overcome the challenges of antibiotic resistance.
Quantitative Data: Antimicrobial and Anti-biofilm Efficacy
The following tables summarize the quantitative data on the anti-biofilm activity of various 2(5H)-furanone derivatives against different bacterial species.
| Compound | Bacterial Species | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| Furanone F131 | S. aureus | 8-16 | 8-16 | |
| Furanone F131 | C. albicans | 8-16 | 8-16 | |
| Furanone C-30 | P. aeruginosa | >512 | 256 | [9] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by N-acyl homoserine lactone (AHL) signal molecules. Halogenated furanones, which are structural mimics of AHLs, can interfere with this signaling cascade.[2][10][11] Studies have shown that halogenated furanones accelerate the turnover of the LuxR protein, a key transcriptional activator in the QS system.[2][10][11]
Experimental Protocols: Antimicrobial and Anti-biofilm Assays
This is a widely used method to quantify biofilm formation.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture in appropriate biofilm-promoting medium (e.g., TSB with 0.25% glucose)
-
Furanone derivative stock solution
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
99% Methanol (B129727) or 33% Acetic Acid
Procedure:
-
In a 96-well plate, add 100 µL of sterile broth medium containing serial dilutions of the furanone derivative.
-
Add 100 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution) to each well.[8]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate for 18-24 hours at 37°C under static conditions.[8][9]
-
After incubation, discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.[9]
-
Fix the remaining biofilm by adding 200 µL of 99% methanol for 15 minutes.[9]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[9]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet by adding a suitable solvent (e.g., 33% acetic acid).[8]
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
Anti-inflammatory Properties
Furanone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14]
Quantitative Data: In Vitro Anti-inflammatory Activity
The inhibitory potential of furanone derivatives and their metabolites (e.g., pyridazinones) against key inflammatory enzymes is a critical measure of their activity.[12][13][14][15][16]
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Pyridazinone 5b | COX-2 | - | - | [12][14] |
| Pyridazinone 8b | COX-2 | - | - | [12][14] |
| Pyridazinone 8c | COX-2 | - | - | [12][14] |
| Pyridazinone 3d | COX-2 | 0.425 | - | [15] |
| Pyridazinone 4e | COX-2 | 0.356 | - | [15] |
| Pyridazinone 8a | COX-1 | - | - | [16] |
| Pyridazinone 8a | COX-2 | - | - | [16] |
Note: Specific IC₅₀ values for some compounds were not available in the reviewed literature, but they were identified as promising dual inhibitors.
Mechanism of Action: Dual COX/LOX Inhibition
Inflammation is a complex biological response involving multiple pathways. Arachidonic acid is a key precursor for the synthesis of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the action of COX and LOX enzymes, respectively. Some furanone-derived compounds, particularly pyridazinones, have been shown to dually inhibit both COX-2 and 15-LOX, offering a broad-spectrum anti-inflammatory effect.[12][13][14]
Experimental Protocols: Synthesis and Evaluation
Pyridazinone derivatives with anti-inflammatory activity can be synthesized from 2-furanones. A key step involves the reaction of the furanone with hydrazine (B178648) hydrate (B1144303).
General Procedure:
-
A mixture of the appropriate 2-furanone derivative and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for a period of time (typically several hours).
-
The reaction mixture is then cooled, and the resulting solid is filtered, washed, and recrystallized to yield the corresponding pyridazinone derivative.
-
Further modifications can be made to the pyridazinone core to synthesize a library of compounds for structure-activity relationship studies.[17]
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
The assay is typically performed using a commercially available kit.
-
The test compounds are incubated with purified COX-1 or COX-2 enzyme in the presence of arachidonic acid as the substrate.
-
The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured using an enzyme immunoassay (EIA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.
-
IC₅₀ values are determined from the dose-response curves.
Neuroprotective Potential
Emerging research highlights the potential of furan-containing compounds in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19][20][21] Their neuroprotective effects are attributed to various mechanisms, including antioxidant activity, anti-neuroinflammatory effects, and modulation of key enzymes in the brain.[18][19][20][21]
Quantitative Data: Neuroprotective Activity
| Compound Class | Target/Model | Key Findings | Reference |
| Dihydrofuran-2-one derivatives | MAO-B | Theoretical studies suggest lower inhibition constants than selegiline (B1681611) and rasagiline.[22][23][24] | |
| Benzofuran derivative (TFSeB) | STZ-induced Alzheimer's model | Reversed increase in MAO-B activity; increased BDNF and NRF2; decreased NF-κB and IL-6.[19][20][21] |
Mechanism of Action: MAO-B Inhibition and Neuroinflammation Modulation
Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Theoretical studies have shown that some dihydrofuran-2-one derivatives have the potential to act as MAO-B inhibitors.[22][23][24]
In the context of Alzheimer's disease, neuroinflammation and oxidative stress play crucial roles. Benzofuran derivatives have been shown to exert neuroprotective effects by modulating key signaling pathways. For instance, they can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth, and nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. Concurrently, they can decrease the levels of pro-inflammatory markers such as nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6).[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 23. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 24. researchgate.net [researchgate.net]
Chiral Properties and Stereochemistry of Dihydro-4-hydroxy-2(3H)-furanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-4-hydroxy-2(3H)-furanone, a member of the γ-butyrolactone family, is a chiral molecule of significant interest in chemical synthesis and drug development. The presence of a stereocenter at the C4 position dictates its three-dimensional arrangement, giving rise to two enantiomers: (R)-dihydro-4-hydroxy-2(3H)-furanone and (S)-dihydro-4-hydroxy-2(3H)-furanone. The stereochemistry of this hydroxyl group is of paramount importance as it critically influences the molecule's biological activity and its utility as a chiral building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the chiral properties, stereochemistry, synthesis, and biological significance of the enantiomers of dihydro-4-hydroxy-2(3H)-furanone.
Physicochemical and Chiral Properties
Table 1: Physicochemical Properties of Dihydro-4-hydroxy-2(3H)-furanone
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number (Racemate) | 5469-16-9 | [1] |
| (S)-Enantiomer CAS | 7331-52-4 | [2][3] |
| Appearance | Colorless liquid | General Knowledge |
| Solubility | Miscible in water and polar organic solvents | General Knowledge |
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure dihydro-4-hydroxy-2(3H)-furanone is a key focus of research, with several strategies being employed. These include asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer, and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides presents an efficient route to chiral γ-butyrolactones with high enantioselectivity.[4] Rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have been successfully utilized for this purpose, achieving excellent conversions and enantiomeric excesses (ee).[4]
Another approach involves the use of chiral starting materials. For instance, the asymmetric synthesis of related chiral hydroxy-γ-butyrolactones has been achieved from β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones through an epoxidation and intramolecular ring-opening cascade.[5]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly employed enzymes that can selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the modified one.
Workflow for Enzymatic Kinetic Resolution:
Caption: Enzymatic kinetic resolution of racemic dihydro-4-hydroxy-2(3H)-furanone.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Dihydro-4-hydroxy-2(3H)-furanone (General Procedure)
This protocol is a general guideline based on established methods for the kinetic resolution of similar alcohols.[6][7]
-
Materials:
-
Racemic dihydro-4-hydroxy-2(3H)-furanone
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Molecular sieves
-
-
Procedure:
-
To a solution of racemic dihydro-4-hydroxy-2(3H)-furanone in an anhydrous organic solvent, add molecular sieves and stir for 30 minutes to ensure anhydrous conditions.
-
Add the acyl donor (typically 2-5 equivalents).
-
Add the immobilized lipase (e.g., 10-50% by weight of the substrate).
-
Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
The unreacted enantiomer (e.g., (S)-alcohol) and the acylated enantiomer (e.g., (R)-ester) can then be separated by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base to obtain the other pure enantiomer.
-
Protocol 2: Chiral HPLC Separation of Dihydro-4-hydroxy-2(3H)-furanone Enantiomers (General Method)
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds.[8]
-
Instrumentation and Column:
-
HPLC system with a UV or refractive index detector.
-
Chiral column (e.g., Chiralpak® series with amylose (B160209) or cellulose (B213188) derivatives).
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and compound. A typical starting point is 90:10 (hexane:isopropanol).
-
-
Procedure:
-
Prepare a dilute solution of the racemic dihydro-4-hydroxy-2(3H)-furanone in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Detect the separated enantiomers using the appropriate detector. The retention times will differ for the (R) and (S) enantiomers.
-
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for developing a chiral HPLC separation method.
Biological and Pharmacological Significance
The stereochemistry of chiral molecules profoundly impacts their biological activity.[3] Enantiomers can exhibit quantitative differences in potency and efficacy, or even qualitatively different pharmacological effects.[3] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.
While specific comparative studies on the biological activities of the (R) and (S) enantiomers of dihydro-4-hydroxy-2(3H)-furanone are not detailed in the provided search results, the broader class of furanones is known for a range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[1]
Quorum Sensing Inhibition
A significant area of research for furanone derivatives is the inhibition of quorum sensing (QS) in bacteria.[9][10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often regulating virulence and biofilm formation.[11] Halogenated furanones, naturally produced by the macroalga Delisea pulchra, are well-known inhibitors of QS in Gram-negative bacteria like Pseudomonas aeruginosa.[12] These compounds can interfere with the signaling pathways that rely on N-acylhomoserine lactones (AHLs).[13] While the specific activity of the enantiomers of dihydro-4-hydroxy-2(3H)-furanone as QS inhibitors has not been explicitly detailed, it represents a promising area for future investigation, as the stereochemistry at the C4 position could significantly influence the binding to QS receptors.
Simplified Quorum Sensing Signaling Pathway and Potential Inhibition:
Caption: Simplified bacterial quorum sensing and potential inhibition by furanones.
Conclusion
The chiral nature of dihydro-4-hydroxy-2(3H)-furanone is a critical determinant of its chemical and biological properties. The development of efficient stereoselective synthetic routes and robust analytical methods for the separation of its enantiomers is essential for advancing our understanding of their specific roles in biological systems and for harnessing their potential in drug discovery and development. Future research should focus on elucidating the distinct biological activities of the (R) and (S) enantiomers, particularly in areas such as quorum sensing inhibition, to fully exploit their therapeutic potential. The detailed experimental approaches outlined in this guide provide a foundation for researchers to further explore the fascinating stereochemistry of this versatile molecule.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. 7331-52-4|(S)-4-Hydroxydihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. benchchem.com [benchchem.com]
- 9. Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Characteristics of 4-hydroxydihydro-2(3H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxydihydro-2(3H)-furanone (CAS No: 5469-16-9), also known as γ-butyrolactone-β-ol, is a five-membered lactone ring substituted with a hydroxyl group. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry, drug development, and materials science, owing to its versatile chemical nature and potential biological activities.[1] As a chiral building block, it serves as a valuable synthon in the stereoselective synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-hydroxydihydro-2(3H)-furanone, detailed experimental protocols for its synthesis and analysis, and insights into its biological relevance.
Physicochemical Characteristics
The fundamental physicochemical properties of 4-hydroxydihydro-2(3H)-furanone are summarized in the tables below. This data is crucial for its handling, characterization, and application in research and development.
General and Physical Properties
This table provides an overview of the key physical and identifying properties of 4-hydroxydihydro-2(3H)-furanone.
| Property | Value | Reference |
| Molecular Formula | C4H6O3 | [2][3] |
| Molecular Weight | 102.09 g/mol | [2][3] |
| CAS Number | 5469-16-9 | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Melting Point | 68 °C | [2][3][4] |
| Boiling Point | 98-100 °C at 0.3 mmHg; 310.3 °C at 760 mmHg | [2][3][4] |
| Density | 1.393 g/cm³ | [3] |
| Refractive Index | 1.4640 | [4] |
| Water Solubility | Fully miscible | [4] |
| logP (calculated) | -0.706 | [5] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 4-hydroxydihydro-2(3H)-furanone.
| Spectroscopic Technique | Key Observables / Characteristic Peaks |
| Infrared (IR) Spectroscopy | Broad peak around 3400 cm⁻¹ (-OH stretch), Strong peak around 1770 cm⁻¹ (C=O lactone stretch)[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons in the furanone ring. |
| Mass Spectrometry (GC-MS) | Molecular ion peak and specific fragmentation patterns confirming the molecular weight and structure. |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 4-hydroxydihydro-2(3H)-furanone.
Synthesis Protocol: Acid-Catalyzed Lactonization of 3,4-Dihydroxybutanoic Acid
This protocol is adapted from the synthesis of the (R)-enantiomer and describes a general method for preparing the racemic mixture.
Workflow for the Synthesis of 4-hydroxydihydro-2(3H)-furanone
Caption: Workflow for the synthesis of 4-hydroxydihydro-2(3H)-furanone.
-
Acidification: 3,4-Dihydroxybutanoic acid is concentrated to a syrup. The syrup is then acidified to a pH of 1 using 6 M sulfuric acid.[1]
-
Concentration: The acidified syrup is concentrated at 40°C under reduced pressure until no more solvent is removed.[1]
-
Extraction: The resulting syrup is extracted with ethyl acetate (3 x volume of syrup).[1]
-
Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and then filtered.
-
Solvent Removal: The solvent is removed from the filtrate by rotary evaporation to yield the crude 4-hydroxydihydro-2(3H)-furanone.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Purification Protocol: Silica (B1680970) Gel Column Chromatography
This protocol outlines a general method for purifying furanone derivatives.
Workflow for Purification by Column Chromatography
Caption: General workflow for purification by column chromatography.
-
Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
-
Sample Loading: The crude 4-hydroxydihydro-2(3H)-furanone is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.
-
Elution: The compound is eluted from the column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 4-hydroxydihydro-2(3H)-furanone.
Analytical Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the furanone ring will exhibit characteristic multiplets.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. This will show distinct signals for the four carbon atoms in the molecule, including the carbonyl carbon of the lactone.
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, and a strong, sharp band around 1770 cm⁻¹ corresponds to the C=O stretching vibration of the γ-lactone.[1]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for this analyte). The temperature program should be optimized to achieve good separation from any impurities.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of the peak corresponding to 4-hydroxydihydro-2(3H)-furanone will show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.
Biological Significance and Signaling Pathways
Furanone derivatives are recognized for their diverse biological activities, including antimicrobial and anti-biofilm properties.[1] This activity is often attributed to their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
Antimicrobial and Quorum Sensing Inhibition
4-hydroxydihydro-2(3H)-furanone has been noted for its potential antimicrobial activity, which may involve the disruption of microbial cell membranes and interference with metabolic processes.[1] The primary mechanism of anti-biofilm activity for many furanones is the inhibition of quorum sensing. They can act as antagonists to the signaling molecules (autoinducers) in QS systems, thereby disrupting coordinated bacterial behaviors like virulence and biofilm formation.
Signaling Pathway: Furanone Interference with Bacterial Quorum Sensing
Caption: Furanone interference with bacterial quorum sensing.
Conclusion
4-hydroxydihydro-2(3H)-furanone is a molecule with significant potential in various scientific domains. Its well-defined physicochemical properties, coupled with established methods for its synthesis, purification, and analysis, make it an accessible and valuable tool for researchers. The growing understanding of its biological activities, particularly in the context of antimicrobial and quorum sensing inhibition, opens up new avenues for the development of novel therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and application of this versatile compound.
References
- 1. EP1173400B1 - Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars - Google Patents [patents.google.com]
- 2. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 3. WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one - Google Patents [patents.google.com]
- 4. WO2001092247A2 - Preparation of 4-hydroxy-3[2h]-furanones - Google Patents [patents.google.com]
- 5. 4,5-Dihydro-3-hydroxy-2(3H)-furanone [chembk.com]
Furanones: A Technical Guide to Their Anticancer and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furanone scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Naturally occurring and synthetic furanone derivatives have garnered significant attention for their potent anticancer and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the current research, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Anticancer Properties of Furanones
Furanone derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[3] Their anticancer activity is attributed to several mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4]
Quantitative Data: Anticancer Efficacy
The cytotoxic potential of various furanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro anticancer activity of selected furanone compounds against various human cancer cell lines.
Table 1: Anticancer Activity of Furanone Derivatives
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest.[5] |
| Furanonaphthoquinone (FNQ13) | HeLa (Cervical) | Not specified | Induces apoptosis via ROS production. |
| Furanodienone | RKO (Colon) | Not specified | Induces G0/G1 arrest and apoptosis.[6] |
| Furanodienone | HT-29 (Colon) | Not specified | Inhibits proliferation and induces apoptosis.[6] |
Mechanisms of Anticancer Action
1. Induction of Apoptosis:
Furanones trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A prominent mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][6] This is often characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3).
2. Cell Cycle Arrest:
Several furanone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as the G0/G1 or S phase.[5][6] This prevents cancer cells from proceeding through the cell division cycle, ultimately inhibiting tumor growth.
3. Modulation of Signaling Pathways:
-
MAPK Pathway: Furanodienone has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It can increase the phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK, leading to the activation of caspase-dependent apoptosis.[3][6]
-
Eag-1 Potassium Channel Inhibition: Theoretical studies suggest that certain furanone derivatives can act as inhibitors of the Ether-à-go-go-1 (Eag-1) potassium channel, which is often overexpressed in cancer cells and plays a role in cell proliferation.[7]
Signaling Pathway Diagrams
Caption: Furanone-induced anticancer signaling pathways.
Anti-inflammatory Properties of Furanones
Furanones exhibit potent anti-inflammatory effects by targeting key mediators and pathways involved in the inflammatory response.[8] These compounds are effective scavengers of free radicals and can modulate the production of pro-inflammatory cytokines and enzymes.
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory activity of furanone derivatives has been evaluated through their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to reduce the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Furanone Derivatives
| Compound/Derivative | Target | IC50 | Reference |
| DFU | COX-2 | 41 ± 14 nM | [3] |
| DFU | COX-1 | >50 µM | [3] |
| Aurone (B1235358) Derivative (WE-4) | LOX | 0.3 µM | [9] |
| Aurone Derivative (WE-4) | COX-2 | 0.22 µM | [9] |
| Aucubin | TNF-α production | 0.101 µg/ml | [8] |
| Aucubin | IL-6 production | 0.19 µg/ml | [8] |
Mechanisms of Anti-inflammatory Action
1. Inhibition of Inflammatory Enzymes:
Certain furanone derivatives are potent and selective inhibitors of COX-2, a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain.[3] Some derivatives also exhibit dual inhibition of COX and LOX pathways.[5][9]
2. Scavenging of Reactive Oxygen Species (ROS):
Natural furanones are potent scavengers of superoxide (B77818) anions and can inhibit lipid peroxidation. By reducing oxidative stress, they can mitigate the inflammatory response.
3. Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: Furanones can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[8] This inhibition can occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, and by inhibiting the nuclear translocation of the active p65 subunit.[8][10]
Signaling Pathway Diagrams
Caption: Furanone-mediated inhibition of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the anticancer and anti-inflammatory properties of furanones.
MTT Assay for Cytotoxicity
This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Principle: Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[11]
-
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins in a complex mixture.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Cell Lysis: Treat cells with the furanone derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-p38, p-JNK, p-ERK, IκBα, p65) overnight at 4°C. Recommended dilutions are typically 1:1000.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
ELISA for Inflammatory Cytokines
This assay is used to quantify the concentration of cytokines in a sample.
-
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the cytokine. One antibody is coated on the plate, and the other is conjugated to an enzyme for detection.
-
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the cytokine concentration in the samples.[13]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds to DNA stoichiometrically. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
-
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the furanone derivative, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
Caption: General experimental workflow for furanone evaluation.
Conclusion
Furanone derivatives represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory therapeutics. Their ability to modulate multiple biological pathways provides a strong foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of the therapeutic landscape of furanone-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Notoginsenoside R1 mitigates UVB-induced skin sunburn injury through modulation of N4-acetylcytidine and autophagy | springermedizin.de [springermedizin.de]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Enantioselective Synthesis of (R)-dihydro-4-hydroxy-2(3H)-furanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-dihydro-4-hydroxy-2(3H)-furanone, a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The stereochemistry at the C4 position is crucial for the biological activity of its derivatives, making stereocontrolled synthesis a critical aspect of its application.
Introduction
(R)-dihydro-4-hydroxy-2(3H)-furanone, also known as (R)-γ-hydroxy-γ-butyrolactone, is a key chiral intermediate. Its synthesis has been approached through various methods, including kinetic resolution, biocatalytic reduction, and asymmetric synthesis from chiral starting materials like malic acid. Among the most effective methods for achieving high enantioselectivity is the Sharpless asymmetric dihydroxylation of an alkene precursor, followed by in-situ lactonization. This method offers high yields and excellent enantiomeric excess (e.e.).
This application note focuses on a robust and highly selective two-step, one-pot procedure starting from commercially available but-3-enoic acid. The process involves a Sharpless asymmetric dihydroxylation to introduce the chiral diol functionality, followed by an acid-catalyzed intramolecular cyclization to form the desired lactone.
Synthetic Pathway Overview
The enantioselective synthesis of (R)-dihydro-4-hydroxy-2(3H)-furanone from but-3-enoic acid is a two-step process. The first step is the Sharpless asymmetric dihydroxylation of the carbon-carbon double bond to yield an intermediate dihydroxycarboxylic acid. The second step is an acid-catalyzed intramolecular esterification (lactonization) to form the final furanone product.
Caption: Overall synthetic route.
Quantitative Data Summary
The following table summarizes typical results for the enantioselective synthesis of (R)-dihydro-4-hydroxy-2(3H)-furanone using the Sharpless asymmetric dihydroxylation method.
| Starting Material | Chiral Ligand | Oxidant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| But-3-enoic acid | (DHQ)₂PHAL (in AD-mix-α) | K₃[Fe(CN)₆] / K₂CO₃ | 85-95 | >98 | General data adapted from Sharpless dihydroxylation literature[1][2] |
| But-3-enoic acid | (DHQD)₂PHAL (in AD-mix-β) | N-Methylmorpholine N-oxide (NMO) | 80-90 | >98 (for the (S)-enantiomer) | General data adapted from Sharpless dihydroxylation literature[1][2] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-dihydro-4-hydroxy-2(3H)-furanone via Sharpless Asymmetric Dihydroxylation
This protocol details the one-pot synthesis of the target molecule from but-3-enoic acid.
Materials:
-
But-3-enoic acid
-
AD-mix-α
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, v/v, 100 mL).
-
Addition of Reagents: To the solvent mixture, add AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, pale yellow solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Starting Material: Add but-3-enoic acid (1 mmol) to the cooled reaction mixture. The color of the solution should turn to a darker, orange-brown.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature. The color of the mixture will change from dark brown to a pale yellow or colorless solution with a precipitate.
-
Acidification and Lactonization: Acidify the reaction mixture to pH 2 by the slow addition of 2M HCl. This step facilitates the in-situ lactonization of the intermediate dihydroxy acid. Stir the mixture for an additional 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure (R)-dihydro-4-hydroxy-2(3H)-furanone.
Protocol 2: Determination of Enantiomeric Excess
The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
(R)-dihydro-4-hydroxy-2(3H)-furanone sample
-
HPLC grade hexane
-
HPLC grade isopropanol (B130326)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Sample Preparation: Prepare a solution of the purified product in a mixture of hexane and isopropanol (e.g., 1 mg/mL).
-
HPLC Analysis: Inject the sample onto the chiral HPLC column.
-
Elution: Use an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of (R)-dihydro-4-hydroxy-2(3H)-furanone.
Caption: Experimental workflow diagram.
Mechanism of Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a key aspect of this enantioselective synthesis.
Caption: Catalytic cycle of the reaction.
References
Synthesis of Novel 2(3H)-Furanone, dihydro-4-hydroxy- Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel 2(3H)-furanone, dihydro-4-hydroxy- derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Introduction
The dihydro-4-hydroxy-2(3H)-furanone core, a γ-butyrolactone derivative, is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The stereochemistry of the hydroxyl group is often crucial for their biological activity, making the development of stereoselective synthetic methods a key area of research. These derivatives have shown promise in various therapeutic areas, largely attributed to their ability to modulate signaling pathways, such as bacterial quorum sensing.
Data Presentation
The biological activities of various dihydro-4-hydroxy-2(3H)-furanone derivatives are summarized below. This data is intended to provide a comparative overview to guide research and development efforts.
Antimicrobial Activity
Many 2(5H)-furanone derivatives exhibit antimicrobial and particularly anti-biofilm activity by interfering with bacterial quorum sensing (QS) systems. While many derivatives show limited direct bactericidal activity against Gram-negative organisms, their ability to inhibit QS and act synergistically with conventional antibiotics makes them promising candidates for combination therapies.
| Compound | Organism | MIC (µg/mL) | Notes | Reference |
| Furanone F105 | Staphylococcus aureus | 8 - 10 | Potent activity against Gram-positive bacteria. | [1] |
| Furanone F105 | Klebsiella pneumoniae | >128 | Limited activity against Gram-negative bacteria. | [1] |
| Furanone F105 | Pseudomonas aeruginosa | >128 | Limited activity against Gram-negative bacteria. | [1] |
| Furanone C-30 | Pseudomonas aeruginosa | 256-512 | 100% inhibition of biofilm formation. | [1] |
| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus (MRSA) | 8 | [2] |
Anti-inflammatory Activity
Certain furanone derivatives have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | Assay | IC50 (µM) | Reference |
| 4,5-diaryl-3(2H)-furanone derivative (F-derivative of -SOMe substituted) | COX-1 Inhibition | 2.8 | [3] |
| Ailanthoidol (a natural benzofuran (B130515) derivative) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated macrophages | Potent inhibition at 10 µM | [4] |
Anticancer Activity
The anticancer potential of furanone derivatives has been explored against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4,5-diaryl-3(2H)-furanone derivative (F-derivative of -SOMe substituted) | MCF-7 (Breast Cancer) | 10 | [3][5] |
| 4,5-diaryl-3(2H)-furanone derivative (F-derivative of -SOMe substituted) | HSC-3 (Squamous Cell Carcinoma) | 7.5 | [3][5] |
| 3-(4-nitrobezylidine)-5-phenylfuran-2(3H)-one derivatives | MCF-7 (Breast Cancer) | Good to moderate activity | [6] |
Antiviral Activity
Recent studies have highlighted the potential of furanone-containing scaffolds in the development of antiviral agents.
| Compound | Virus | EC50 (µM) | Reference |
| (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) | Influenza A/H1N1, A/H3N2, B | 17.4–21.1 | [7] |
| Isoginkgetin (a flavonoid with a chromen-4-one scaffold) | SARS-CoV-2 | 22.81 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of dihydro-4-hydroxy-2(3H)-furanone derivatives are provided below.
Synthesis Protocol 1: General Batch Synthesis of 4-Hydroxydihydrofuran-2(3H)-one
This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.
Materials:
-
Malic acid
-
Acetic anhydride (B1165640)
-
Sodium borohydride (B1222165)
-
Dowex 50W-X8 resin (H+ form)
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acetylation of Malic Acid: In a round-bottom flask, suspend malic acid in acetic anhydride. Heat the mixture at reflux for 2-3 hours. After cooling, the excess acetic anhydride is removed under reduced pressure to yield crude O-acetylmalic anhydride.
-
Reduction: Dissolve the crude O-acetylmalic anhydride in anhydrous ethanol at 0°C. Add sodium borohydride portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature overnight.
-
Hydrolysis and Lactonization: Add Dowex 50W-X8 resin to the reaction mixture and stir for 4-6 hours to hydrolyze the ester and promote lactonization. Filter off the resin and wash it with ethanol.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to afford pure 4-hydroxydihydrofuran-2(3H)-one.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Protocol 2: Diastereoselective Synthesis of Substituted Dihydro-4-hydroxy-2(3H)-furanones
This protocol outlines a general approach for the diastereoselective synthesis of substituted derivatives, which is crucial for studying structure-activity relationships.
Materials:
-
Appropriate α-keto ester
-
Aldehyde
-
Titanium(IV) isopropoxide
-
(R)-BINOL
-
Sodium borohydride
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Aldol (B89426) Reaction: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL in dichloromethane. Add titanium(IV) isopropoxide and stir for 30 minutes. Cool the mixture to -78°C and add the α-keto ester followed by the aldehyde. Stir the reaction at -78°C for 24-48 hours.
-
Quenching and Extraction: Quench the reaction with saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Reduction and Cyclization: Dissolve the crude aldol product in methanol and cool to 0°C. Add sodium borohydride portion-wise. After the addition is complete, stir the reaction at room temperature for 2-4 hours. Acidify the mixture with 1 M HCl to promote lactonization.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer of the dihydro-4-hydroxy-2(3H)-furanone derivative.
Characterization: Determine the diastereomeric ratio using chiral HPLC or NMR analysis of Mosher esters. Confirm the structure and stereochemistry using spectroscopic methods (NMR, X-ray crystallography if possible).
Biological Evaluation Protocol: Antimicrobial Activity (MIC Assay)
Materials:
-
Synthesized furanone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Compounds: Prepare a stock solution of each furanone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in MHB in the 96-well plate.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel dihydro-4-hydroxy-2(3H)-furanone derivatives.
Caption: Generalized workflow for synthesis and evaluation.
Signaling Pathway: Furanone Inhibition of Bacterial Quorum Sensing
Dihydro-4-hydroxy-2(3H)-furanone derivatives can interfere with bacterial communication, a process known as quorum sensing (QS). In many Gram-negative bacteria, QS is regulated by N-acylhomoserine lactones (AHLs) and their cognate LuxR-type transcriptional regulators. Furanones, being structural mimics of AHLs, can act as competitive inhibitors of LuxR proteins.
Caption: Furanone inhibition of LuxR-mediated quorum sensing.
References
- 1. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]
- 3. WO2001092247A2 - Preparation of 4-hydroxy-3[2h]-furanones - Google Patents [patents.google.com]
- 4. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 7. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxytetrahydrofuran-2-one as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-hydroxytetrahydrofuran-2-one as a versatile chiral building block in organic synthesis. The protocols outlined below are based on established literature procedures and are intended to guide researchers in the stereoselective synthesis of various valuable organic molecules.
Introduction
4-Hydroxytetrahydrofuran-2-one, also known as 4-hydroxy-γ-butyrolactone, is a highly valuable chiral precursor in the synthesis of a wide range of biologically active compounds, including natural products, pharmaceuticals, and chiral ligands. Its bifunctional nature, possessing both a hydroxyl group and a lactone moiety, allows for a variety of chemical transformations with a high degree of stereocontrol. The commercially available enantiopure forms, (S)- and (R)-4-hydroxytetrahydrofuran-2-one, serve as excellent starting materials for asymmetric synthesis.
Key Synthetic Transformations and Protocols
This section details key experimental protocols for the transformation of 4-hydroxytetrahydrofuran-2-one into various useful intermediates.
Inversion of Stereochemistry via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at the C4 position of 4-hydroxytetrahydrofuran-2-one, providing access to its enantiomer or diastereomeric products. This reaction proceeds with clean inversion of configuration.[1][2][3]
Experimental Protocol: General Procedure for Mitsunobu Inversion
-
To a solution of the alcohol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF, 10 volumes), add triphenylphosphine (B44618) (TPP, 1.5 equivalents) and the desired nucleophile (e.g., benzoic acid or a phenol (B47542) derivative, 1.5 equivalents).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is often accompanied by the formation of a white precipitate of triphenylphosphine oxide, indicating the progress of the reaction.[4]
-
Allow the reaction to stir at room temperature for 6 to 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or dichloromethane (B109758) (DCM) and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Mitsunobu Reactions of Hydroxy-Lactones
| Starting Alcohol | Nucleophile | Product | Yield (%) | Reference |
| (S)-4-hydroxytetrahydrofuran-2-one | Benzoic Acid | (R)-4-benzoyloxytetrahydrofuran-2-one | >85 | General Protocol |
| (S)-4-hydroxytetrahydrofuran-2-one | Phthalimide | (R)-4-phthalimidotetrahydrofuran-2-one | 70-90 | General Protocol |
| Sterically Hindered Secondary Alcohol | 4-Nitrobenzoic Acid | Inverted 4-Nitrobenzoate Ester | Significantly Improved Yields | [1] |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Conversion to Chiral Butenolides
Chiral butenolides are important structural motifs in many natural products. 4-Hydroxytetrahydrofuran-2-one can be converted to these valuable intermediates through a dehydration reaction, often preceded by activation of the hydroxyl group.
Experimental Protocol: Two-Step Conversion to a Butenolide
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve (S)-4-hydroxytetrahydrofuran-2-one (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Elimination to Form the Butenolide
-
Dissolve the crude mesylate from the previous step in an appropriate solvent such as THF or toluene.
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting butenolide by column chromatography.
Stereoselective Alkylation
The lactone enolate of a protected 4-hydroxytetrahydrofuran-2-one can undergo stereoselective alkylation to introduce substituents at the C3 position. The stereochemical outcome is often directed by the existing stereocenter at C4.
Experimental Protocol: Alkylation of a Silyl-Protected Lactone
Step 1: Protection of the Hydroxyl Group
-
To a solution of (S)-4-hydroxytetrahydrofuran-2-one (1 equivalent) and imidazole (B134444) (1.5 equivalents) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the TBDMS-protected lactone.
Step 2: Stereoselective Alkylation
-
To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (B44863) and n-butyllithium in THF at -78 °C, add a solution of the TBDMS-protected lactone (1 equivalent) in THF dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, 1.2 equivalents) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield the alkylated lactone.
Table 2: Representative Stereoselective Alkylation Reactions
| Protected Lactone | Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-4-(TBDMS-oxy)tetrahydrofuran-2-one | Methyl Iodide | (3S,4S)-3-Methyl-4-(TBDMS-oxy)tetrahydrofuran-2-one | >95:5 | ~85 |
| (S)-4-(TBDMS-oxy)tetrahydrofuran-2-one | Benzyl Bromide | (3S,4S)-3-Benzyl-4-(TBDMS-oxy)tetrahydrofuran-2-one | >95:5 | ~80 |
Note: Diastereomeric ratios and yields are representative and can be influenced by the specific electrophile and reaction conditions.
Applications in the Synthesis of Bioactive Molecules
The chiral intermediates derived from 4-hydroxytetrahydrofuran-2-one are pivotal in the synthesis of various biologically active compounds.
Synthesis of Antiviral Nucleoside Analogues
The chiral tetrahydrofuran ring is a common scaffold in many nucleoside analogues with antiviral activity. The hydroxyl group at C4 can be used to introduce the nucleobase, while modifications at other positions can be achieved through the methods described above.
Conclusion
4-Hydroxytetrahydrofuran-2-one is a powerful and versatile chiral building block in modern organic synthesis. The protocols and data presented here highlight its utility in constructing complex chiral molecules with high stereoselectivity. Its applications in the synthesis of natural products and pharmaceuticals, particularly antiviral agents, underscore its importance in drug discovery and development. Researchers can utilize these methodologies as a foundation for developing novel synthetic routes to a wide array of valuable compounds.
References
Application Notes and Protocols for the GC-MS Analysis of 2(3H)-Furanone, dihydro-4-hydroxy- in Complex Matrices
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Furanone, dihydro-4-hydroxy- (CAS No: 5469-16-9), also known as 4-hydroxydihydrofuran-2(3H)-one, is a polar furanone derivative found in various natural products, including medicinal plants like Crocus sativus (saffron)[1]. Its presence in diverse biological systems suggests potential roles in various metabolic pathways[1]. Furanones, as a class of compounds, are recognized for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The accurate and sensitive quantification of 2(3H)-Furanone, dihydro-4-hydroxy- in complex matrices such as plant extracts, food samples, and biological fluids is crucial for understanding its physiological relevance, ensuring quality control in food products, and exploring its therapeutic potential.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like furanones. However, the high polarity of 2(3H)-Furanone, dihydro-4-hydroxy- presents analytical challenges, often necessitating derivatization to enhance its volatility and improve chromatographic performance.
These application notes provide a comprehensive overview and detailed protocols for the analysis of 2(3H)-Furanone, dihydro-4-hydroxy- in complex matrices using GC-MS. Methodologies for sample preparation, derivatization, and GC-MS analysis are presented, along with guidance on data interpretation.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data for the analysis of 2(3H)-Furanone, dihydro-4-hydroxy- in various complex matrices. These values are provided as examples to illustrate the expected concentration ranges and the performance of the described methods. Actual concentrations will vary depending on the specific sample and processing conditions.
| Matrix Type | Sample Description | Concentration Range (µg/kg or µg/L) | Method of Extraction | Derivatization Agent | Recovery (%) | RSD (%) |
| Food & Beverage | Strawberry Purée | 50 - 250 µg/kg | Headspace SPME | BSTFA with 1% TMCS | 92 | 6.8 |
| White Wine | 10 - 80 µg/L | Liquid-Liquid Extraction | MSTFA | 88 | 8.2 | |
| Honey | 20 - 150 µg/kg | Solid-Phase Extraction | PFBBr | 95 | 5.5 | |
| Biological Fluids | Human Plasma | 1 - 20 µg/L | Protein Precipitation & LLE | BSTFA with 1% TMCS | 85 | 10.5 |
| Urine | 5 - 50 µg/L | Solid-Phase Extraction | MSTFA | 90 | 7.9 | |
| Plant Material | Saffron (Crocus sativus) Extract | 500 - 2000 µg/kg | Ultrasonic Assisted Extraction | BSTFA with 1% TMCS | 93 | 6.1 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol outlines the steps for the extraction and derivatization of 2(3H)-Furanone, dihydro-4-hydroxy- from a solid or semi-solid matrix (e.g., fruit puree, plant material) and a liquid matrix (e.g., wine, plasma).
Materials:
-
Sample (e.g., 5 g of fruit puree or 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone-d3)
-
Methanol (B129727), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium chloride (for salting out)
-
Anhydrous sodium sulfate
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (optional, as a catalyst)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure for Solid/Semi-Solid Matrices (e.g., Plant Extract):
-
Homogenization and Extraction:
-
Weigh 5 g of the homogenized sample into a 20 mL screw-cap vial.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of methanol and vortex for 2 minutes.
-
Perform ultrasonic-assisted extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 10 mL of methanol and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (optional).
-
Seal the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Procedure for Liquid Matrices (e.g., Biological Fluid):
-
Protein Precipitation (for plasma/serum):
-
To 1 mL of plasma, add 3 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add a known amount of the internal standard to the supernatant (from protein precipitation) or directly to 1 mL of the liquid sample (e.g., wine, urine).
-
Add 2 g of sodium chloride to the sample to facilitate partitioning.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Solvent Evaporation and Derivatization:
-
Follow steps 2 and 3 from the "Procedure for Solid/Semi-Solid Matrices".
-
Protocol 2: GC-MS Analysis
This protocol provides the instrumental parameters for the analysis of the derivatized 2(3H)-Furanone, dihydro-4-hydroxy-.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
GC-MS Parameters:
| Parameter | Setting |
| GC System | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp 1: 5°C/min to 180°C- Ramp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-350 |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
SIM Ions for Quantification:
-
Underivatized 2(3H)-Furanone, dihydro-4-hydroxy-: m/z 102 (molecular ion), 73, 57, 43
-
TMS-derivatized 2(3H)-Furanone, dihydro-4-hydroxy-: m/z 174 (molecular ion), 159 ([M-15]+), 103, 73 (base peak for TMS)
Visualizations
Experimental Workflow
Caption: General workflow for the GC-MS analysis of 2(3H)-Furanone, dihydro-4-hydroxy-.
Mass Fragmentation Pathway
Caption: Proposed EI fragmentation pathways for native and TMS-derivatized compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the successful GC-MS analysis of 2(3H)-Furanone, dihydro-4-hydroxy- in a variety of complex matrices. The choice of sample preparation technique and the necessity of derivatization are critical considerations for achieving accurate and reproducible results. By following these guidelines, researchers can effectively identify and quantify this important furanone derivative, contributing to a deeper understanding of its role in different scientific and industrial contexts.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-hydroxy-2-oxolanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 4-hydroxy-2-oxolanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes reversed-phase chromatography, providing excellent resolution and purity. This document provides comprehensive experimental protocols, data summary, and visual workflows to guide researchers in achieving high-purity 4-hydroxy-2-oxolanone for downstream applications in drug discovery and development.
Introduction
4-hydroxy-2-oxolanone, also known as 4-hydroxy-gamma-butyrolactone, is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its presence in various natural products and its utility as a precursor for pharmaceuticals necessitate a reliable and efficient purification method. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the isolation of 4-hydroxy-2-oxolanone from complex reaction mixtures, ensuring high purity, which is critical for subsequent synthetic steps and biological assays. This application note presents a detailed protocol for the purification of 4-hydroxy-2-oxolanone using reversed-phase HPLC.
HPLC Method Development
The development of a successful HPLC purification method for 4-hydroxy-2-oxolanone hinges on understanding its physicochemical properties. As a polar molecule, traditional reversed-phase chromatography can be challenging due to poor retention. However, by employing a highly aqueous mobile phase and a suitable C18 column, excellent separation can be achieved. For enantiomeric separation, a chiral stationary phase is required.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purification of 4-hydroxy-2-oxolanone.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes | 5% B to 30% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 500 µL - 2 mL (sample concentration dependent) |
| Column Temperature | 25 °C | Ambient |
Note: The UV detection wavelength is based on the absorbance of similar gamma-butyrolactone (B3396035) structures which typically have a maximum absorbance around 209 nm.[1] It is recommended to perform a UV-Vis scan of the purified compound to determine the optimal wavelength.
Experimental Protocols
Sample Preparation
-
Dissolve the crude 4-hydroxy-2-oxolanone sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 mg/mL for preparative runs. For analytical runs, a concentration of 1 mg/mL is sufficient.
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Workflow
References
Application Notes and Protocols for the Development of Antimicrobial Agents from Furanone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents derived from furanone scaffolds. Furanones, a class of heterocyclic organic compounds, have emerged as promising candidates in the fight against microbial resistance due to their diverse mechanisms of action, including the disruption of quorum sensing and the induction of oxidative stress. This document outlines the key steps from synthesis to antimicrobial evaluation, providing structured data and experimental methodologies to guide researchers in this field.
Introduction to Furanones as Antimicrobial Agents
Furanone derivatives, particularly 2(5H)-furanones, are naturally occurring compounds, famously produced by the red alga Delisea pulchra as a defense mechanism against biofouling.[1] Synthetic furanone derivatives have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their therapeutic potential is highlighted by their ability to inhibit biofilm formation, a key virulence factor in many persistent infections, and in some cases, to enhance the efficacy of conventional antibiotics.[1][3]
The primary mechanisms of action for furanone-based antimicrobials include:
-
Quorum Sensing (QS) Inhibition: In Gram-negative bacteria like Pseudomonas aeruginosa, furanones can interfere with N-acyl homoserine lactone (AHL)-mediated signaling pathways, which regulate the expression of virulence factors and biofilm formation.[4][5][6][7]
-
Induction of Reactive Oxygen Species (ROS): In Gram-positive bacteria such as Staphylococcus aureus, certain furanone derivatives have been shown to induce the production of ROS, leading to cellular damage and death.[8][9][10] This mechanism is particularly effective against biofilm-embedded bacteria.
-
Biofilm Disruption: Furanones can both prevent the initial formation of biofilms and disrupt established biofilms, increasing the susceptibility of the embedded microbes to antimicrobial agents.[2][3]
Synthesis of Furanone Derivatives
The synthesis of antimicrobial furanone derivatives often starts from commercially available precursors like mucochloric or mucobromic acid.[1][11] The general workflow involves a series of chemical modifications to introduce various functional groups that can modulate the compound's antimicrobial activity and specificity.
A representative synthetic scheme for a 2(5H)-furanone derivative is outlined below. This multi-step synthesis involves the introduction of a chiral auxiliary (e.g., l-borneol or l-menthol) followed by nucleophilic substitution and oxidation to yield the final active compound.[1][12]
Caption: General synthetic workflow for furanone derivatives.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of furanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC). The following tables summarize representative data for various furanone compounds against different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| F105 | Staphylococcus aureus | 10 | [3] |
| F105 | Candida albicans | 32-256 | [13] |
| 8k | Escherichia coli | 12.5 | |
| Furanone C-30 | Colistin-resistant GNB | ≥ 50 | [14] |
| F12, F15, F94 | Bacillus subtilis (biofilm) | 10 | [2] |
| F35 | S. aureus & S. epidermidis (biofilm) | 10 | [13] |
Table 2: Minimum Bactericidal Concentration (MBC) of Furanone Derivatives
| Compound | Target Microorganism | MBC (µg/mL) | Reference |
| F105 | Staphylococcus aureus | 40 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 2(5H)-Furanone Derivative (Example: F131)[1]
Objective: To synthesize 3-Chloro-4-[(4-chlorophenyl)sulfonyl]-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F131).
Materials:
-
Mucochloric acid
-
l-borneol
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 3,4-Dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (2a): This intermediate is synthesized from mucochloric acid and l-borneol according to a previously published method.[1]
-
Synthesis of Thioether Intermediate (3):
-
Dissolve furanone 2a (1.3 mmol) in 20 mL of DCM in a round-bottom flask with intense stirring.
-
Prepare a solution of 4-chlorothiophenol (1.3 mmol) in 3 mL of DCM and a solution of triethylamine (1.3 mmol) in 1 mL of DCM.
-
Add the 4-chlorothiophenol and triethylamine solutions dropwise to the furanone solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the thioether 3 .
-
-
Oxidation to Sulfone (F131):
-
Dissolve the thioether 3 in acetic acid.
-
Add an excess of hydrogen peroxide (e.g., 10-fold molar excess) to the solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the final product, F131.
-
Characterize the structure using IR and NMR spectroscopy.[1]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a furanone compound that inhibits the visible growth of a microorganism.
Materials:
-
Furanone compound stock solution (e.g., in DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Furanone Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the furanone stock solution in the appropriate broth to achieve a range of concentrations (e.g., 0.1 to 500 µg/mL).[2]
-
-
Inoculum Preparation:
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the furanone dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Protocol 3: Biofilm Inhibition Assay
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a furanone compound.
Materials:
-
Furanone compound stock solution
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Plate Preparation and Inoculation:
-
Prepare serial dilutions of the furanone compound in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) to each well.
-
Include appropriate controls (media only, and inoculum with no compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-72 hours without shaking to allow for biofilm formation.[2]
-
-
Washing and Staining:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 125 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is the lowest concentration of the furanone that shows a significant reduction in biofilm formation compared to the control.[2]
-
Mechanism of Action: Quorum Sensing Inhibition
A key mechanism for furanone activity, particularly against Gram-negative bacteria, is the inhibition of quorum sensing (QS). Furanones are structural analogs of acyl-homoserine lactones (AHLs), the signaling molecules used in many bacterial QS systems. They are thought to competitively bind to LuxR-type receptors, thereby preventing the activation of QS-regulated genes responsible for virulence factor production and biofilm formation.[8][18]
Caption: Quorum sensing inhibition by furanones.
Structure-Activity Relationships (SAR)
The antimicrobial and QS inhibitory activities of furanone derivatives are highly dependent on their chemical structure. Key SAR observations include:
-
Halogenation: The presence of halogens, particularly bromine, on the exocyclic vinyl group is often necessary for potent QS inhibitory activity.[19][20]
-
C3-Alkyl Chain: Modifications to the alkyl chain at the C3 position can influence activity. For instance, a hydroxyl group on this chain can confer greater inhibitory activity than an acetoxy group or a hydrogen atom.[19][20]
-
Stereochemistry: The stereochemistry at the C5 position of the furanone ring can be crucial for biological activity.
-
Sulfonyl Group: The introduction of a sulfonyl group can enhance antibacterial activity, as seen in compounds like F105 and F131.[1][3]
Caption: Structure-activity relationship logic for furanones.
Conclusion
Furanone scaffolds represent a versatile platform for the development of novel antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their ability to target non-essential pathways like quorum sensing makes them less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.[19][20] The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize furanone derivatives as the next generation of antimicrobial therapeutics. Further research should focus on optimizing the therapeutic index of these compounds to minimize cytotoxicity while maximizing antimicrobial efficacy.
References
- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - ProQuest [proquest.com]
- 20. DSpace [cora.ucc.ie]
Application Notes and Protocols: Synthesis and Anticancer Screening of Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of furanone derivatives and their evaluation as potential anticancer agents. The furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[1][2] The primary mechanisms of their anticancer action include the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets.[1]
Quantitative Data on Anticancer Efficacy
The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][3] |
| (E)-N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[2] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][4] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][4] |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity.[1] |
| Furopyridone (Compound 4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | Achieved 99% inhibition of cell growth at 20.0 µg/mL.[1][5] |
| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines.[1][5] |
| Naphthoquinone-furan-2-cyanoacryloyl hybrid (Compound 5c) | HeLa (Cervical) | 3.10 | Induces apoptosis and triggers ROS generation.[6] |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate) | 0.93 | Induces apoptosis, possibly associated with ROS production.[7] |
| 3,4-dibromofuran-2(5H)-one | HCT-116 (Colon) | 0.4 | Induces apoptosis, possibly associated with ROS production.[7] |
Experimental Protocols
General Synthesis of Furanone Derivatives
The synthesis of furanone derivatives can be achieved through various chemical strategies. A common approach involves the reaction of mucohalic acids with different nucleophiles. For instance, new bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized via a one-step transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones.[2][3] Similarly, a series of (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivatives have been synthesized by a one-pot reaction.[2]
Protocol for Synthesis of Bis-2(5H)-furanone Derivatives (e.g., Compound 4e):
This protocol is a generalized representation based on described syntheses.[2][3]
-
Reactant Preparation: Dissolve benzidine in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Addition of Furanone Precursor: Add a solution of the appropriate 5-substituted 3,4-dihalo-2(5H)-furanone to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-2(5H)-furanone derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, C6) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furanone derivatives.[8] A control group should receive only the vehicle (e.g., DMSO).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 4 hours at 37°C.[4][8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the furanone derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.
Protocol:
-
Cell Treatment: Treat cancer cells with the furanone derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Signaling Pathways and Mechanisms of Action
Furanone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1]
Induction of Apoptosis: A prominent mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial-mediated apoptosis.[1] This intrinsic pathway is often characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[1] Some furanone derivatives can also induce DNA damage and activate topoisomerases I and II-DNA complexes, contributing to cell death.[10]
Cell Cycle Arrest: Many furanone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1] For instance, some derivatives cause G2/M phase arrest, while others, like bis-2(5H)-furanones, induce S-phase arrest.[1][2][3]
Inhibition of Specific Targets: Certain furanone derivatives have been shown to inhibit specific molecular targets involved in cancer progression, such as the Eag-1 potassium channel and Hsp90.[8][11]
Visualizations
Caption: Experimental workflow for anticancer activity screening of furanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of halogenated furanones | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced isolation techniques for 2(3H)-Furanone, dihydro-4-hydroxy- from natural sources.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Furanone, dihydro-4-hydroxy-, also known as γ-hydroxybutyrolactone (GHB lactone), is a naturally occurring furanone derivative found in various biological sources, including medicinal plants like Crocus sativus (saffron) and in fermented products such as wine.[1] Furanones as a class of compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Specifically, dihydro-4-hydroxy-2(3H)-furanone has shown potential as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes.[1] Furthermore, its structural similarity to N-acyl homoserine lactones (AHLs) allows it to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogens. This makes it a compound of significant interest for drug development.
The isolation and purification of dihydro-4-hydroxy-2(3H)-furanone from complex natural matrices are critical for its structural elucidation, biological activity assessment, and potential therapeutic applications. This document provides detailed application notes and protocols for advanced isolation techniques, including supercritical fluid extraction (SFE), solid-phase extraction (SPE), and preparative high-performance liquid chromatography (HPLC).
Data Presentation: Quantitative Metrics for Isolation Techniques
The following tables summarize typical performance metrics for the isolation and purification of furanone derivatives from natural sources. These values are representative and may vary depending on the specific natural matrix, concentration of the target compound, and optimization of the experimental conditions.
Table 1: Supercritical Fluid Extraction (SFE) Parameters for Furanone Derivatives
| Parameter | Typical Range | Rationale |
| Pressure (bar) | 100 - 350 | Increasing pressure enhances the density and solvating power of supercritical CO2, improving extraction efficiency for moderately polar compounds.[2][3] |
| Temperature (°C) | 40 - 60 | This temperature range is optimal for maintaining the supercritical state of CO2 while minimizing the thermal degradation of the target compound.[2][3] |
| Co-solvent | Ethanol (B145695) (5-15%) | The addition of a polar co-solvent like ethanol increases the polarity of the supercritical fluid, significantly enhancing the extraction yield of hydroxylated furanones.[2] |
| CO2 Flow Rate ( g/min ) | 10 - 20 | A controlled flow rate ensures sufficient contact time between the supercritical fluid and the plant matrix for efficient extraction.[2] |
| Extraction Time (min) | 60 - 120 | The duration of the extraction is optimized to maximize the yield of the target compound. |
| Typical Yield | Variable | Highly dependent on the concentration in the source material. |
Table 2: Solid-Phase Extraction (SPE) Performance for Furanone Cleanup
| Parameter | Typical Value/Range | Rationale |
| Sorbent Type | Reversed-phase (e.g., C18, Lichrolut-EN) | Effective for extracting moderately polar furanones from aqueous matrices like plant extracts.[4][5] |
| Sample Loading Flow Rate (mL/min) | 5 - 10 | A controlled flow rate ensures efficient binding of the analyte to the sorbent. |
| Wash Solvent | Water or low-percentage organic solvent | Removes polar impurities while retaining the furanone on the sorbent. |
| Elution Solvent | Methanol (B129727) or Acetonitrile (B52724) | Effectively elutes the furanone from the sorbent.[4] |
| Elution Flow Rate (mL/min) | 3 - 5 | A slower flow rate during elution ensures complete recovery of the analyte. |
| Typical Recovery (%) | >90% | SPE can provide high recovery rates for furanones when optimized.[4][6] |
Table 3: Preparative HPLC Purification of Furanone Derivatives
| Parameter | Typical Conditions | Rationale |
| Column Type | Reversed-phase (e.g., C18) | Provides good separation for moderately polar compounds like hydroxylated furanones.[6][7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient of organic solvent allows for the effective separation of the target compound from impurities with different polarities.[6][7] |
| Flow Rate (mL/min) | 15 - 25 (for preparative scale) | Higher flow rates are used in preparative HPLC to process larger sample volumes in a reasonable time.[7] |
| Detection | UV (210-230 nm) | Furanones typically exhibit UV absorbance in this range. |
| Typical Purity (%) | >98% | Preparative HPLC is capable of achieving high levels of purity.[6] |
| Typical Recovery (%) | 70 - 90% | Recovery rates can be high, though some loss is expected during the purification process.[6] |
Experimental Protocols
The following protocols provide a general framework for the isolation and purification of 2(3H)-Furanone, dihydro-4-hydroxy- from a plant matrix.
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol describes the extraction of the target compound from a dried and ground plant material.
Materials:
-
Dried and ground plant material (e.g., saffron), particle size < 0.5 mm
-
Supercritical fluid extractor
-
CO2 (SFC grade)
-
Ethanol (HPLC grade)
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried to a moisture content of less than 10%. Grind the material to a fine powder to increase the surface area for extraction.
-
Extractor Loading: Load the ground plant material into the extraction vessel of the SFE system.
-
Parameter Setup: Set the extraction parameters on the SFE unit's control system as outlined in Table 1 (e.g., Pressure: 250 bar, Temperature: 50°C, Co-solvent: 10% Ethanol).
-
Extraction: Pressurize the system with CO2 to the setpoint, and heat the vessel to the target temperature. Initiate the flow of supercritical CO2 and the co-solvent through the extraction vessel for the predetermined extraction time (e.g., 90 minutes).
-
Fraction Collection: The extracted compounds are precipitated in a separator by reducing the pressure. Collect the extract for further purification.
-
Solvent Removal: Remove any residual ethanol from the extract using a rotary evaporator under reduced pressure.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is for the initial purification of the crude extract obtained from SFE or a liquid-liquid extraction.
Materials:
-
Crude extract
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a water-miscible solvent (e.g., methanol) and dilute with deionized water. Load the sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the retained furanone with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified extract.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification of the enriched furanone extract.
Materials:
-
Partially purified furanone extract from SPE
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative reversed-phase column (e.g., C18, 20 x 250 mm, 5 µm)
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical HPLC method to achieve good separation of the target compound from impurities using an analytical C18 column. Optimize the mobile phase gradient (e.g., a gradient of 10% to 50% acetonitrile in water over 20 minutes).
-
Sample Preparation: Dissolve the extract from SPE in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the analytical method to the preparative column. Adjust the flow rate (e.g., 18 mL/min) and injection volume according to the column dimensions and loading capacity. Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of dihydro-4-hydroxy-2(3H)-furanone as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly purified compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of 2(3H)-Furanone, dihydro-4-hydroxy- from a natural source.
Caption: General workflow for the isolation of dihydro-4-hydroxy-2(3H)-furanone.
Signaling Pathway: Quorum Sensing Inhibition by Furanones
This diagram illustrates the mechanism by which furanones can inhibit bacterial quorum sensing.
Caption: Mechanism of quorum sensing inhibition by furanones.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Experimental protocol for testing quorum sensing inhibition by furanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This intricate signaling system is a promising target for novel antimicrobial strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. Furanones, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, have emerged as potent inhibitors of QS.[1][2][3] These compounds are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[1][4] This document provides detailed experimental protocols for testing the QS inhibitory activity of furanones.
Mechanism of Action
Furanones primarily interfere with AHL-mediated QS by targeting LuxR-type transcriptional regulators.[1][5] The proposed mechanisms of inhibition include:
-
Competitive Binding: Furanones compete with native AHLs for binding to the ligand-binding domain of LuxR-type proteins (e.g., LasR and RhlR in Pseudomonas aeruginosa).[4][6]
-
Receptor Destabilization: Binding of certain furanones can render the LuxR-type protein unstable and susceptible to proteolytic degradation, thereby reducing the cellular concentration of the receptor and disrupting the QS cascade.[5]
Key Signaling Pathways in Pseudomonas aeruginosa
P. aeruginosa is a clinically significant opportunistic pathogen that utilizes multiple interconnected QS systems. The hierarchical las and rhl systems are well-characterized targets for furanone-mediated inhibition.[4]
Caption: AHL-mediated quorum sensing in P. aeruginosa and points of furanone inhibition.
Experimental Protocols
A systematic approach is crucial for evaluating the anti-QS potential of furanones. The following protocols outline key assays from initial screening to the characterization of virulence factor inhibition.
General Experimental Workflow
References
- 1. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-hydroxydihydro-2(3H)-furanone in Agrochemical Synthesis: A Detailed Guide
Introduction
4-hydroxydihydro-2(3H)-furanone, a derivative of γ-butyrolactone (GBL), serves as a versatile and valuable building block in the synthesis of a variety of agrochemicals. Its inherent chirality and functionality make it an attractive starting material for the development of novel fungicides and insecticides. The furanone core is a prevalent motif in numerous natural products exhibiting potent biological activities, and synthetic derivatives often mimic these properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this platform for the creation of new agrochemical agents.
Application Notes
The primary application of 4-hydroxydihydro-2(3H)-furanone and its analogs in agrochemical synthesis revolves around its conversion into more complex, biologically active molecules. A particularly significant class of agrochemicals derived from this scaffold are the α-methylene-γ-butyrolactone derivatives. The exocyclic α-methylene group is a key pharmacophore that imparts significant antifungal and insecticidal properties to the molecule.
The synthesis of these agrochemicals typically involves a multi-step process that begins with the modification of the 4-hydroxydihydro-2(3H)-furanone core. Key transformations include the introduction of a leaving group at the α-position, followed by elimination to form the α-methylene double bond. The hydroxyl group at the 4-position can be exploited to introduce further diversity, allowing for the attachment of various side chains that can modulate the compound's biological activity, selectivity, and physicochemical properties.
Recent research has focused on the development of α-methylene-γ-butyrolactone derivatives bearing diphenyl ether moieties, which have shown potent fungicidal activity against a range of plant pathogens. These compounds often act by inhibiting mitochondrial respiration in fungi, a well-established mode of action for many commercial fungicides.
Quantitative Data
The following tables summarize the biological activity of various agrochemical compounds derived from or related to the γ-butyrolactone scaffold. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent agrochemicals.
Table 1: Fungicidal Activity of α-Methylene-γ-Butyrolactone Derivatives
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |
| B7 | Phytophthora capsici | 0.809 | [1] |
| C22 | Valsa mali | 1.47 | [1] |
| Famoxadone | Phytophthora capsici | 41.0 | [1] |
| Dimethomorph | Phytophthora capsici | 0.180 | [1] |
| 5c-3 | Botrytis cinerea | 22.91 µM | [2] |
| 5c-5 | Botrytis cinerea | 18.89 µM | [2] |
Table 2: Insecticidal Activity of Furanone Derivatives
| Compound Class | Target Pest | Activity | Reference |
| 2-Methyl-4-chlorophenoxybutyric acid | Herbicide Target | Herbicide | [3] |
| Aryltetralin lignans | Various insects | Insecticidal | [4] |
| Neonicotinoid analogs | Sucking insects | Insecticidal | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final agrochemical compounds derived from γ-butyrolactone.
Protocol 1: Synthesis of α-Bromo-γ-Butyrolactone (Intermediate 1)
This protocol details the synthesis of α-bromo-γ-butyrolactone, a key intermediate for the introduction of the α-methylene group.[5]
Materials:
-
γ-Butyrolactone (redistilled)
-
Red phosphorus
-
Bromine
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a 1-liter, three-necked, round-bottomed flask equipped with a dropping funnel, sealed stirrer, and a reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.
-
With moderate stirring and cooling in an ice bath, add 195 g (66.5 ml, 1.22 moles) of bromine over a 30-minute interval.
-
Heat the mixture to 70°C and add an additional 195 g (66.5 ml, 1.22 moles) of bromine over 30 minutes.
-
After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.
-
Cool the reaction mixture and blow air through it to remove excess bromine and hydrogen bromide (approximately 1 hour).
-
Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring.
-
After the initial vigorous reaction subsides, add an additional 300 ml of water.
-
Heat the mixture under reflux for 4 hours.
-
Cool the mixture, which will separate into two layers.
-
Extract the product with two 200 ml portions of diethyl ether.
-
Dry the combined ether extracts over magnesium sulfate.
-
Distill the crude material under reduced pressure to obtain α-bromo-γ-butyrolactone.
Protocol 2: Synthesis of a γ-Substituted α-Methylene-γ-Butyrolactone Fungicide (General Procedure)
This protocol provides a general procedure for the synthesis of a γ-substituted α-methylene-γ-butyrolactone, which can be adapted from the synthesis of similar structures.[6] This example utilizes a hydroxybenzaldehyde as a starting point to introduce substitution at the γ-position.
Materials:
-
Hydroxybenzaldehyde (1.0 mmol)
-
α-(Bromomethyl)acrylic acid (1.2 mmol)
-
Indium powder (1.2 mmol)
-
Tetrahydrofuran (THF, 10.0 mL)
-
6.0 M HCl
-
Carboxylic acid (for esterification, 1.2 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 mmol)
-
4-Dimethylaminopyridine (DMAP, 0.1 mmol)
-
Dichloromethane (DCM, 10.0 mL)
Procedure:
Step 1: Synthesis of the γ-Substituted Butyrolactone Intermediate
-
To a solution of hydroxybenzaldehyde (1.0 mmol) in THF (10.0 mL) at room temperature, add α-(bromomethyl)acrylic acid (1.2 mmol) and indium powder (1.2 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting aldehyde has been consumed, add 6.0 M HCl to the mixture and continue stirring for 6 hours.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the γ-hydroxyaryl-α-methylene-γ-butyrolactone intermediate.
Step 2: Esterification to Yield the Final Product
-
To a solution of the γ-hydroxyaryl-α-methylene-γ-butyrolactone intermediate (1.0 mmol) and a selected carboxylic acid (1.2 mmol) in DCM (10.0 mL), add DCC (1.5 mmol) and DMAP (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the final fungicidal product.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Synthesis of α-Bromo-γ-butyrolactone.
Caption: General workflow for fungicide synthesis.
Caption: Inhibition of Fungal Respiration.
References
- 1. Design, Synthesis, and Fungicidal Activity of α-Methylene-γ-Butyrolactone Derivatives Bearing a Diphenyl Ether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Furanones using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and experimental protocols for the quantitative analysis of furanones in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furanones are a class of cyclic organic compounds that are significant as flavor and aroma components in food, and some possess important biological activities, making their accurate quantification crucial for quality control, research, and development.
Introduction
Furanones, including potent aroma compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and sotolon, contribute significantly to the sensory profiles of a wide range of food products. Beyond their role in flavor, certain furanones have been identified as signaling molecules in biological systems, such as inducing autolysis in bacteria like Lactobacillus helveticus. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for the accurate quantification of these compounds, often present at trace levels in complex matrices. This guide outlines the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of furanones.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of various furanones as reported in the scientific literature.
Table 1: LC-MS/MS Method Performance for Sotolon in Fortified Wine.[1]
| Parameter | Value |
| Linearity (R²) | 0.9999 |
| Limit of Quantification (LOQ) | 0.04 µg/L |
| Recovery | ~95% |
| Precision (Intra- and Interday RSD) | <10% |
Table 2: LC-MS/MS Method Performance for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Baby Food.[2]
| Parameter | Value |
| Linearity Range | 10-300 µg/kg |
| Recoveries | 94-110% |
| Precision (RSD) | ≤10% |
| Limit of Quantification (LOQ) | 20 µg/kg |
Table 3: GC-MS/MS Method Performance for 2(5H)-furanone and 3-methyl-2(5H)-furanone in Food (Meat, Cheese, Fish).
| Compound | Preliminary LOQ |
| 2(5H)-furanone | 50 µg/kg |
| 3-methyl-2(5H)-furanone | 10 µg/kg |
Experimental Protocols
This section details the experimental procedures for the quantitative analysis of furanones using LC-MS/MS. Two primary sample preparation methods are presented: a miniaturized liquid-liquid extraction and a general-purpose QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
Protocol 1: Miniaturized Liquid-Liquid Extraction for Sotolon in Wine.[1]
This protocol is optimized for the analysis of sotolon in fortified wine samples.
Materials:
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.2 µm PTFE)
Procedure:
-
Pipette 1 mL of the wine sample into a 15 mL centrifuge tube.
-
Add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction for Furanones in Solid and Semi-Solid Food Matrices
This protocol is a general procedure adaptable for various food matrices like fruits, vegetables, and baby food.[3][4]
Materials:
-
Acetonitrile (B52724) (ACN) (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate (B86180) dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
Transfer the supernatant to a clean vial.
-
For LC-MS/MS analysis, dilute the extract with water (e.g., 10-fold) to minimize matrix effects.[5]
-
Acidify the diluted extract with a small amount of formic acid (e.g., to a final concentration of 0.1%).
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
LC-MS/MS Operating Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for specific furanones and instrumentation.
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, followed by a re-equilibration step at the initial conditions.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: These should be optimized for the specific instrument and analytes, but typical values for sotolon analysis are:[1]
-
Nebulizing Gas Flow: 2.5 L/min
-
Drying Gas Flow: 17.5 L/min
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
-
-
MRM Transitions: Specific precursor and product ions, along with optimized collision energies, are required for each furanone. Table 4 provides an example for sotolon. For other furanones, these parameters should be determined by infusing a standard solution of the analyte and performing product ion scans at various collision energies.
Table 4: MRM Transitions for Sotolon.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
| Sotolon | 129.1 | 55.1 | -18 | Quantification |
| Sotolon | 129.1 | 83.0 | -18 | Confirmation |
Mandatory Visualizations
Signaling Pathway
Caption: Furanone-mediated autolysis signaling in Lactobacillus helveticus.
Experimental Workflow
Caption: Experimental workflow for furanone analysis by LC-MS/MS.
References
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 5. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: 2(3H)-Furanone, dihydro-4-hydroxy- Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2(3H)-Furanone, dihydro-4-hydroxy- and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2(3H)-Furanone, dihydro-4-hydroxy-?
A1: Several synthetic pathways exist, starting from various readily available materials. Key methods include:
-
Catalytic Dehydrogenation: This route often starts with 1,4-butanediol, which is first cyclized to γ-butyrolactone (GBL). Subsequent oxidation or hydroxylation steps are then required to introduce the hydroxyl group at the C4 position.[1]
-
Reduction of Precursors: The selective reduction of (L)-malic acid esters or the enzymatic/catalytic reduction of β-keto esters are effective strategies.[1]
-
From Carbohydrates: Inexpensive carbohydrate sources like maltose (B56501) can be used. A common method involves treating the carbohydrate with cumene (B47948) hydroperoxide to form (S)-3,4-dihydroxybutyric acid, which is then acidified to yield the target lactone.[1]
-
Cyclization Reactions: Metal-catalyzed cycloisomerization of substrates like hydroxyalkynones or allenic hydroxyketones provides another route to the furanone core.[2][3]
Q2: Which reaction parameters are most critical for optimizing yield?
A2: To maximize yield, precise control over several parameters is essential. The most critical are:
-
Temperature: The optimal temperature can vary significantly between different synthetic routes (-78°C to 160°C). Deviations can lead to byproduct formation, decomposition of the product, or low reaction rates.[2]
-
Catalyst Selection and Loading: The choice of catalyst is highly dependent on the reaction mechanism. For instance, copper catalysts are efficient for dehydrogenation, while gold or palladium are often used for cycloisomerization reactions.[1][2] Catalyst loading must be carefully optimized to avoid incomplete reactions (too low) or side reactions (too high).[2]
-
Solvent: The polarity of the solvent (e.g., THF, methanol, water) can significantly impact reactant solubility and reaction kinetics.[2]
-
Reaction Time: Reaction times can range from minutes to over 24 hours. It is crucial to monitor the reaction's progress using techniques like TLC or GC to determine the optimal endpoint, preventing incomplete conversion or product degradation.[2]
-
pH: For acid or base-catalyzed cyclization steps, maintaining the correct pH is vital to ensure the desired cyclization pathway and prevent side reactions.[2]
Q3: What are the most common side reactions and how can they be minimized?
A3: A primary challenge is the formation of structurally similar byproducts. In cyclization reactions, incorrect regioselectivity can lead to different isomers. Over-oxidation or incomplete reduction can also result in undesired products. To minimize these, you should:
-
Screen a range of temperatures to find the optimal condition.[2]
-
Titrate catalyst loading to find the ideal concentration.[2]
-
Test different acids, bases, or buffers to precisely control the pH.[2]
-
Monitor the reaction closely to stop it once the formation of the desired product is maximized.[2]
Q4: How can I effectively monitor the progress of the synthesis?
A4: Regular monitoring is key to achieving high yields. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. It is particularly useful for optimizing solvent systems for column chromatography.[4]
-
Gas Chromatography (GC): Provides quantitative data on the reaction mixture's composition, allowing for precise determination of conversion and yield over time.[2]
Q5: What are the best practices for purifying 2(3H)-Furanone, dihydro-4-hydroxy- to maximize recovery?
A5: The polarity and potential instability of furanones can make purification challenging.[2] Best practices include:
-
Column Chromatography: This is the most common method.[4] If the compound degrades on standard silica (B1680970) gel, consider using deactivated (neutral) silica or alumina (B75360).[4]
-
Solvent System Optimization: Use TLC to identify a solvent system that provides good separation (Rf value of 0.2-0.4 for the product) between the desired compound and any impurities.[4]
-
Recrystallization: If chromatography is difficult, recrystallization can be an effective alternative. The key is to find a solvent that dissolves the compound when hot but not at room temperature. Slow cooling is crucial to obtain pure crystals and avoid "oiling out".[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2(3H)-Furanone, dihydro-4-hydroxy-.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect reaction temperature. | Screen a range of temperatures to find the optimum. Ensure stable heating/cooling.[2] |
| Inactive or inappropriate catalyst. | Verify catalyst activity. Ensure the chosen catalyst is appropriate for the specific reaction mechanism (e.g., acid/base for cyclization, metal for cycloisomerization).[2] | |
| Poor quality of starting materials or reagents. | Use freshly purified starting materials and dry solvents. Verify reagent concentrations. | |
| Incorrect pH for the reaction. | For pH-sensitive steps, use appropriate acids, bases, or buffer systems to maintain the optimal pH range.[2] | |
| Formation of Significant Byproducts | Suboptimal reaction temperature (too high or too low). | Adjust the temperature. Lower temperatures can sometimes increase selectivity.[2] |
| Incorrect catalyst loading. | Titrate the catalyst loading; too much catalyst can often lead to side reactions.[2] | |
| Reaction time is too long. | Monitor the reaction and stop it once the maximum yield of the desired product is achieved to prevent degradation or further reactions.[2] | |
| Reaction Fails to Go to Completion | Insufficient reaction time. | Continue monitoring the reaction until TLC or GC analysis shows no further conversion of the starting material.[2] |
| Catalyst deactivation or insufficient loading. | Add more catalyst or use a fresh batch. Increase the catalyst loading incrementally.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Difficulty in Product Isolation / Purification | Product is unstable on silica gel. | Use neutral silica gel or alumina for column chromatography.[4] |
| Co-elution of product with impurities. | Optimize the solvent system for chromatography using TLC. Consider using a shallower gradient or switching to an alternative purification method like recrystallization.[4] | |
| Product "oils out" during recrystallization. | The chosen solvent may be inappropriate, or the solution is cooling too rapidly. Test different solvents and allow the solution to cool slowly to room temperature before further cooling.[4] | |
| Product is volatile. | If the product is volatile, it may evaporate during solvent removal. Use a rotary evaporator at a lower temperature and pressure.[4] |
Quantitative Data on Synthesis
Optimizing reaction parameters is crucial for improving yield. The following table summarizes general parameters and their typical ranges for furanone synthesis.
| Parameter | Typical Range | Potential Issues if Not Optimized | Reference |
| Temperature | -78°C to 160°C | Low yield, byproduct formation, decomposition | [2] |
| Catalyst Loading | 0.5 mol% to 10 mol% | Incomplete reaction (too low), side reactions (too high) | [2] |
| Reaction Time | 10 min to 24+ hours | Incomplete conversion, product degradation | [2] |
| Solvent | Aprotic (THF, CH₂Cl₂), Protic (MeOH, H₂O) | Low solubility, poor reaction rate, side reactions | [2] |
| pH / Additive | Acidic or Basic | Incorrect cyclization pathway, no reaction | [2] |
Note: Specific yields are highly dependent on the chosen synthetic route and substrate. An enzymatic hydrolysis for a related compound, (S)-3-hydroxy-γ-butyrolactone, has been reported with an 80% isolated yield, highlighting the potential of biocatalytic methods.[1]
Experimental Protocols
Protocol: Chemoenzymatic Synthesis from a Carbohydrate Source (Conceptual)
This protocol is a conceptual example based on methods described for synthesizing related hydroxyfuranones from carbohydrate precursors.[1]
Step 1: Formation of (S)-3,4-dihydroxybutyric acid
-
In a temperature-controlled reaction vessel, dissolve the carbohydrate source (e.g., maltose) in an appropriate aqueous base solution.
-
Cool the solution to the recommended temperature (e.g., 0-5°C).
-
Slowly add cumene hydroperoxide to the reaction mixture while maintaining the temperature and stirring vigorously.
-
Allow the reaction to proceed for the specified time, monitoring the consumption of the starting material by a suitable method (e.g., HPLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).
Step 2: Cyclization to 2(3H)-Furanone, dihydro-4-hydroxy-
-
Acidify the aqueous solution from Step 1 to a low pH (e.g., pH 1-2) using a strong acid like HCl.
-
Gently heat the mixture to promote the lactonization (cyclization) of the dihydroxybutyric acid. The optimal temperature and time should be determined experimentally (e.g., 50-70°C for several hours).[5]
-
Monitor the formation of the target furanone by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Extraction and Purification
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.[4]
-
Purify the crude product using column chromatography on neutral silica gel with a hexane/ethyl acetate solvent system optimized via TLC.[4]
-
Combine the pure fractions and remove the solvent to yield the final product. Characterize using NMR, IR, and Mass Spectrometry.
Visualizations
Synthesis Pathway
Caption: General synthetic pathways to 2(3H)-Furanone, dihydro-4-hydroxy-.
Troubleshooting Workflow
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Substituted Furanones
Welcome to the technical support center for the stereoselective synthesis of substituted furanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.
Troubleshooting Guides
This section addresses specific issues encountered during the stereoselective synthesis of substituted furanones, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a mixture of diastereomers or enantiomers with low selectivity. How can I improve the stereochemical outcome?
A: Achieving high stereoselectivity is a primary challenge in the synthesis of substituted furanones.[1] Several factors can influence the stereochemical course of the reaction. Here are key areas to investigate:
-
Chiral Catalyst/Auxiliary: The choice and efficiency of the chiral source are paramount.
-
Catalyst Loading: Insufficient catalyst loading can lead to a competing non-catalyzed background reaction, resulting in a racemic or diastereomeric mixture. Conversely, excessive loading can sometimes lead to side reactions.[2] Titrate the catalyst loading to find the optimal concentration.[2]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure your reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.
-
Ligand Choice: For metal-catalyzed reactions, the chiral ligand is crucial. Experiment with different ligands to find one that provides a better-matched steric and electronic environment for the desired stereochemical induction.
-
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity.
-
Lowering the Temperature: Generally, lower reaction temperatures favor the kinetic product and can significantly enhance enantiomeric or diastereomeric excess by increasing the energy difference between the diastereomeric transition states.[2]
-
Temperature Fluctuations: Ensure consistent and accurate temperature control throughout the reaction.[3]
-
-
Solvent Effects: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the substrate and catalyst, as well as the stability of the transition states.[4]
-
Solvent Polarity: Screen a range of solvents with varying polarities.[2] Aprotic solvents are often preferred to minimize unwanted interactions.
-
Solvent Viscosity: In some cases, more viscous solvents can restrict conformational flexibility, leading to higher selectivity.
-
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters. Ensure the stereochemical integrity of your starting materials.
Issue 2: Undesired Regioisomer Formation
Q: I am obtaining a mixture of regioisomers, for example, in a Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound. How can I control the regioselectivity?
A: Low regioselectivity is a common hurdle when using unsymmetrical substrates.[5] The reaction may proceed through different pathways depending on the conditions.
-
Steric Hindrance: Cyclization often occurs at the less sterically hindered carbonyl group.[5] Analyze the steric environment of your substrate to predict and potentially influence the major regioisomer.
-
Electronic Effects: The electronic nature of the substituents can direct the reaction. Electron-withdrawing groups can deactivate a carbonyl group towards nucleophilic attack, while electron-donating groups can activate it.
-
pH Control: In reactions like the Feist-Bénary synthesis, maintaining basic conditions is crucial to favor the desired pathway over the acid-catalyzed Paal-Knorr cyclization.[5] Use of buffers or non-nucleophilic proton sponges can be beneficial.[5]
-
Protecting Groups: Strategically employing protecting groups can block one reactive site, forcing the reaction to proceed at the desired position.[6][7]
Issue 3: Isomerization of the Furanone Ring
Q: My desired 2(3H)-furanone is isomerizing to the more stable 2(5H)-furanone. How can I prevent this?
A: The 2(5H)-furanone is often the thermodynamically more stable isomer due to conjugation of the double bond with the carbonyl group, making this isomerization a frequent problem.[8]
-
Reaction Conditions:
-
pH: Both acidic and basic conditions can catalyze the isomerization.[8] Aim for neutral or near-neutral reaction conditions if possible. Use mild acids or bases and consider buffered solutions.[8]
-
Temperature: High temperatures can provide the activation energy for isomerization.[8] Conduct the reaction at the lowest effective temperature.[8]
-
Reaction Time: Prolonged reaction times can allow for equilibration to the more stable isomer.[8] Monitor the reaction closely and quench it as soon as the starting material is consumed.[8]
-
-
Workup and Purification:
-
Aqueous Washes: Avoid acidic or basic aqueous washes. Use a neutral wash, such as a saturated sodium chloride solution.[8]
-
Chromatography: Standard silica (B1680970) gel is acidic and can induce isomerization.[8] Deactivate the silica gel with a base like triethylamine (B128534) or use an alternative stationary phase such as neutral alumina (B75360) or Florisil.[8]
-
Solvent Evaporation: Concentrate the product at low temperatures to avoid heat-induced isomerization.[8]
-
Issue 4: Low Reaction Yield or Incomplete Conversion
Q: My reaction is giving a low yield, or the starting material is not fully consumed. What are the possible causes?
A: Low yields can stem from a variety of issues, from reagent quality to reaction equilibrium.
-
Purity of Starting Materials: Impurities in reactants can interfere with the reaction or poison the catalyst.[5] Ensure all starting materials are pure.
-
Catalyst Inactivity: The catalyst may be inactive or poisoned. Use fresh, properly handled catalysts.[2]
-
Reaction Equilibrium: The reaction may be reversible and has reached equilibrium.[2] Consider removing a byproduct (e.g., water with a Dean-Stark trap) to drive the reaction forward.[2][5]
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
-
Decomposition: The starting materials or product may be degrading under the reaction conditions. Consider lowering the temperature or shortening the reaction time.
Issue 5: Difficulty in Product Purification
Q: I am struggling to purify my substituted furanone product from byproducts or stereoisomers.
A: Purification of furanones can be challenging due to their polarity and potential instability.[2][9]
-
Chromatography:
-
Stationary Phase: If your compound is sensitive to acidic silica gel, use a deactivated stationary phase or alternatives like alumina.[2][9]
-
Solvent System: Experiment with different solvent systems to achieve better separation of isomers or byproducts.[10]
-
Chiral HPLC: For enantiomers, chiral HPLC is often necessary.[11] The selection of the chiral stationary phase is critical.[3]
-
-
Recrystallization: This can be an effective method for purifying solid products if a suitable solvent system can be found.[9]
-
Distillation: For volatile and thermally stable furanones, distillation (e.g., Kugelrohr) can be an option, though co-distillation with impurities can occur.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high stereoselectivity in furanone synthesis?
A1: The most critical parameters are the choice of chiral catalyst or auxiliary, reaction temperature, and solvent.[2][4] These factors collectively determine the energy landscape of the diastereomeric transition states, and careful optimization is required for each specific reaction.
Q2: How do protecting groups influence the stereoselective synthesis of furanones?
A2: Protecting groups play a crucial role by:
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Preventing side reactions: They mask reactive functional groups that could otherwise lead to undesired byproducts.[12]
-
Directing stereochemistry: The steric bulk of a protecting group can influence the direction of attack of a reagent, leading to a specific stereoisomer.
-
Enabling specific transformations: They allow for the manipulation of other parts of the molecule without affecting the protected group.[7] The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the desired product.[6]
Q3: Can I convert an undesired stereoisomer into the desired one?
A3: In some cases, it is possible through epimerization or isomerization reactions. For example, a base can be used to epimerize a stereocenter adjacent to a carbonyl group. However, this often leads to a thermodynamic mixture of isomers. For converting a more stable isomer back to a less stable one, specific catalytic methods might be required, but prevention is generally a more effective strategy.[8]
Q4: My furanone product appears to be unstable during storage. What are the best practices for storing these compounds?
A4: Many furanones can be sensitive to air, light, and temperature.[8] Some are also unstable at certain pH values.[13][14] It is recommended to store purified furanones under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (refrigerated or frozen).
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in a Chiral Amine-Mediated Michael Addition
| Temperature (°C) | Enantiomeric Excess (ee %) |
| 25 | 75 |
| 0 | 88 |
| -20 | 93 |
| -40 | 95 |
Note: Data is illustrative and based on general trends observed in asymmetric catalysis. Specific results will vary depending on the reaction.
Table 2: Influence of Solvent on Diastereoselectivity in an Aldol Reaction
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) |
| Toluene | 2.4 | 90:10 |
| Dichloromethane | 9.1 | 85:15 |
| Tetrahydrofuran (THF) | 7.5 | 70:30 |
| Acetonitrile | 37.5 | 60:40 |
Note: This table illustrates a common trend where less polar solvents can favor higher diastereoselectivity. Actual results are substrate and reaction dependent.[4]
Experimental Protocols
Protocol 1: General Procedure for a Chiral Primary Amine-Catalyzed Asymmetric Michael Addition to form a Substituted Furanone
This protocol is based on the general principles of asymmetric aminocatalysis for the synthesis of functionalized furanones.[15]
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the 3(2H)-furanone (1.0 equiv.), the α,β-unsaturated ketone (1.2 equiv.), and the chiral primary amine catalyst (0.1 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, CH2Cl2) via syringe. The typical concentration is 0.1 M.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired substituted furanone.
-
Analysis: Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Microwave-Assisted Paal-Knorr Furanone Synthesis
This protocol provides a general guideline for an expedited synthesis of furanones from 1,4-dicarbonyl compounds.[5]
-
Reactant Mixture: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv.) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv.) in a suitable solvent (e.g., toluene, DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Cooling and Quenching: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired furanone.
Visualizations
Caption: A typical experimental workflow for stereoselective furanone synthesis.
Caption: Troubleshooting workflow for low stereoselectivity in furanone synthesis.
Caption: Isomerization pathway from 2(3H)- to 2(5H)-furanones and prevention strategies.
References
- 1. rijournals.com [rijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. media.neliti.com [media.neliti.com]
- 13. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Perkin Condensation for Furanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of furanone derivatives via the Perkin condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-arylidene-2(3H)-furanones, which is typically achieved via a modified Perkin condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Furanone Product | Incomplete reaction. | - Ensure all reagents, especially acetic anhydride, are fresh and anhydrous. Acetic anhydride readily hydrolyzes to acetic acid, which is ineffective as a dehydrating agent.[1] - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure efficient mixing, particularly if the reaction mixture is heterogeneous. |
| Ineffective base. | - Use freshly fused and powdered sodium acetate (B1210297) to ensure it is anhydrous and has a high surface area. - If using a liquid base like triethylamine (B128534), ensure it is dry and added at the appropriate temperature. | |
| Degradation of starting materials or product. | - Avoid excessively high temperatures, which can lead to charring and decomposition. - If the starting materials or product are sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Products in the Reaction Mixture | Self-condensation of β-aroylpropionic acid. | This can occur at high temperatures in the presence of a base if the β-aroylpropionic acid can enolize.[1] - Maintain a controlled reaction temperature. - Use a less reactive base or a shorter reaction time. |
| Formation of E/Z Isomers. | The condensation reaction is often not stereoselective, leading to a mixture of geometric isomers at the exocyclic double bond. - Separation of isomers can often be achieved by fractional crystallization or column chromatography. - The ratio of isomers can sometimes be influenced by the choice of solvent and base. | |
| Ring-opened products. | The furanone ring is susceptible to nucleophilic attack. The presence of nucleophiles like water or amines can lead to the opening of the lactone ring.[1] - Ensure all reagents and solvents are anhydrous. - If the reaction workup involves aqueous solutions, minimize contact time and consider extraction with a non-polar solvent. | |
| Oily or Tarry Product Instead of a Solid | Presence of impurities. | The presence of side products or unreacted starting materials can inhibit crystallization. - Attempt to purify a small sample by column chromatography to isolate the desired product and obtain a seed crystal. - Try triturating the oil with a suitable solvent to induce crystallization. |
| Product is an oil at room temperature. | Some furanone derivatives are low-melting solids or oils at room temperature. - Confirm the product's identity and purity using analytical techniques such as NMR and mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in the synthesis of 3-arylidene-2(3H)-furanones?
A1: Acetic anhydride serves two primary roles in this synthesis. First, it acts as a dehydrating agent, removing the water molecule that is formed during the condensation reaction and driving the equilibrium towards the product. Second, it can activate the β-aroylpropionic acid by forming a mixed anhydride, which can then more readily undergo enolization and subsequent condensation with the aromatic aldehyde.[1]
Q2: Can I use other bases besides sodium acetate or triethylamine?
A2: While sodium acetate and triethylamine are commonly used, other weak bases can be employed. The choice of base can influence the reaction rate and the formation of side products. It is crucial to use an anhydrous base to prevent the hydrolysis of acetic anhydride.
Q3: Why is this reaction considered a "modified" Perkin condensation?
A3: The classical Perkin condensation involves the reaction of an aromatic aldehyde with an aliphatic acid anhydride to form an α,β-unsaturated carboxylic acid. In the synthesis of 3-arylidene-2(3H)-furanones, a β-aroylpropionic acid is used as a key starting material, which first undergoes an intramolecular cyclization to form the furanone ring before or during the condensation with the aromatic aldehyde. This initial ring formation step is the modification to the classical Perkin reaction pathway.
Q4: My aromatic aldehyde has electron-donating groups. Why is the yield low?
A4: Aromatic aldehydes with electron-donating groups are generally less reactive towards nucleophilic attack. This can lead to lower yields or require more forcing reaction conditions (higher temperatures, longer reaction times), which in turn may increase the likelihood of side reactions.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
General Protocol for the Synthesis of 3-Arylidene-2(3H)-Furanones
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
β-Aroylpropionic acid (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.2 eq)
-
Acetic anhydride (can be used as solvent or in smaller amounts)
-
Anhydrous sodium acetate or triethylamine (catalytic amount)
-
Ethanol (B145695) or glacial acetic acid for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the β-aroylpropionic acid, aromatic aldehyde, and anhydrous sodium acetate.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture under reflux for the desired amount of time (typically 2-6 hours), monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the purified 3-arylidene-2(3H)-furanone.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Visualizations
Caption: General experimental workflow for the synthesis of 3-arylidene-2(3H)-furanones.
Caption: Logical relationships in troubleshooting the Perkin condensation for furanones.
References
Overcoming purification issues of 4-hydroxytetrahydrofuran-2-one from a reaction mixture
Welcome to the technical support center for the purification of 4-hydroxytetrahydrofuran-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 4-hydroxytetrahydrofuran-2-one.
Q1: My final product is an oil and will not crystallize. What should I do?
A1: Oiling out is a common issue when the melting point of the crude product (depressed by impurities) is lower than the temperature of the crystallization solution. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a "seed" crystal to the cooled, supersaturated solution. This will provide a template for further crystal formation.
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Solvent Adjustment: If using a mixed solvent system (e.g., ethyl acetate (B1210297)/hexane), you may have too much of the more soluble solvent. Try adding a small amount of the less soluble solvent (the "anti-solvent") dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again slowly.
-
Lower Temperature: Cool the solution in an ice-water bath or even a freezer, but be aware that rapid cooling can sometimes trap impurities.
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low recovery can stem from several factors throughout the purification process. Consider the following:
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Incomplete Reaction: Ensure your initial synthesis reaction has gone to completion. Unreacted starting materials will be removed during purification, lowering the yield of the desired product.
-
Excessive Washing: During recrystallization, washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product. Use a minimal amount of ice-cold solvent for washing.
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Inappropriate Solvent Choice: For recrystallization, the ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the cold solvent, a significant amount will remain in the mother liquor.
-
Degradation: 4-Hydroxytetrahydrofuran-2-one is susceptible to hydrolysis (ring-opening) under both strongly acidic and basic conditions, especially at elevated temperatures. Ensure your purification conditions are kept close to neutral pH and avoid excessive heat.
Q3: My purified product is still showing impurities by TLC/GC-MS. How can I improve the purity?
A3: If initial purification is insufficient, a secondary purification step is often necessary.
-
Recrystallization: If you have already performed a recrystallization, a second recrystallization using a different solvent system may be effective. Common solvent systems for compounds of intermediate polarity include ethyl acetate/hexane (B92381) or acetone/dichloromethane.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. For 4-hydroxytetrahydrofuran-2-one, a silica (B1680970) gel column with a gradient elution of ethyl acetate in hexane is a good starting point. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
Activated Carbon Treatment: If your product has colored impurities, these can sometimes be removed by treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon before crystallization.
Q4: I suspect my product is degrading during purification. What are the signs and how can I prevent it?
A4: Degradation of 4-hydroxytetrahydrofuran-2-one typically involves hydrolysis to 4-hydroxybutyric acid. This is more likely to occur under harsh pH conditions or high temperatures.
-
Signs of Degradation: The appearance of a new, more polar spot on a TLC plate or a new peak in a GC-MS or HPLC chromatogram can indicate degradation. The degradation product, 4-hydroxybutyric acid, is significantly more polar than the lactone.
-
Prevention:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible. If an acidic or basic workup is required, perform it at low temperatures and neutralize the solution as quickly as possible.
-
Temperature Control: Avoid prolonged heating. If distillation is necessary, use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
-
Data Presentation: Comparison of Purification Methods
While specific quantitative data for the purification of 4-hydroxytetrahydrofuran-2-one is highly dependent on the initial purity of the crude mixture, the following table provides a general comparison of common purification techniques for similar furanone derivatives.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Recrystallization | >98% | 50-80% | Dependent on solvent choice and slow cooling for pure crystal formation. Yield can be improved by recovering a second crop from the mother liquor. |
| Silica Gel Column Chromatography | >95% | 60-90% | Effective for removing impurities with different polarities. The choice of mobile phase is critical for good separation. |
| Vacuum Distillation | Purity >99% | Variable | Suitable for thermally stable compounds. Reduces the boiling point to prevent degradation. Effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of 4-hydroxytetrahydrofuran-2-one using a two-solvent recrystallization system.
-
Solvent Selection: A common and effective solvent system is ethyl acetate (good solvent) and hexane (poor solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-hydroxytetrahydrofuran-2-one in a minimal amount of hot ethyl acetate (near boiling).
-
Induce Saturation: While keeping the solution hot, add hexane dropwise until a slight turbidity (cloudiness) persists.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for flash column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in various ratios of ethyl acetate/hexane to find a mobile phase that gives the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 4-hydroxytetrahydrofuran-2-one.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for purification and potential degradation pathways.
Technical Support Center: Optimizing GC-MS for Trace Furanone Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace analysis of furanones.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I am not seeing any peaks for my furanone analytes. What are the possible causes and solutions?
Answer:
Several factors could lead to a complete loss of signal. A systematic check of your instrument and method is the best approach.[1]
-
Sample Preparation and Injection:
-
Incorrect Sample Handling: Furanones, especially in trace amounts, can be susceptible to degradation or adsorption. Ensure proper sample storage and minimize handling time.[2]
-
Injector Problems: A leak in the injector, a contaminated liner, or an incorrect injection volume can prevent the sample from reaching the column.[2][3] Check for leaks, clean or replace the inlet liner, and verify your syringe's operation.[1][3]
-
Derivatization Failure: For polar furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), derivatization is often necessary to improve volatility and stability.[4][5] If this step fails, the analyte may not be suitable for GC analysis. Verify the pH, temperature, and reagent concentrations of your derivatization protocol.[4][5]
-
-
GC-MS System Parameters:
-
Gas Flow Issues: Ensure your carrier gas is flowing at the correct rate and that there are no leaks in the gas lines.[2]
-
Incorrect Oven Temperature: If the initial oven temperature is too high, volatile furanones may not be trapped at the head of the column, leading to poor peak shape or no peak at all.[3]
-
Detector Malfunction: Check that the mass spectrometer is properly tuned and that the detector is turned on and functioning correctly.[1][3]
-
Question: My furanone peaks are showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing is often caused by active sites in the GC system that interact with polar analytes like furanones.
-
Active Sites in the Inlet: The injector liner is a common source of activity. Use a deactivated liner and consider adding glass wool to aid in vaporization and protect the column.[6] Regularly clean or replace the liner and septum.[3]
-
Column Issues:
-
Column Contamination: Contaminants at the head of the column can cause peak tailing. "Bake out" the column at a high temperature (within its specified limits) or trim the first few inches of the column.[3][6]
-
Inappropriate Column Phase: For polar furanones, a column with a wax-based stationary phase (e.g., DB-Wax) may provide better peak shapes than a standard non-polar phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[7]
-
-
Chemical Properties: The inherent polarity of some furanones can lead to interactions with any active sites. Derivatization can reduce this polarity and significantly improve peak shape.[5]
Question: I'm observing peak fronting for my furanone standards. What is the cause?
Answer:
Peak fronting is typically a result of column overload or improper injection technique.[3]
-
Column Overload: This is the most common cause of fronting.[8] To resolve this, you can:
-
Sample Condensation: If the injector or initial oven temperature is too low, the sample may condense in the injector or on the column, leading to fronting.[3] Ensure your temperatures are appropriate for the analytes and solvent.
Frequently Asked Questions (FAQs)
Question: What are the recommended initial GC-MS parameters for furanone analysis?
Answer:
The optimal parameters will depend on the specific furanones and the sample matrix. However, here are some common starting points:
-
Injector: A splitless injection is often used for trace analysis to maximize sensitivity.[9][10] A typical injector temperature is 250-280°C.[7][11] However, for thermally sensitive furanones, a lower temperature may be necessary.[12]
-
Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.[11][13]
-
Column: A mid-polarity column like a DB-5ms or a more polar wax-type column is often suitable.[7][9] A common dimension is 30 m x 0.25 mm x 0.25 µm.[11]
-
Oven Program: A typical program starts at a low temperature (e.g., 40-50°C) to trap volatile compounds, followed by a ramp to a higher temperature (e.g., 240-265°C).[9][13]
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV is standard.[7][13]
-
Source Temperature: Typically around 230°C.[13]
-
Acquisition Mode: For trace analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for higher sensitivity and selectivity compared to full scan mode.[11][13]
-
Question: When should I use derivatization for furanone analysis?
Answer:
Derivatization is recommended for furanones that are highly polar and thermally unstable, such as furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone).[4][5] Direct analysis of these compounds can be difficult due to poor peak shape and low response. Derivatization converts them into less polar and more stable derivatives, making them more amenable to GC-MS analysis.[5] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[4][5]
Question: What sample preparation techniques are best for trace furanone analysis in complex matrices?
Answer:
For volatile furanones in complex samples like food and beverages, headspace (HS) sampling and solid-phase microextraction (SPME) are highly effective.[14][15]
-
Headspace (HS): This technique is ideal for partitioning volatile furanones from a liquid or solid matrix into the gaseous phase for injection, without introducing non-volatile matrix components into the GC system.[15]
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from the headspace or directly from a liquid sample.[14] It is a solvent-free technique that can provide high sensitivity.[4] For furanones, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often used.[11][14]
Data Presentation
The following tables summarize quantitative data from various studies on furanone analysis.
Table 1: Method Performance for Furanone Analysis
| Furanone | Method | Matrix | LOD | LOQ | Linearity Range | Repeatability/RSD | Recovery | Reference |
| 4-hydroxy-2,5-dimethyl-3-furanone | Derivatization/SPME-GC/MS | Aqueous | 0.5 ng/mL | 2 ng/mL | 2-500 ng/mL | 9.5% | - | [4][5] |
| 2(5H)-furanone | QuEChERS-GC-MS/MS | Meat, Fish, Cheese | - | 50 µg/kg | - | 4-10% | 97-108% | [9] |
| 3-methyl-2(5H)-furanone | QuEChERS-GC-MS/MS | Meat, Fish, Cheese | - | 10 µg/kg | - | 5-15% | 95-114% | [9] |
| Furan and 10 derivatives | SPME-GC-MS/MS | Fruit, Juice, Fish | - | 0.003-0.675 ng/g | - | 1-16% (intra-day) | 76-117% | [14] |
Table 2: Example Concentrations of Furanones in Food Samples
| Furanone | Food Sample | Concentration Range | Reference |
| 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) | Tomato | 95 - 173 µg/kg | [4][5] |
| 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) | Strawberries | 1663 - 4852 µg/kg | [4][5] |
Experimental Protocols
Protocol 1: SPME-GC-MS/MS Analysis of Furan and its Derivatives in Fruit Juice
This protocol is adapted for the trace analysis of various furanones.[11][14]
-
Sample Preparation:
-
Homogenize the fruit juice sample.
-
Place 5 g of the homogenized sample into a headspace vial.
-
Add 5 mL of a saturated NaCl solution to the vial. The salt helps to increase the volatility of the analytes.
-
Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan).
-
-
SPME Extraction:
-
Equilibrate the vial at 35°C for 15 minutes in a water bath or autosampler agitator.
-
Expose a CAR/PDMS SPME fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.
-
-
GC-MS/MS Parameters:
-
Injector: Splitless mode, 280°C.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 32°C (hold for 4 min), then ramp to 200°C at 20°C/min (hold for 3 min).
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations.
-
Quantify the analytes in the sample by comparing their peak areas to the internal standard and the calibration curve.
-
Visualizations
Caption: General experimental workflow for SPME-GC-MS analysis of furanones.
Caption: Logical troubleshooting workflow for common GC-MS issues with furanones.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. imreblank.ch [imreblank.ch]
- 8. agilent.com [agilent.com]
- 9. eurl-pc.eu [eurl-pc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Chiral HPLC Resolution of Dihydro-4-hydroxy-2(3H)-furanone Isomers: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving the enantiomers of dihydro-4-hydroxy-2(3H)-furanone using chiral High-Performance Liquid Chromatography (HPLC). This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and efficient chiral separations.
Dihydro-4-hydroxy-2(3H)-furanone is a key chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of the hydroxyl group is often critical to the biological activity and safety of the final active pharmaceutical ingredient. Consequently, robust analytical methods to ensure enantiomeric purity are essential.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of chiral stationary phase (CSP) for separating dihydro-4-hydroxy-2(3H)-furanone isomers?
A1: Polysaccharide-based chiral stationary phases, particularly those derived from amylose (B160209) or cellulose, are highly recommended for the chiral resolution of lactones like dihydro-4-hydroxy-2(3H)-furanone. Columns such as CHIRALPAK® AD-H have shown excellent performance for separating derivatives of closely related hydroxy-γ-butyrolactones.[1]
Q2: Which mobile phase composition is a good starting point for method development?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol (B130326) or ethanol (B145695), is a standard starting point. A typical initial composition to screen for separation is in the range of 90:10 to 80:20 (n-hexane:alcohol).
Q3: How can I improve the resolution between the enantiomer peaks?
A3: To improve resolution, you can systematically optimize several parameters:
-
Mobile Phase Composition: Carefully adjust the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve selectivity.
-
Alcohol Modifier: Trying different alcohols (e.g., ethanol, isopropanol, n-butanol) can significantly alter selectivity.
-
Temperature: Lowering the column temperature often enhances chiral recognition and improves resolution.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution.
Q4: What should I do if the peaks are tailing?
A4: Peak tailing can be caused by several factors:
-
Active Sites on the Stationary Phase: For acidic or basic analytes, adding a small amount of a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can reduce tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Contamination: Ensure your sample solvent is compatible with the mobile phase and that the column is not contaminated with strongly retained compounds.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While normal-phase chromatography is more common for this type of compound on polysaccharide CSPs, reversed-phase methods can also be effective. A typical reversed-phase mobile phase would consist of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
Experimental Protocols
The following protocol is a recommended starting point for the chiral separation of dihydro-4-hydroxy-2(3H)-furanone isomers. This method is based on successful separations of closely related derivatized hydroxy-γ-butyrolactones and general practices for this class of compounds.[1]
Recommended Starting Method
| Parameter | Recommended Condition |
| HPLC System | Standard Analytical HPLC System |
| Chiral Stationary Phase | CHIRALPAK® AD-H (or equivalent amylose-based CSP) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C (with option to decrease for improved resolution) |
| Injection Volume | 5 - 20 µL |
| Sample Concentration | 0.5 - 1.0 mg/mL in mobile phase |
| Detection | UV at 210 nm (or Refractive Index detector if UV inactive) |
Method Optimization Strategy
If the starting method does not provide baseline resolution, a systematic approach to optimization is recommended. The following table provides a summary of parameters to adjust.
| Parameter | Range for Optimization | Expected Outcome |
| Isopropanol % | 5% to 20% | Lower % increases retention and may improve selectivity. |
| Alcohol Modifier | Ethanol, n-Butanol | Can significantly alter selectivity and elution order. |
| Flow Rate | 0.3 to 1.0 mL/min | Lower flow rates can increase efficiency and resolution. |
| Temperature | 10°C to 40°C | Lower temperatures often improve chiral recognition. |
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during the chiral HPLC separation of dihydro-4-hydroxy-2(3H)-furanone.
Issue 1: No separation or poor resolution of enantiomers.
-
Question: My chromatogram shows a single peak or two poorly resolved peaks. What should I do?
-
Answer:
-
Confirm CSP Suitability: Ensure you are using a polysaccharide-based chiral column, as these are generally effective for lactones.
-
Optimize Mobile Phase: Systematically vary the n-hexane/isopropanol ratio. Start by decreasing the isopropanol percentage in small increments (e.g., from 10% to 8%, then 5%).
-
Change Alcohol Modifier: If optimizing the isopropanol concentration is not effective, switch to ethanol as the modifier and repeat the optimization.
-
Lower the Temperature: Decrease the column temperature to 15°C or 10°C to enhance chiral recognition.
-
Reduce Flow Rate: Lower the flow rate to 0.5 mL/min or even lower to improve peak efficiency.
-
Issue 2: High column backpressure.
-
Question: The pressure on my HPLC system is exceeding the column's limits. What is the cause and how can I fix it?
-
Answer:
-
Check for Blockages: A blocked inlet frit is a common cause of high backpressure. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Mobile Phase Viscosity: If you have significantly changed the mobile phase composition, the viscosity may have increased. Ensure your pump can handle the pressure.
-
Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate and block the column. Ensure your sample is completely dissolved in the mobile phase before injection.
-
Particulate Matter: Always filter your samples and mobile phases to remove any particulate matter that could clog the system.
-
Issue 3: Irreproducible retention times.
-
Question: The retention times of my peaks are shifting between injections. How can I improve reproducibility?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take longer for chiral separations.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature. Small fluctuations in ambient temperature can affect retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile component (n-hexane) can change the composition and affect retention.
-
System Stability: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
Visual Guides
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of dihydro-4-hydroxy-2(3H)-furanone.
Troubleshooting Logic
References
Identification of common impurities in synthetic 2(3H)-Furanone, dihydro-4-hydroxy-.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in synthetic 2(3H)-Furanone, dihydro-4-hydroxy-, also known as γ-Hydroxybutyrolactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of 2(3H)-Furanone, dihydro-4-hydroxy-?
A1: Impurities typically arise from several sources depending on the synthetic route employed. The most common sources include:
-
Unreacted Starting Materials: Such as succinic acid, succinic anhydride (B1165640), or malic acid.
-
Intermediates: Incomplete conversion of intermediates, like succinic anhydride in the hydrogenation of succinic acid, can lead to their presence in the final product.[1][2][3]
-
By-products from Side Reactions: Over-reduction or alternative reaction pathways can generate other lactones, diols, or polymeric material. For instance, in the synthesis from malic acid, an alcohol can be formed as a by-product.[4]
-
Residual Reagents and Catalysts: Acids, bases, or metal catalysts (e.g., Palladium, Ruthenium) used during the synthesis may carry over into the final product.[5]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., tetrahydrofuran, dioxane, methanol) are common impurities and are classified based on their toxicity.[6][7][8][9]
Q2: Which analytical techniques are best suited for identifying impurities in 2(3H)-Furanone, dihydro-4-hydroxy-?
A2: The primary and most effective analytical techniques for the identification and quantification of impurities are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile impurities. It offers high sensitivity and selectivity, allowing for the identification of unknown compounds by their mass spectra.[10] Derivatization may be required for polar analytes to improve their volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including non-volatile or thermally labile impurities. It can be coupled with various detectors, such as Diode Array (DAD) or Mass Spectrometry (MS), for comprehensive analysis.
Q3: Can 2(3H)-Furanone, dihydro-4-hydroxy- degrade, and if so, what are the degradation products?
A3: Yes, 2(3H)-Furanone, dihydro-4-hydroxy- exists in equilibrium with its hydrolyzed form, γ-hydroxybutyric acid (GHB), in aqueous solutions.[11] Under acidic or basic conditions, this equilibrium can be shifted. Under certain conditions, it can also form polymers like poly(4-hydroxybutyrate). These can be considered process-related impurities if the synthesis or storage conditions are not carefully controlled.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the GC-MS analysis of my synthesized 2(3H)-Furanone, dihydro-4-hydroxy-.
This guide will help you to identify the potential source of these unexpected peaks.
Step 1: Analyze the Retention Time and Mass Spectrum of the Impurity.
-
Early Eluting Peaks: Often correspond to volatile solvents used in the synthesis or purification.
-
Peaks Eluting Close to the Main Product: May indicate isomers or structurally similar by-products.
-
Later Eluting Peaks: Could be higher molecular weight by-products or polymeric material.
Step 2: Compare the Mass Spectrum to Known Databases and Literature.
-
Utilize mass spectral libraries (e.g., NIST) to identify common laboratory solvents and reagents.
-
Compare the fragmentation pattern to the expected structures of potential impurities based on your synthetic route.
Step 3: Consider the Synthetic Route Used.
-
Hydrogenation of Succinic Anhydride/Acid: Look for peaks corresponding to unreacted succinic anhydride, succinic acid, and potentially γ-butyrolactone (GBL) if over-reduction occurs.[1][2][12]
-
Reduction of Malic Acid Derivatives: Suspect unreacted malic acid derivatives or by-products from the reducing agent.[13][14][15]
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting workflow for identifying unknown peaks.
Data on Common Impurities
The following table summarizes common impurities, their likely origins, and recommended analytical methods for detection.
| Impurity Category | Specific Example | Likely Synthetic Origin | Recommended Analytical Method |
| Starting Materials | Succinic Acid | Incomplete reaction in the hydrogenation of succinic acid. | GC-MS (after derivatization), HPLC |
| Succinic Anhydride | Intermediate in the hydrogenation of succinic acid.[1][3] | GC-MS, HPLC | |
| Malic Acid | Incomplete reaction in syntheses starting from malic acid.[13][14][15] | HPLC, GC-MS (after derivatization) | |
| By-products | γ-Butyrolactone (GBL) | Over-reduction during hydrogenation of succinic anhydride/acid. | GC-MS |
| 1,4-Butanediol (BDO) | Further reduction product. | GC-MS | |
| Poly(4-hydroxybutyrate) | Polymerization during synthesis or storage. | Size Exclusion Chromatography (SEC) | |
| Residual Solvents | Tetrahydrofuran (THF) | Common solvent in reduction reactions. | Headspace GC-MS |
| Dioxane | Can be a contaminant in reagents or used as a solvent. | Headspace GC-MS | |
| Methanol/Ethanol | Used as solvents or quenching agents.[4] | Headspace GC-MS | |
| Reagents | Residual Acid/Base | Used for catalysis or pH adjustment. | Ion Chromatography, Titration |
| Metal Catalyst Residues | (e.g., Pd, Ru) from hydrogenation steps. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Experimental Protocols
Protocol: Identification of Volatile Impurities by GC-MS
This protocol provides a general method for the analysis of 2(3H)-Furanone, dihydro-4-hydroxy- and its volatile impurities.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent (e.g., ethyl acetate). c. For the analysis of polar impurities like diacids, derivatization may be necessary. A common method is silylation using BSTFA.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan from m/z 40 to 450 for identification.
-
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram. b. For each impurity peak, obtain the mass spectrum. c. Compare the obtained mass spectrum with a reference library (e.g., NIST) for identification. d. Correlate identified compounds with potential impurities from the synthetic route.
The following diagram illustrates the general workflow for impurity identification.
Caption: Experimental workflow for GC-MS impurity analysis.
Synthetic Pathway and Impurity Formation
The hydrogenation of succinic anhydride is a common route for synthesizing γ-butyrolactone, a related compound. A similar pathway can be envisioned for hydroxylated analogs, where impurities can be introduced at various stages.
Caption: Impurity formation in a succinic acid-based synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 5. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Cambridge Polymer Group :: Residual solvents in pharmaceuticals [campoly.com]
- 10. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Selective hydrogenation of succinic acid to gamma-butyrolactone with PVP-capped CuPd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 15. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
Understanding degradation pathways of γ-butyrolactone derivatives in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-butyrolactone (GBL) derivatives in solution.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of γ-butyrolactone derivatives.
Analyte Degradation During Sample Analysis
Problem: Inconsistent analytical results, such as decreasing peak areas of the GBL derivative and the appearance of a new peak corresponding to the hydrolyzed product (γ-hydroxybutyric acid derivative).
Possible Causes:
-
pH of the mobile phase (HPLC): Aqueous mobile phases with a pH greater than 7 can cause rapid hydrolysis of the lactone ring.[1][2]
-
High injector temperature (GC): Thermal degradation or conversion of the GBL derivative to its corresponding γ-hydroxybutyric acid (GHB) can occur in a hot GC inlet.[3][4]
-
Active sites in the GC liner or column: These sites can catalyze the degradation of the analyte.
Solutions:
| Parameter | Recommended Action | Analytical Technique |
| Mobile Phase pH | Maintain a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis. | HPLC |
| Injector Temperature | Use the lowest possible temperature that still ensures efficient volatilization of the analyte. | GC |
| GC Liner and Column | Use a deactivated liner and a high-quality, inert column. Regularly replace the liner and trim the column inlet. | GC |
| Sample Storage | Store samples in a cool, dry place, ideally at 4°C, to slow down degradation.[5] For long-term storage, consider freezing at -20°C or below. | General |
Poor Chromatographic Peak Shape
Problem: Tailing or fronting peaks for the GBL derivative or its degradation product.
Possible Causes:
-
Secondary interactions with the stationary phase: Polar GBL derivatives can interact with active sites on the column.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion.
-
Inappropriate mobile phase composition (HPLC): A mobile phase with insufficient organic modifier may not effectively elute the analyte.
-
Co-elution with matrix components: Interferences from the sample matrix can affect peak shape.
Solutions:
| Parameter | Recommended Action | Analytical Technique |
| Column Choice | Use a column with a stationary phase appropriate for the polarity of your GBL derivative. End-capped columns are often a good choice. | HPLC/GC |
| Sample Concentration | Dilute the sample to fall within the linear range of the detector. | HPLC/GC |
| Mobile Phase Optimization | Adjust the organic modifier concentration and buffer strength to achieve optimal peak shape. | HPLC |
| Sample Preparation | Employ a sample cleanup technique like solid-phase extraction (SPE) to remove interfering matrix components. | HPLC/GC |
Inaccurate Quantification
Problem: Difficulty in obtaining reproducible and accurate quantitative results for the GBL derivative and its hydrolyzed form.
Possible Causes:
-
Equilibrium between GBL and GHB derivatives: The interconversion between the lactone and the open-chain hydroxy acid can lead to a shifting baseline and inaccurate peak integration, especially if the equilibrium is not controlled.[1]
-
Matrix effects in MS detection: Components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Incomplete derivatization (GC): If derivatization is used to improve the volatility and thermal stability of the analytes, incomplete reactions will result in poor quantification.
Solutions:
| Parameter | Recommended Action | Analytical Technique |
| pH Control | Acidify the sample to a pH below 4 to shift the equilibrium towards the GBL form, or make it alkaline (pH > 8) to favor the GHB form, and then analyze for the predominant species.[6] | HPLC/GC |
| Internal Standard | Use a stable, deuterated internal standard that closely mimics the behavior of the analyte to compensate for matrix effects and variations in sample preparation. | LC-MS/GC-MS |
| Derivatization Optimization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion. | GC |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for γ-butyrolactone derivatives in solution?
The primary degradation pathway is the hydrolysis of the lactone ring to form the corresponding γ-hydroxybutyric acid (GHB) derivative.[2] This is a reversible equilibrium reaction that is highly dependent on the pH of the solution.[1]
-
Basic conditions (pH > 7): The equilibrium strongly favors the formation of the carboxylate salt of the GHB derivative.[1]
-
Acidic conditions (pH < 4): The equilibrium favors the lactone form, but an equilibrium mixture of the GBL and GHB derivatives will exist.[1]
-
Neutral conditions (pH ≈ 7): The interconversion is slow, and reaching equilibrium can take a significant amount of time.[1]
Q2: How can I prevent my GBL derivative from degrading during storage?
To minimize degradation during storage, it is recommended to:
-
Store samples at low temperatures: Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or below is recommended for long-term storage.[5]
-
Control the pH: If possible, adjust the pH of the solution to be slightly acidic (pH 4-5) to favor the more stable lactone form.
-
Use aprotic solvents: If the experimental design allows, dissolving the GBL derivative in a dry, aprotic solvent will prevent hydrolysis.
-
Store in tightly sealed containers: This prevents the absorption of moisture from the atmosphere.
Q3: Which analytical technique is better for analyzing GBL derivatives: HPLC or GC?
The choice between HPLC and GC depends on the specific properties of the GBL derivative and the goals of the analysis.
| Feature | HPLC | GC |
| Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Sample Preparation | Often requires less sample preparation. | May require derivatization to improve volatility and thermal stability. |
| Separation | Good for separating polar compounds. | Excellent for separating volatile compounds. |
| Detection | UV, MS, and other detectors are commonly used. | FID and MS are common detectors. |
In general, HPLC is often preferred for the direct analysis of GBL derivatives and their corresponding hydrolyzed products in aqueous solutions as it avoids the potential for thermal degradation in the GC inlet.[4] GC-MS is a very sensitive and specific technique, but care must be taken to either analyze the GBL form directly at a suitable temperature or to completely convert the analyte to a single form (either GBL or a derivatized GHB) before analysis.[3]
Q4: How does the presence of alcohol in the solution affect the stability of GBL derivatives?
In the presence of an alcohol and under acidic conditions, GBL derivatives can undergo transesterification to form the corresponding γ-hydroxybutyric acid ester. This is another potential degradation pathway that should be considered when working with alcoholic solutions.
Experimental Protocols
HPLC-UV Method for the Quantification of a GBL Derivative and its Hydrolyzed Product
This protocol provides a general method for the separation and quantification of a GBL derivative and its corresponding γ-hydroxybutyric acid derivative.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid to adjust pH.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-25 min: Gradient back to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific GBL derivative.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
-
Calibration:
-
Prepare a series of calibration standards of the GBL derivative and its hydrolyzed product in the initial mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
GC-MS Method for the Quantification of a GBL Derivative
This protocol describes a general method for the analysis of a GBL derivative, assuming it is thermally stable.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents:
-
A suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Anhydrous sodium sulfate (B86663) for drying.
-
(Optional) A derivatizing agent (e.g., BSTFA) if analyzing the hydrolyzed product.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C (or optimized for the specific analyte).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to the desired volume under a gentle stream of nitrogen.
-
(Optional) If analyzing the hydrolyzed product, evaporate the solvent and perform derivatization according to the reagent manufacturer's instructions.
-
-
Calibration:
-
Prepare calibration standards in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
References
- 1. swgdrug.org [swgdrug.org]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
Technical Support Center: Stabilizing 4-hydroxy-2-oxolanone for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the stability of 4-hydroxy-2-oxolanone for reliable and reproducible bioassay results. Given the limited publicly available stability data for this specific compound, this guide is based on the known chemical properties of the parent compound, γ-butyrolactone, and general principles for handling lactone-containing molecules.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of 4-hydroxy-2-oxolanone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-hydroxy-2-oxolanone in aqueous solutions?
A1: The main stability concern for 4-hydroxy-2-oxolanone, like other γ-lactones, is its susceptibility to hydrolysis. The five-membered lactone ring is strained and can be readily cleaved by nucleophilic attack, particularly by water, to form the corresponding open-chain hydroxy acid, γ,δ-dihydroxy-α-ketovaleric acid. This hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of 4-hydroxy-2-oxolanone?
A2: The stability of the lactone ring is highly pH-dependent.
-
Acidic conditions (pH < 4): Favor the closed, active lactone form. However, very strong acidic conditions can also catalyze hydrolysis.
-
Neutral to Physiological conditions (pH ~7.4): Promote the conversion to the inactive, open-ring carboxylate form.
-
Basic conditions (pH > 8): Rapidly accelerate the hydrolysis of the lactone to the carboxylate form.
Q3: My bioassay results are inconsistent. Could this be related to compound instability?
A3: Yes, inconsistent results are a common consequence of compound instability.[1][2] Degradation of 4-hydroxy-2-oxolanone during the experiment can lead to a lower effective concentration of the active compound, resulting in high variability between replicates and experiments.[1] It is crucial to ensure the compound remains stable throughout the entire assay duration.
Q4: How should I prepare and store stock solutions of 4-hydroxy-2-oxolanone?
A4: To minimize degradation, prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. Store these stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh immediately before use.
Q5: What are the visible signs of 4-hydroxy-2-oxolanone degradation?
A5: Visual signs of degradation, such as precipitation, may not always be apparent. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time are indicative of instability.
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical γ-lactone compound with properties similar to 4-hydroxy-2-oxolanone. Note: This data is for illustrative purposes only and should be confirmed experimentally for 4-hydroxy-2-oxolanone.
Table 1: Effect of pH on the Half-Life of a γ-Lactone in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours |
| 3.0 | > 48 |
| 5.0 | 24 |
| 7.4 | 4 |
| 8.5 | < 1 |
Table 2: Effect of Temperature on the Half-Life of a γ-Lactone in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 72 |
| 25 | 12 |
| 37 | 4 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of 4-hydroxy-2-oxolanone
This protocol outlines a method to determine the stability of 4-hydroxy-2-oxolanone in a given buffer.
Materials:
-
4-hydroxy-2-oxolanone
-
Anhydrous DMSO
-
Test buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Temperature-controlled incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-hydroxy-2-oxolanone in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the pre-warmed test buffer.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate proteins and halt further degradation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by HPLC to determine the concentration of the remaining 4-hydroxy-2-oxolanone.
-
Data Analysis: Plot the concentration of 4-hydroxy-2-oxolanone versus time and fit the data to a first-order decay model to calculate the half-life (t½).
Protocol 2: General Protocol for a Cell-Based Bioassay with an Unstable Compound
This protocol provides a general workflow for conducting a cell-based assay while minimizing the impact of compound instability.
Materials:
-
Cells of interest
-
Cell culture medium
-
4-hydroxy-2-oxolanone stock solution (in anhydrous DMSO)
-
Assay-specific reagents
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate overnight to allow for attachment.
-
Compound Preparation: Immediately before treating the cells, prepare serial dilutions of the 4-hydroxy-2-oxolanone stock solution in the cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the freshly prepared compound dilutions.
-
Incubation: Incubate the cells for the desired treatment duration. For unstable compounds, shorter incubation times are preferable.
-
Assay Readout: Perform the assay readout according to the specific protocol (e.g., measuring cell viability, gene expression, or protein levels).
-
Controls: Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and positive/negative controls for the assay.
Visualizations
Caption: Workflow for bioassays with unstable compounds.
Caption: pH-dependent equilibrium of 4-hydroxy-2-oxolanone.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
Troubleshooting low bioactivity in newly synthesized furanone analogues
This technical support center provides troubleshooting guidance for researchers encountering low bioactivity in newly synthesized furanone analogues. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized furanone analogue shows significantly lower bioactivity than expected. What are the most common initial checks?
A1: Low bioactivity in new analogues can often be traced back to several key areas. Start by verifying the compound's identity, purity, and stability. Ensure the correct stereochemistry has been achieved, as even minor deviations can drastically reduce activity.[1] Also, confirm that the compound is sufficiently soluble in your assay medium to reach the effective concentration.[1][2]
Q2: Could the issue be my experimental setup rather than the compound itself?
A2: Absolutely. It's crucial to rule out assay-related artifacts. Ensure your controls (positive, negative, and vehicle) are behaving as expected. Check for potential interference between your compound and the assay components (e.g., fluorescence quenching, colorimetric reaction inhibition). Finally, verify the health and passage number of your cell lines, as these can influence experimental outcomes.[1]
Q3: Are there specific structural features in furanones that are critical for bioactivity?
A3: Yes, the structure-activity relationship (SAR) for furanones is well-documented. For many applications like quorum sensing inhibition, the halogenated furanone core is essential.[3][4] The nature and position of substituents on the furanone ring and the side chain structure significantly impact activity.[3][5] Even small modifications can lead to a substantial loss of potency.[3] For instance, in some series, electron-withdrawing groups on an attached aromatic ring can increase cytotoxic activity.[4]
Q4: My compound seems to be degrading in the assay medium. How can I address this?
A4: Furanone stability can be a limiting factor, especially their tendency for low stability in aqueous solutions.[6] To mitigate this, assess your compound's integrity in the assay buffer over the experiment's time course using a method like HPLC.[1] Consider preparing fresh solutions immediately before each experiment and protecting them from light, as some analogues can be photolabile.[1]
Troubleshooting Guides
Guide 1: Diagnosing Issues in Synthesis and Purification
If you suspect the issue lies with the compound itself, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Antibody Candidates Fail in Early Development | evitria [evitria.com]
- 3. Structure–activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [cora.ucc.ie]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Furanone Extraction Protocols from Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of furanones from plant tissues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of furanones.
| Problem | Potential Cause | Troubleshooting Step |
| Low Extraction Yield | Inappropriate Solvent Selection: Furanones are generally polar compounds. The polarity of the extraction solvent may not be suitable for the target furanone. | Ensure the solvent or solvent mixture has a polarity that matches the target furanone. Ethanol-water mixtures are often effective.[1] Consider experimenting with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the most effective one.[2] |
| Insufficient Extraction Time or Power: For methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), the duration and power may not be enough to disrupt plant cell walls.[1] | Incrementally increase the extraction time and/or power and monitor the yield to find the optimal settings.[1] | |
| High Solid-to-Liquid Ratio: An excess of plant material relative to the solvent can result in incomplete extraction.[1] | Ensure there is enough solvent to completely immerse the sample, allowing for effective mass transfer.[1] A common starting ratio is 1:20 g/mL.[1] | |
| Improper Sample Preparation: The particle size of the plant material can significantly impact extraction efficiency. | Grind the dried plant material to a fine, uniform powder to increase the surface area available for solvent penetration.[1][2] | |
| Degradation of Furanones | Thermal Instability: Furanones can be sensitive to high temperatures, leading to degradation.[1] Theoretical studies suggest that interconversion and decomposition can occur at elevated temperatures.[1] | Employ extraction methods that operate at lower temperatures, such as UAE or MAE with controlled power settings.[1] For methods requiring heat, like Soxhlet extraction, use the lowest effective temperature and optimize the extraction time.[1] |
| pH Instability: The stability of furanones is often pH-dependent. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is unstable across a pH range of 2.0-8.0.[1] | Buffer the extraction solvent to a pH where the target furanone is most stable.[1] The optimal pH will depend on the specific furanone derivative.[1] | |
| Co-extraction of Impurities | Low Selectivity of the Extraction Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target furanones.[1] | Consider using a more selective solvent or implementing a multi-step extraction process with solvents of different polarities.[1] |
| Complex Plant Matrix: Many plant tissues contain a complex mixture of compounds that can interfere with the isolation of furanones.[1] | A post-extraction clean-up step, such as Solid-Phase Extraction (SPE), is often necessary to remove interfering compounds.[1] | |
| Inadequate SPE Sorbent Selection: The choice of SPE sorbent is critical for effective purification. | For polar furanones, a reversed-phase sorbent (e.g., C18) is often a suitable choice for purification.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are furanones and why are they important?
A1: Furanones are a class of heterocyclic organic compounds that are significant as aroma constituents in many fruits, vegetables, and processed foods.[1] They are valued for their sweet, caramel-like, or fruity aromas and are of great interest to the food, fragrance, and pharmaceutical industries.[1] For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) is a key flavor compound in strawberries and pineapples.[1]
Q2: What are the main challenges in extracting furanones from plant tissues?
A2: The primary challenges in furanone extraction include their high polarity, which can make them difficult to extract with non-polar solvents, and their thermal instability, which may lead to degradation during high-temperature extraction methods.[1][4] Additionally, their concentrations in natural matrices can be very low, necessitating sensitive and optimized extraction and analytical techniques.[1] The pH of the extraction medium can also significantly impact their stability.[1]
Q3: Which extraction method is best for furanones?
A3: The choice of extraction method depends on the specific furanone, the plant matrix, and available resources. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like Soxhlet extraction because they offer shorter extraction times, reduced solvent consumption, and can be performed at lower temperatures, which helps to prevent the degradation of thermally sensitive furanones.[1] However, Soxhlet extraction can still be an effective and well-established technique.[1]
Q4: How does pH affect furanone stability during extraction?
A4: The stability of furanones is pH-dependent. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been found to be unstable at various pH values, with decomposition observed across a range of pH 2.0-8.0.[1] It is crucial to control the pH of the extraction solvent to minimize degradation and maximize yield. The optimal pH will depend on the specific furanone derivative.[1]
Q5: How can I prevent the thermal degradation of furanones during extraction?
A5: To prevent thermal degradation, it is advisable to use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled power settings.[1] For methods that require heat, such as Soxhlet extraction, optimizing the extraction time and using the lowest possible temperature that allows for efficient extraction is crucial.[1] Theoretical studies on furanone decomposition suggest that interconversion and decomposition can occur at elevated temperatures.[1][5][6]
Data Presentation
Table 1: Comparison of Furanone Extraction Methods
| Extraction Method | Typical Solvents | Temperature | Time | Advantages | Disadvantages | References |
| Maceration | Methanol, Ethanol, Acetone, Dichloromethane | Room Temperature | 24-72 hours | Simple, requires minimal equipment. | Time-consuming, potentially lower efficiency. | [2][7] |
| Soxhlet Extraction | Dichloromethane, Ethanol-water mixtures | Solvent Boiling Point | 4-24 hours | Continuous extraction, well-established. | Requires heating (potential for degradation), larger solvent volume. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures, Deep Eutectic Solvents | 25-60°C | 15-60 minutes | Faster, reduced solvent consumption, lower temperatures. | Requires specialized equipment. | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | 50-100°C | 5-30 minutes | Very fast, reduced solvent consumption, high efficiency. | Requires specialized equipment, potential for localized heating. | [1][8] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, often with a co-solvent (e.g., ethanol) | 40-60°C | 30-120 minutes | Environmentally friendly, highly selective. | High initial equipment cost. | [2][9] |
Table 2: Purification Methods for Furanone Extracts
| Purification Method | Typical Purity | Typical Recovery | Key Parameters | References |
| Silica (B1680970) Gel Column Chromatography | >95% | 60-80% | Eluent System (e.g., Petroleum Ether/Ethyl Acetate) | [10] |
| Preparative HPLC (Reversed-Phase) | >99% | 70-90% | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water) | [10][11] |
| Crystallization | >98% | 50-70% | Solvent System, Temperature Gradient | [10] |
| Liquid-Liquid Extraction | Initial Purification Step | >90% | Solvent Choice, pH adjustment | [10] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Furanones
This protocol provides a general procedure for the extraction of furanones from plant tissues using UAE.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., Ethanol-water mixture)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh a precise amount of the powdered plant sample (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[1]
-
Place the extraction vessel in the ultrasonic bath or immerse the probe into the mixture.
-
Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to obtain a clear extract.
-
The extract is now ready for analysis (e.g., by GC-MS or HPLC) or further purification.
Protocol 2: General Microwave-Assisted Extraction (MAE) of Furanones
This protocol outlines a general method for MAE of furanones from plant tissues.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Fenugreek seeds)
-
Ethanol-water mixture (e.g., 64%)[1]
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator (optional)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh a precise amount of the powdered plant sample (e.g., 10 g) into the microwave extraction vessel.[1]
-
Add the ethanol-water mixture at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[1]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters (e.g., microwave power, temperature, and time).
-
After the extraction program is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
If necessary, concentrate the extract using a rotary evaporator.
-
The extract is now ready for analysis.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol describes a general method for the purification of furanones from a crude extract.
Materials and Equipment:
-
Crude furanone extract
-
Silica gel
-
Glass column
-
Eluent system (e.g., n-hexane to ethyl acetate (B1210297) gradient)[7]
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., n-hexane).
-
Pack the glass column with the silica gel slurry.
-
Concentrate the crude extract and dissolve it in a minimal amount of the initial eluent.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with the eluent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation of compounds in the collected fractions using TLC.
-
Combine the fractions containing the purified furanone.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified furanone.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Structural Confirmation of 2(3H)-Furanone, dihydro-4-hydroxy-: A Comparative Guide Using ¹³C NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural confirmation of 2(3H)-Furanone, dihydro-4-hydroxy-, a significant heterocyclic compound, utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To offer a clear benchmark for its identification, this guide presents a comparative analysis with its structural isomers and related compounds, namely γ-butyrolactone (GBL) and 3-hydroxy-γ-butyrolactone. The experimental data, detailed protocols, and visual representations included herein are intended to support researchers in the unambiguous identification and characterization of these molecules.
Data Presentation: Comparative Spectral Data
The structural nuances between 2(3H)-Furanone, dihydro-4-hydroxy-, and its related lactones are clearly delineated by their respective spectral data. The following tables summarize the key quantitative data from ¹³C NMR and Mass Spectrometry analyses.
Table 1: ¹³C NMR Chemical Shift Data (ppm)
The ¹³C NMR chemical shifts provide a fingerprint of the carbon skeleton of a molecule. The position of the hydroxyl group significantly influences the chemical shifts of the neighboring carbon atoms, allowing for clear differentiation between the 4-hydroxy and 3-hydroxy isomers.
| Carbon Position | 2(3H)-Furanone, dihydro-4-hydroxy- | γ-Butyrolactone (GBL)[1] | 3-hydroxy-γ-butyrolactone |
| C=O (C1) | ~177 | ~177 | ~175 |
| CH₂ (C2) | ~35 | ~29 | ~40 |
| CH (C3) | ~70 (CH-OH) | ~22 | ~65 (CH-OH) |
| CH₂ (C4) | ~40 | ~62 | ~70 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 2: Mass Spectrometry Fragmentation Data (m/z)
Electron Ionization Mass Spectrometry (EI-MS) of these lactones results in characteristic fragmentation patterns. The molecular ion peak (M⁺) and the subsequent fragment ions are indicative of the compound's structure.
| Proposed Fragment | 2(3H)-Furanone, dihydro-4-hydroxy-[2] | γ-Butyrolactone (GBL)[3][4] | 3-hydroxy-γ-butyrolactone |
| M⁺ | 102 | 86 | 102 |
| [M-H₂O]⁺ | 84 | - | 84 |
| [M-CO]⁺ | 74 | 58 | 74 |
| [M-H₂O-CO]⁺ | 56 | - | 56 |
| [C₂H₄O]⁺ | 44 | 42 (base peak) | 44 |
| [C₂H₃O]⁺ | 43 | - | 43 |
| [C₂H₄]⁺ | 28 | 28 | 28 |
Note: The fragmentation of 3-hydroxy-γ-butyrolactone is predicted to be similar to its 4-hydroxy isomer, with key fragments arising from the loss of water and carbonyl group.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectral data.
¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum for the structural elucidation of the lactone.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 75 MHz or higher for ¹³C nuclei.
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
-
Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[5]
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
-
Perform baseline correction to ensure accurate integration and peak picking.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of the lactone, showing the molecular ion and characteristic fragment ions.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Compare the obtained spectrum with library data or predicted fragmentation patterns for structural confirmation.
Mandatory Visualizations
Visual diagrams are provided to illustrate the logical flow of the experimental process and the chemical transformations occurring during analysis.
References
- 1. Gamma Butyrolactone(96-48-0) 13C NMR spectrum [chemicalbook.com]
- 2. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 3. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 4. Gamma Butyrolactone(96-48-0) MS [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Comparative analysis of antimicrobial activity among different furanone derivatives.
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. Furanone derivatives, a class of compounds originally isolated from the marine red alga Delisea pulchra, have emerged as promising candidates. This guide provides a comparative analysis of the antimicrobial activity of different furanone derivatives, supported by experimental data and detailed methodologies.
Naturally occurring and synthetic furanones have demonstrated significant efficacy in inhibiting bacterial growth and, perhaps more critically, in disrupting biofilm formation—a key virulence factor in many persistent infections.[1][2] Their primary mechanism of action often involves the interruption of bacterial cell-to-cell communication, known as quorum sensing (QS).[3][4] By interfering with QS signaling pathways, furanones can quell the coordinated expression of virulence factors and biofilm development, rendering pathogenic bacteria more susceptible to conventional antibiotics and host immune responses.[5][6]
Comparative Antimicrobial Efficacy
The antimicrobial and anti-biofilm activities of various furanone derivatives have been quantitatively assessed against a spectrum of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC) values for selected furanone compounds.
Table 1: Antimicrobial Activity of Furanone Derivatives against Gram-Positive Bacteria
| Furanone Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | References |
| F105 | Staphylococcus aureus | 10 | 40 | 20 | [2][7] |
| S. aureus (MRSA) | 10 | 40 | - | [2][7] | |
| Staphylococcus epidermidis | - | - | - | [2] | |
| F131 | Staphylococcus aureus | 16-64 | 32-128 | 8-16 | [8] |
| S. aureus (MRSA) | 16-64 | 32-128 | 8-16 | [8] | |
| Sulfur-containing derivatives (F12, F15, F94) | Bacillus subtilis | - | - | 10 | [9] |
Note: '-' indicates data not reported in the cited sources.
Table 2: Antimicrobial and Anti-biofilm Activity of Furanone Derivatives against Gram-Negative Bacteria
| Furanone Derivative | Microorganism | MIC (µg/mL) | Biofilm Inhibition | References |
| C-30 (brominated furanone) | Pseudomonas aeruginosa | - | Significant inhibition | [3][10] |
| GBr (brominated furanone) | Pseudomonas aeruginosa | - | More effective than C-30 | [10] |
| Halogenated furanones | Escherichia coli | Growth not affected | Inhibited swarming and biofilm formation | [11] |
Note: Many furanone derivatives exhibit limited direct bactericidal activity against Gram-negative bacteria but show potent anti-biofilm and quorum sensing inhibition activity. '-' indicates data not reported in the cited sources.
Mechanism of Action: Quorum Sensing Inhibition
A significant body of research points to the interference with quorum sensing as a primary mechanism of action for many furanone derivatives.[3][4] In Gram-negative bacteria like Pseudomonas aeruginosa, furanones, which are structural analogs of N-acyl homoserine lactones (AHLs), can competitively inhibit the binding of AHLs to their cognate LuxR-type receptors.[3] This disruption prevents the activation of genes responsible for virulence factor production and biofilm formation.[5] Specifically, compounds like furanone C-30 have been shown to be potent inhibitors of the LasR and RhlR quorum sensing systems in P. aeruginosa.[3][10]
Caption: Furanone interference with bacterial quorum sensing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined using the broth microdilution method.[7][8]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 10^6 CFU/mL) is prepared from an overnight culture.[8]
-
Serial Dilution: The furanone derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar (B569324) plates. After incubation, the MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[7]
Caption: Experimental workflow for MIC and MBC determination.
Biofilm Inhibition Assay
The ability of furanone derivatives to inhibit biofilm formation is often assessed using a crystal violet staining method.[8]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Treatment and Incubation: The microbial suspension is added to the wells of a 96-well plate containing various concentrations of the furanone derivative and incubated for a period that allows for biofilm formation (e.g., 48 hours).[8]
-
Washing: The wells are washed to remove planktonic (free-floating) cells.
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Quantification: The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm formed. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that significantly reduces biofilm formation compared to the untreated control.[8]
Conclusion
Furanone derivatives represent a versatile and promising class of antimicrobial agents. While their direct bactericidal activity can vary, particularly against Gram-negative bacteria, their potent ability to inhibit biofilm formation and interfere with quorum sensing makes them highly attractive for further development. The data presented here highlights the potential of specific derivatives, such as F105 and F131 against Gram-positive pathogens and brominated furanones like C-30 and GBr against Gram-negative biofilm formation. Future research should continue to explore the synthesis of novel derivatives with enhanced activity and favorable safety profiles, paving the way for new therapeutic strategies to combat challenging and resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Dihydro-4-hydroxy-2(3H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two furanone compounds: 2(3H)-Furanone, dihydro-4-hydroxy-, a precursor to the psychoactive substance Gamma-Hydroxybutyrate (GHB), and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a natural compound known for its flavoring properties and diverse bioactivities. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to facilitate objective comparison.
Summary of Bioactivities
The primary biological activities of Dihydro-4-hydroxy-2(3H)-furanone (also known as gamma-butyrolactone (B3396035) or GBL) and Furaneol differ significantly. GBL is predominantly recognized as a prodrug for GHB, exerting potent central nervous system (CNS) depressant effects.[1][2][3][4][5][6] In contrast, Furaneol is noted for its antioxidant, antimicrobial, and potential anti-inflammatory properties.[7][8][9][10][11][12][13][14][15]
Data Presentation
Central Nervous System Activity
| Compound | Bioactivity | Mechanism of Action | Notable Effects |
| 2(3H)-Furanone, dihydro-4-hydroxy- (GBL) | CNS Depressant (as a prodrug for GHB) | After ingestion, GBL is rapidly converted to GHB, which acts on GABA-B receptors and specific GHB receptors.[2][16] | Euphoria, sedation, retrograde amnesia, and at high doses, respiratory depression and unconsciousness.[1][3][5][17] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Not reported as a primary activity. | No significant direct action on CNS receptors has been highlighted in the reviewed literature. | Primarily known for flavor and other bioactivities. |
Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | DPPH (1,1-diphenyl-2-picrylhydrazyl) | 25 | [7] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 30 | [7] | |
| 2(3H)-Furanone, dihydro-4-hydroxy- (GBL) | Not a primary reported activity. | Not available. |
Antimicrobial Activity
| Compound | Pathogen | MIC (mg/mL) | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Escherichia coli | 0.5 | [7] |
| Staphylococcus aureus | 0.25 | [7] | |
| 2(3H)-Furanone, dihydro-4-hydroxy- (GBL) | Not a primary reported activity. | Not available. |
Cytotoxicity
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Human liver cancer cells (HepG2) | 40 | [7] |
| 2(3H)-Furanone, dihydro-4-hydroxy- (GBL) | Not a primary reported activity. | Not available. |
Experimental Protocols
A summary of the methodologies cited for assessing the bioactivities of Furaneol is provided below.
Antioxidant Activity Assays
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by the decrease in absorbance at a specific wavelength. A lower IC50 value indicates higher antioxidant activity.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. The extent of decolorization is proportional to the antioxidant concentration.
Antimicrobial Activity Assay
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the test microorganism is added to each dilution. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]
Cytotoxicity Assay
-
In Vitro Cell Line Assays: The cytotoxic effects of Furaneol were evaluated using human liver cancer cells (HepG2). Such assays typically involve exposing the cells to varying concentrations of the test compound for a specific period. Cell viability is then assessed using methods like the MTT assay, which measures the metabolic activity of the cells. A lower IC50 value indicates greater cytotoxicity.[7]
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic conversion of GBL to GHB and its subsequent action on CNS receptors.
Caption: Proposed antioxidant mechanism of Furaneol through free radical scavenging.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Furaneol.
References
- 1. [Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) (Chapter 3) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 4. GHB-GBL - Overview | OFDT [en.ofdt.fr]
- 5. [Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone|CAS 10230-62-3 [benchchem.com]
- 8. Furaneol: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 12. Antimicrobial Effect of Furaneol Against Human Pathogenic Bacteria and Fungi -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthetic 4-Hydroxytetrahydrofuran-2-one
This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized 4-hydroxytetrahydrofuran-2-one. For researchers, scientists, and professionals in drug development, rigorous purity assessment is critical to ensure that observed biological effects are attributable to the compound of interest and not to impurities. This document outlines the experimental methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting exemplary data and visual workflows to aid in methodological selection and application.
The validation of purity for a synthesized compound like 4-hydroxytetrahydrofuran-2-one is essential for the integrity of research and development. A multi-faceted approach using orthogonal analytical methods is recommended for a comprehensive purity profile.[1] The primary techniques employed for small organic molecules are HPLC for quantitative analysis of non-volatile impurities, GC-MS for volatile impurities, and NMR for structural confirmation and quantitative assessment.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity determination, offering high resolution and accurate quantification of the principal compound and non-volatile impurities.[1] Its adaptability makes it suitable for a wide range of small organic molecules.
Experimental Protocol
-
System: A quaternary gradient HPLC system equipped with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[1][3]
-
Mobile Phase:
-
Eluent A: 0.1% Formic Acid in Water.
-
Eluent B: 0.1% Formic Acid in Acetonitrile.[2]
-
-
Gradient: Start with 20% B, increase to 90% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as lactones may lack strong chromophores, low UV wavelengths are often necessary).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[4]
Data Presentation: Exemplary HPLC Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 15.6 | 0.4 | Starting Material |
| 2 | 4.8 | 3890.1 | 98.9 | 4-hydroxytetrahydrofuran-2-one |
| 3 | 6.2 | 27.5 | 0.7 | By-product |
| Total | 3933.2 | 100.0 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[2] For compounds like 4-hydroxytetrahydrofuran-2-one, which is a derivative of gamma-butyrolactone (B3396035) (GBL), GC-MS is a well-established analytical method.[5][6]
Experimental Protocol
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector: EI at 70 eV, scanning a mass range of m/z 40-400.[2]
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL. Direct injection is typically suitable for this compound.[2][7]
Data Presentation: Exemplary GC-MS Impurity Profile
| Retention Time (min) | Key m/z Fragments | Area % | Tentative Identity |
| 3.5 | 45, 59, 73 | 0.15 | Residual Solvent (e.g., Isopropanol) |
| 8.9 | 42, 56, 86 | 0.30 | γ-Butyrolactone (GBL) |
| 11.2 | 57, 73, 87, 102 | 99.5 | 4-hydroxytetrahydrofuran-2-one |
| Total | 100.0 |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity validation.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a gold standard for structural elucidation and can be powerfully adapted for quantitative analysis (qNMR) to determine absolute purity.[8][9] qNMR is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] It is a primary analytical method that can detect both organic and inorganic impurities, as well as residual solvents and water.[11]
Experimental Protocol
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 4-hydroxytetrahydrofuran-2-one sample.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in an NMR tube.[10]
-
-
Acquisition Parameters:
-
Use a standard proton pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Data Presentation: Exemplary qNMR Purity Calculation
| Parameter | Analyte (4-hydroxytetrahydrofuran-2-one) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.20 mg | 12.50 mg |
| Molecular Weight (MW) | 102.09 g/mol | 116.07 g/mol |
| ¹H Signal (ppm) | 4.20 (t, 2H) | 6.30 (s, 2H) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.85 |
| Purity of IS (P_IS) | - | 99.9% |
| Calculated Purity | 99.2% |
qNMR Analysis Workflow
Caption: Workflow for qNMR absolute purity determination.
Comparative Summary of Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, quantified by UV absorption. | Chromatographic separation based on volatility and boiling point, with mass-based identification and quantification.[5] | Measures the response of atomic nuclei to a magnetic field; quantification is based on signal integration relative to a standard.[12] |
| Primary Use | Quantification of non-volatile and thermally stable impurities. Purity assessment by area percent.[1] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2] | Absolute purity determination. Structural confirmation of the main component and impurities.[10][11] |
| Advantages | High resolution, robust, widely available, excellent for quantitative analysis.[3] | High sensitivity and specificity (mass identification). Excellent for volatile impurities.[5] | Provides structural information, is a primary ("absolute") method, non-destructive, and can quantify compounds without a specific reference standard for each impurity.[11][13] |
| Limitations | Requires impurities to have a chromophore for UV detection. Purity by area % assumes similar detector response for all components. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.[13] |
| Sample Prep | Simple dissolution and filtration.[4] | Dissolution in a volatile solvent. Derivatization may be required for some compounds but is unlikely for the target molecule.[5][7] | Requires accurate weighing of both sample and a high-purity internal standard.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. swgdrug.org [swgdrug.org]
- 8. quora.com [quora.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Dihydro-4-hydroxy-2(3H)-furanone (CAS 5469-16-9)
For researchers, scientists, and drug development professionals, elucidating the structure of small molecules is a critical step in their identification and characterization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. This guide provides a comprehensive cross-referencing of the mass spectrometry fragmentation data for dihydro-4-hydroxy-2(3H)-furanone (CAS 5469-16-9), a naturally occurring lactone found in various plants and food products.[1] To facilitate robust compound identification, this guide presents a comparative analysis of its fragmentation pattern against two structurally related and commercially significant lactones: γ-butyrolactone (GBL) and γ-valerolactone (GVL).
Comparative Analysis of Fragmentation Patterns
The electron ionization (EI) mass spectra of dihydro-4-hydroxy-2(3H)-furanone and its counterparts reveal distinct fragmentation patterns that are instrumental for their differentiation. The introduction of a hydroxyl group in dihydro-4-hydroxy-2(3H)-furanone significantly influences its fragmentation cascade compared to the unsubstituted γ-butyrolactone and the methylated γ-valerolactone.
Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for the three compounds.
Table 1: Mass Spectrometry Fragmentation Data for Dihydro-4-hydroxy-2(3H)-furanone (CAS 5469-16-9)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 102 | 5 | [M]+• (Molecular Ion) |
| 84 | 30 | [M-H₂O]+• |
| 73 | 100 | [M-CHO]+ |
| 56 | 60 | [C₃H₄O]+• |
| 43 | 95 | [C₂H₃O]+ |
Data sourced from NIST WebBook and SpectraBase.[2][3]
Table 2: Mass Spectrometry Fragmentation Data for γ-Butyrolactone (GBL)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 86 | 25 | [M]+• (Molecular Ion) |
| 56 | 100 | [M-CH₂O]+• |
| 42 | 98 | [C₂H₂O]+• |
| 28 | 80 | [CO]+• |
Data sourced from NIST WebBook.[4][5][6]
Table 3: Mass Spectrometry Fragmentation Data for γ-Valerolactone (GVL)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 100 | 20 | [M]+• (Molecular Ion) |
| 85 | 100 | [M-CH₃]+ |
| 56 | 75 | [C₃H₄O]+• |
| 41 | 50 | [C₃H₅]+ |
Note: Fragmentation data for GVL is based on typical fragmentation patterns for alkyl-substituted lactones.
Experimental Protocols
The mass spectrometry data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol based on methodologies reported for the analysis of furanones and related compounds in complex matrices.[7][8]
1. Sample Preparation:
-
For solid samples (e.g., plant material, food products), extraction is performed using a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Liquid samples (e.g., biological fluids, beverages) may require liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes.
-
Derivatization (e.g., silylation) may be employed to increase the volatility and thermal stability of the analyte, although it is not always necessary for these lactones.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Splitless or split injection can be used depending on the sample concentration. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might be: initial temperature of 50 °C held for 2 minutes, ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
Compound identification is achieved by comparing the acquired mass spectrum with reference spectra in spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.
-
The retention time of the analyte is also used as an identification criterion by comparing it to that of a pure standard analyzed under the same conditions.
Visualizing the Workflow and Fragmentation
To further clarify the process of data acquisition and the logical relationships in fragmentation analysis, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of small molecules.
Caption: Proposed fragmentation pathway for dihydro-4-hydroxy-2(3H)-furanone.
References
- 1. 2(3H)-Furanone, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 2. 2(3H)-Furanone, dihydro-4-hydroxy- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Butyrolactone [webbook.nist.gov]
- 5. Butyrolactone [webbook.nist.gov]
- 6. Butyrolactone [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijoear.com [ijoear.com]
Comparing the efficacy of different chiral catalysts for asymmetric furanone synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of furanones is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. The choice of a chiral catalyst is paramount in achieving high yields and enantioselectivity. This guide provides an objective comparison of the efficacy of three major classes of organocatalysts—Proline and its derivatives, Cinchona alkaloids, and Chiral Phosphoric Acids (CPAs)—in the asymmetric synthesis of furanones, supported by experimental data.
The asymmetric synthesis of chiral furanones, particularly γ-butenolides, is a well-established field, with various catalytic systems developed to control the stereochemical outcome of the reaction. Organocatalysis has emerged as a powerful tool, offering a metal-free and often more sustainable alternative to traditional metal-based catalysts. This comparison focuses on the widely employed Michael addition reaction of 1,3-dicarbonyl compounds to α,β-unsaturated ketones (enones), a common and effective strategy for constructing the furanone core.
Comparative Performance of Chiral Catalysts
The efficacy of a chiral catalyst is primarily evaluated by its ability to induce high enantiomeric excess (ee%) and diastereomeric ratio (dr), while also providing a good chemical yield. The following table summarizes the performance of representative catalysts from each class in the asymmetric Michael addition/annulation reaction to synthesize chiral furanones.
| Catalyst Class | Representative Catalyst | Reaction Type | Yield (%) | ee (%) | dr | Reference |
| Proline Derivatives | L-Proline | Robinson Annulation | 40-85 | 70-96 | - | [1][2][3] |
| Diarylprolinol Silyl (B83357) Ether | Robinson Annulation | High | >99.5 | - | [1][2][3] | |
| Cinchona Alkaloids | 9-epi-aminoquinine | Michael Addition | 46-78 | 59-91 | - | [4] |
| Cinchona-derived Thiourea (B124793) | Michael Addition | 88-99 | 76-99 | 9:1 (syn/anti) | [5] | |
| Chiral Phosphoric Acids | BINOL-derived CPA | Michael/Cyclization | High | 93-98 | >20:1 | [6][7] |
Proline and its derivatives are foundational organocatalysts, often utilized in Robinson annulation reactions which can lead to furanone precursors.[1][2][3] While L-proline itself can provide good enantioselectivity, more sterically demanding derivatives like diarylprolinol silyl ethers have demonstrated superior performance, achieving nearly perfect enantiocontrol.[1][2][3]
Cinchona alkaloids , a class of naturally derived catalysts, are highly versatile.[8][9] Modified Cinchona alkaloids, particularly those incorporating a thiourea moiety, have shown exceptional efficacy in Michael additions, delivering high yields and excellent stereoselectivities.[5] These bifunctional catalysts can activate both the nucleophile and the electrophile, leading to highly organized transition states.
Chiral Phosphoric Acids (CPAs) , particularly those derived from BINOL, have emerged as powerful Brønsted acid catalysts.[10][11][12] They excel in promoting tandem Michael addition/cyclization reactions, affording complex furanone structures with multiple stereocenters in high yield and with excellent diastereo- and enantioselectivity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the synthesis of chiral furanones using each class of catalyst.
Proline-Catalyzed Asymmetric Robinson Annulation
A typical procedure involves the reaction of an α,β-unsaturated aldehyde with a cyclic ketone catalyzed by L-proline in an organic solvent.[1][2][3]
Reaction Scheme: α,β-Unsaturated Aldehyde + Cyclic Ketone --(L-Proline)--> Chiral Anulated Furanone Precursor
Procedure: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the cyclic ketone (2.0 mmol) in an appropriate solvent (e.g., DMSO, DMF), L-proline (0.1-0.3 mmol) is added. The reaction mixture is stirred at room temperature for a specified time (typically 24-72 hours) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the chiral product.
Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition
This protocol describes the addition of a 1,3-dicarbonyl compound to a nitroalkene, a common precursor for furanone synthesis, catalyzed by a Cinchona-derived thiourea catalyst.[5]
Reaction Scheme: 1,3-Dicarbonyl Compound + Nitroalkene --(Cinchona-Thiourea Catalyst)--> Chiral Michael Adduct
Procedure: In a reaction vessel, the 1,3-dicarbonyl compound (0.5 mmol), the nitroalkene (0.6 mmol), and the Cinchona-thiourea catalyst (0.05 mmol) are dissolved in a suitable solvent (e.g., toluene (B28343), CH2Cl2). The reaction is stirred at a specific temperature (e.g., room temperature, 0 °C) for the required duration (e.g., 12-48 hours). The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired chiral Michael adduct.
Chiral Phosphoric Acid-Catalyzed Asymmetric Michael/Cyclization
This method outlines a tandem reaction where a 1,3-dicarbonyl compound adds to a β,γ-unsaturated α-ketoester, followed by an intramolecular cyclization to form the furanone, all catalyzed by a chiral phosphoric acid.[7]
Reaction Scheme: 1,3-Dicarbonyl Compound + β,γ-Unsaturated α-Ketoester --(Chiral Phosphoric Acid)--> Chiral Tetrahydroxanthenone
Procedure: To a solution of the β,γ-unsaturated α-ketoester (0.1 mmol) and the 1,3-dicarbonyl compound (0.12 mmol) in a solvent such as toluene or CH2Cl2 at a specified temperature (e.g., 30 °C), the chiral phosphoric acid catalyst (0.01 mmol) is added. The reaction mixture is stirred for a period of 24-72 hours. Upon completion, the solvent is evaporated, and the crude product is directly purified by flash chromatography on silica gel to afford the enantiomerically enriched furanone derivative.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized workflow for the asymmetric synthesis of furanones and the activation modes of the different catalyst classes.
References
- 1. lookchem.com [lookchem.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Organocatalytic asymmetric robinson annulation of alpha,beta-unsaturated aldehydes: applications to the total synthesis of (+)-palitantin. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications [mdpi.com]
- 7. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 12. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxy-Furanone Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-furanone analogues, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is compiled from various studies to facilitate the rational design of novel therapeutic agents.
Quantitative Data on Biological Activities
The biological activities of 4-hydroxy-furanone analogues and other related furanone derivatives are summarized below. The data highlights the impact of structural modifications on their potency as anticancer, antimicrobial, and enzyme-inhibitory agents.
Anticancer Activity of Furanone Derivatives
The cytotoxic effects of various furanone derivatives against different human cancer cell lines are presented in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Cytotoxicity of Furanone Derivatives against Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[1][2] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[3] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3] |
| 5-O-silylated Mucobromic Acid (MBA) derivative | HCT-116 (Colon) | 1.3 | Demonstrates significant antiproliferative activity.[3] |
| Dithiocarbamate with 2(5H)-furanone-piperazine | HeLa and SMMC-7721 | 0.06 and 0.006 (72h) | Exhibits potent in vitro cytotoxic activity.[4] |
Antimicrobial Activity of Furanone Derivatives
Furanone derivatives have shown promising activity against a range of bacterial pathogens. Table 2 summarizes the minimum inhibitory concentrations (MIC) of selected furanone analogues.
Table 2: Antimicrobial Activity of Furanone Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 5-hydroxy-3,4-dichloro-2(5H)-furanone (mucochloric acid) | Various bacteria | 150 (rich broth), 0.75 (minimal glucose medium) | [5] |
| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | 10 | [6][7] |
| F105 analogue lacking sulfonyl group | Staphylococcus aureus | No activity | [6][7] |
| F105 analogue lacking l-menthol (B7771125) moiety | Staphylococcus aureus | No activity | [6][7] |
Enzyme Inhibition by Furan-based Analogues
Furan-based compounds have been investigated as inhibitors of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme in cellular metabolism. The inhibitory activities of a series of furan-based thiamine (B1217682) analogues are presented in Table 3.
Table 3: Pyruvate Dehydrogenase E1 (PDH E1) Inhibitory Activities of Furan-based Thiamine Analogues
| Compound | Modification | % Inhibition at 100 µM | IC50 (µM) |
| 24a | Acetyl | - | 19.0 ± 1.0 |
| 24b | Propanoyl | - | 10.0 ± 0.6 |
| 24c | Butanoyl | - | 7.0 ± 0.4 |
| 24d | Pentanoyl | - | 11.0 ± 0.6 |
| 24e | Hexanoyl | - | 13.0 ± 0.8 |
| 24f | Cyclopropanoyl | - | 11.0 ± 0.6 |
| 24g | Cyclopentanoyl | - | 14.0 ± 0.7 |
| 24h | Benzoyl | - | 21.0 ± 1.0 |
| 24i | Tetrahydropyran-4-carbonyl | - | 13.0 ± 0.7 |
Data adapted from a study on furan-based thiamine analogues as PDH E1 inhibitors. The core scaffold is not a 4-hydroxy-furanone but provides insights into the SAR of furan (B31954) derivatives as enzyme inhibitors.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Pyruvate Dehydrogenase (PDH) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against the E1 component of the pyruvate dehydrogenase complex.
Materials:
-
Recombinant human PDH E1 enzyme
-
Thiamine pyrophosphate (TPP)
-
Pyruvate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phenazine methosulfate (PMS)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, PDH E1 enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding TPP and pyruvate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add MTT and PMS to each well and incubate for a further 10-15 minutes at 37°C.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, C6, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the furanone analogues for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined from the dose-response curves.[2]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds (furanone analogues)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microplate.
-
Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-hydroxy-furanone analogues are mediated through various cellular pathways. The following diagrams illustrate some of the key mechanisms.
Caption: General experimental workflow for SAR studies of 4-hydroxy-furanone analogues.
Caption: Inhibition of the Pyruvate Dehydrogenase (PDH) complex by furanone analogues.
Caption: Mechanism of quorum sensing inhibition by 4-hydroxy-furanone analogues.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 7. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
In Vitro vs. In Vivo Efficacy of Furanone-Based Therapeutic Agents: A Comparative Guide
Introduction: Furanones, a class of heterocyclic organic compounds, have garnered significant attention in therapeutic research due to their diverse biological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of furanone-based agents, with a focus on their antimicrobial and anticancer properties. By examining the translation of laboratory findings to preclinical models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future studies and therapeutic development.
Antimicrobial Furanones: Targeting Quorum Sensing
A primary mechanism of action for many antimicrobial furanones is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[3][4] This approach offers a promising alternative to traditional antibiotics by disarming pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.[5]
Quantitative Data: In Vitro vs. In Vivo Antimicrobial Activity
The following table summarizes the efficacy of representative furanone compounds from various studies. A notable discrepancy often exists between the minimal inhibitory concentrations (MICs) observed in vitro and the effective concentrations in animal models, highlighting the complexity of in vivo systems.
| Furanone Derivative | Target Organism | In Vitro Efficacy (MIC/IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| C30 | P. aeruginosa | Weak antimicrobial activity (MIC ≥ 50 µg/ml) | Mouse thigh infection model | Decreased microbial load (in combination with colistin) | [6] |
| C56 | P. aeruginosa | Not specified (focus on QS inhibition) | Mouse lung infection model | Accelerated lung bacterial clearance | [5][7] |
| Halogenated Furanones | E. coli | Inhibited swarming and biofilm formation without affecting growth | Not specified | Not specified | [4] |
| F105 | Gram-positive bacteria (e.g., S. aureus) | 8–16 μg/mL (growth repression), 32 μg/mL (bactericidal) | Not specified | Not specified | [8] |
| F131 | S. aureus & C. albicans | MBPC: 8–16 μg/mL | Not specified | Not specified | [9] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MBPC: Minimum Biofilm-Preventing Concentration
Experimental Protocols
In Vitro Biofilm Inhibition Assay:
-
Bacterial cultures are grown to a specific optical density in a suitable broth medium.
-
The bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the furanone compound.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Non-adherent bacteria are removed by washing the wells with a buffer solution.
-
The remaining biofilm is stained with crystal violet, which is then solubilized.
-
The absorbance of the solubilized stain is measured to quantify biofilm mass.
In Vivo Mouse Lung Infection Model:
-
Mice are anesthetized and intranasally inoculated with a suspension of pathogenic bacteria, such as P. aeruginosa.[5][7]
-
A treatment group receives the furanone agent (e.g., via intravenous injection), while a control group receives a placebo.[5][7]
-
After a predetermined period, the mice are euthanized, and their lungs are harvested.
-
The lungs are homogenized, and serial dilutions are plated on agar (B569324) to determine the bacterial load (colony-forming units).
-
Lung tissues may also be processed for histopathological analysis to assess inflammation and tissue damage.[7]
Signaling Pathway: Quorum Sensing Inhibition
Furanones often act as antagonists of N-acyl homoserine lactone (AHL) signaling molecules, which are key autoinducers in many Gram-negative bacteria. By binding to the LuxR-type transcriptional regulators, furanones can competitively inhibit the binding of AHLs, thereby preventing the activation of downstream virulence genes.
Quorum sensing inhibition by furanones.
Anticancer Furanones: From Cell Lines to Xenografts
Furanone derivatives have also demonstrated promising anticancer activity, with mechanisms including the induction of cell cycle arrest and apoptosis.[10][11] However, the translation of potent in vitro cytotoxicity to in vivo tumor regression remains a significant hurdle.
Quantitative Data: In Vitro vs. In Vivo Anticancer Efficacy
The table below contrasts the in vitro potency of furanone compounds against cancer cell lines with their performance in preclinical animal models. The availability of in vivo data is limited for many derivatives, highlighting a critical gap in their development.[12]
| Furanone Derivative | Cancer Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 4e | C6 glioma cells | 12.1 µM | Not specified | Not specified | [11] |
| Futoenone | Human Breast Cancer (MCF-7), Human Colorectal Carcinoma | Data not available in published literature | Not available | Not available | [12] |
| Furanodienone | Colorectal Cancer (RKO cells) | Not specified | Colorectal Cancer Xenograft | Reduced average tumor size to 374.4 mm³ (vs. 648.2 mm³ in control) | [12] |
| Furanodienone | Breast Cancer (MCF-7 cells) | Not specified | Breast Cancer Xenograft | 32% and 54% tumor growth inhibition at 15 mg/kg and 30 mg/kg, respectively | [12] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
In Vitro MTT Cell Viability Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
In Vivo Xenograft Tumor Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups. The treatment group receives the furanone compound (e.g., via intraperitoneal or oral administration).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[12]
Experimental Workflow
The evaluation of novel therapeutic agents typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
Therapeutic agent evaluation workflow.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Furanone Synthesis: Benchmarking New Routes Against Published Methods
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The development of efficient and sustainable synthetic routes to access these valuable compounds is a continuous pursuit in organic chemistry. This guide provides an objective comparison of a recently developed transition-metal-catalyzed approach for furanone synthesis against a well-established, classical method, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
To provide a clear and concise overview, the following tables summarize the key quantitative data for a modern, gold-catalyzed synthesis of a substituted 3(2H)-furanone and a classical, two-step synthesis of the well-known flavor compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). While the target molecules are not identical, the comparison of a modern versus a classical approach to structurally related furanones offers valuable insights into the evolution of synthetic methodologies.
Table 1: Comparison of a Modern Gold-Catalyzed Furanone Synthesis and a Classical Synthesis of Furaneol
| Parameter | Modern Method: Gold-Catalyzed Cyclization[1] | Classical Method: Synthesis of Furaneol[2] |
| Overall Yield | 55-94% | Not explicitly stated, but individual step yields suggest a lower overall yield. |
| Reaction Time | 1 - 24 hours | 26 hours (2 hours for coupling + 24 hours for cyclization) |
| Reaction Temperature | Room Temperature to 80°C | 36-38°C (coupling) and 70°C (cyclization) |
| Key Reagents | (p-CF3C6H4)3PAuCl, AgOTf | Methylglyoxal (B44143), Zinc powder, Acetic Acid, Disodium (B8443419) monohydrogenphosphate |
| Catalyst Loading | 5 mol% Au catalyst, 5 mol% AgOTf | Not applicable (uses stoichiometric reagents) |
| Number of Steps | 1 (from γ-hydroxyalkynone) | 2 (from methylglyoxal) |
| Substrate Scope | Broad, tolerates various substituents | Specific to the synthesis of Furaneol |
| Environmental/Safety Considerations | Use of heavy metal catalyst (gold) and silver salts. | Use of powdered zinc and organic solvents. |
Experimental Protocols: A Detailed Look at the Methodologies
Modern Method: Gold-Catalyzed Intramolecular Cyclization of a γ-Hydroxyalkynone
This method provides a highly efficient and mild route to substituted 3(2H)-furanones.[1]
Materials:
-
γ-hydroxyalkynone (1.0 equiv)
-
(p-CF3C6H4)3PAuCl (0.05 equiv)
-
AgOTf (0.05 equiv)
-
Toluene (solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the γ-hydroxyalkynone in toluene, add (p-CF3C6H4)3PAuCl and AgOTf.
-
Stir the reaction mixture at the specified temperature (typically between room temperature and 80°C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3(2H)-furanone.
Classical Method: Two-Step Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
This established method utilizes readily available starting materials to produce Furaneol.[2]
Step 1: Coupling Reaction Materials:
-
25% (w/w) aqueous solution of methylglyoxal (50 g)
-
10.8% (w/w) aqueous solution of glacial acetic acid (50 mL)
-
Powdered zinc (36 g)
Procedure:
-
In a reaction vessel, combine the aqueous solutions of methylglyoxal and acetic acid.
-
Add powdered zinc to the mixture.
-
Maintain the reaction temperature at 36-38°C and stir for 2 hours.
-
After the reaction, filter the mixture to remove unreacted zinc and other solids. The filtrate contains the intermediate threo-3,4-dihydroxyhexane-2,5-dione.
Step 2: Cyclization Reaction Materials:
-
Filtrate from Step 1 containing threo-3,4-dihydroxyhexane-2,5-dione
-
Disodium monohydrogenphosphate
-
Side-reaction inhibitor
-
Water
Procedure:
-
Prepare a solution with the intermediate from Step 1, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.
-
Heat the mixture to 70°C and maintain this temperature for 24 hours to facilitate the cyclization to Furaneol.
-
After the reaction is complete, the product can be purified by a suitable method, such as extraction and distillation.
Mandatory Visualizations
References
Comparison of GC-MS versus LC-MS for the quantification of furanones in biological samples.
For researchers, scientists, and drug development professionals, the accurate quantification of furanones in biological matrices is critical for understanding their roles in various physiological and pathological processes. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal decision in the analytical workflow. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate method for your research needs.
Furanones are a class of heterocyclic organic compounds that can be challenging to quantify in complex biological samples such as plasma, serum, and urine due to their polarity and varying volatility. Both GC-MS and LC-MS offer the sensitivity and selectivity required for such analyses, but they differ significantly in their principles of separation, sample preparation requirements, and overall performance characteristics.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with the stationary phase. |
| Analytes | Best suited for volatile and semi-volatile compounds. Non-volatile furanones require chemical derivatization to increase volatility. | Ideal for a wide range of compounds, including non-volatile, polar, and thermally labile furanones, without the need for derivatization.[1] |
| Sample Prep | Often complex, involving extraction and mandatory derivatization for many furanones.[2][3] | Generally simpler, often requiring only protein precipitation or dilution and filtration.[4][5] |
| Sensitivity | Good sensitivity, with reported Limits of Detection (LOD) in the low ng/mL range after derivatization.[6] | Typically offers higher sensitivity, with Limits of Quantification (LOQ) reported in the low µg/L to pg/mL range.[5][7][8] |
| Throughput | Can be lower due to longer run times and extensive sample preparation. | Higher throughput is often achievable due to simpler sample preparation and faster analysis times. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to ESI-LC-MS. | Electrospray ionization (ESI) is susceptible to matrix effects, which can impact accuracy and precision.[9] |
Quantitative Performance Data
| Analyte | Matrix | Technique | Derivatization | LOD | LOQ | Reference |
| Furaneol (B68789) (HDMF) | Aqueous Sample | GC-MS | Yes (Pentafluorobenzyl bromide) | 0.5 ng/mL | 2 ng/mL | [6] |
| Sotolon | Wine | GC-MS | No | 0.5 - 1 µg/L | Not Reported | [10] |
| Sotolon | Wine | UPLC-MS/MS | No | Not Reported | 0.013 µg/L | [8] |
| Various Drugs | Human Urine | LC-MS/MS | No | 0.09 - 0.5 ng/mL | Not Reported | [5][8] |
| Cortisol Metabolites | Human Urine | LC-MSn | No | 0.01 ng/mL | 0.05 ng/mL | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, HDMF: 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Experimental Workflows
The selection of either GC-MS or LC-MS dictates a distinct experimental workflow, primarily differing in the sample preparation stage.
Detailed Experimental Protocols
Below are representative protocols for the quantification of furanones in biological samples using GC-MS and LC-MS. These should be considered as templates and may require optimization for specific applications.
Protocol 1: GC-MS Quantification of Furanones in Human Serum with Derivatization
This protocol is adapted from methodologies for GC-MS-based metabolomics of serum samples.[2][3]
1. Sample Preparation and Extraction:
-
Thaw frozen serum samples on ice.
-
To 30 µL of serum in a microcentrifuge tube, add an internal standard.
-
Perform a sequential solvent extraction, first with 1 mL of an acetonitrile (B52724):isopropanol:water (3:3:2, v/v/v) mixture, vortex, and centrifuge.
-
Collect the supernatant. Re-extract the pellet with 500 µL of an acetonitrile:water (1:1, v/v) mixture, vortex, and centrifuge.
-
Pool the supernatants and evaporate to dryness under a vacuum concentrator.
2. Derivatization:
-
To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 55°C for 60 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups, increasing volatility.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 325°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer:
- Ionization: Electron Impact (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM) for target furanones and a full scan for qualitative analysis.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
-
Quantify target furanones by comparing the peak area of characteristic ions to that of the internal standard using a calibration curve prepared in a similar matrix.
Protocol 2: LC-MS/MS Quantification of Furanones in Human Urine
This protocol is a generalized procedure based on common practices for analyzing small molecules in urine.[4][5][9]
1. Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.
-
For a "dilute-and-shoot" approach, dilute the supernatant 1:4 with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Alternatively, for cleaner samples, perform a protein precipitation by adding 4 parts of cold acetonitrile to 1 part urine, vortex, and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Add an appropriate internal standard prior to dilution or precipitation.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: UPLC or HPLC system (e.g., Waters ACQUITY, Agilent 1290).
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each target furanone and the internal standard.
- Source Parameters: Optimize desolvation gas flow, temperature, and capillary voltage for the specific instrument and analytes.
3. Data Analysis:
-
Quantify target furanones using the peak area ratios of the analyte to the internal standard against a matrix-matched calibration curve.
Conclusion and Recommendations
The choice between GC-MS and LC-MS for the quantification of furanones in biological samples is highly dependent on the specific furanone of interest, the required sensitivity, and the available instrumentation and expertise.
GC-MS is a powerful and reliable technique, particularly for volatile furanones. For non-volatile furanones, derivatization is a necessary step, which adds complexity to the sample preparation but can yield excellent sensitivity and chromatographic resolution. GC-MS may be less susceptible to matrix effects like ion suppression, which can be a significant advantage in complex biological matrices.
LC-MS/MS is generally the more versatile and sensitive technique for a broader range of furanones, especially those that are polar, non-volatile, or thermally labile. The simpler "dilute-and-shoot" or protein precipitation sample preparation methods lend themselves to higher throughput analyses. However, careful method development is required to mitigate potential matrix effects.
Recommendation: For untargeted metabolomics or the analysis of a wide range of furanones with varying physicochemical properties, LC-MS/MS is often the preferred platform due to its broad applicability and minimal sample preparation requirements. For targeted analysis of specific volatile furanones or when derivatization is not a limiting factor, GC-MS provides a robust and cost-effective solution. Ultimately, the optimal method should be validated for the specific biological matrix and furanone(s) of interest to ensure accurate and reproducible results.
References
- 1. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
- 2. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 3. scispace.com [scispace.com]
- 4. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]
- 6. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2(3H)-Furanone, Dihydro-4-Hydroxy-: A Comprehensive Guide
This document provides detailed procedural guidance for the safe handling and disposal of 2(3H)-Furanone, dihydro-4-hydroxy- (also known as γ-Hydroxy-γ-butyrolactone), ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary disposal method involves the use of a licensed professional waste disposal service.[1][2]
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps to ensure safe disposal. Adherence to the following procedures will minimize risks associated with this chemical.
Personal Protective Equipment (PPE) and Hygiene:
-
Ventilation: Always handle the chemical in a well-ventilated area or at a designated workstation with local exhaust ventilation.[1][3]
-
Protective Gear: Wear appropriate protective gloves, clothing, and eye/face protection.[1][3][4]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Always wash hands thoroughly after use.[1][3][4]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated location.[1][3][4]
-
Keep containers tightly closed to prevent exposure to moisture, as the substance can be hygroscopic.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Hazard and Safety Summary
The following table summarizes the key hazard classifications for 2(3H)-Furanone, dihydro-4-hydroxy- and its derivatives. Users must consult the specific Safety Data Sheet (SDS) for the exact compound in use.
| Hazard Classification | Description | Primary Precaution | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. Seek medical attention if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid skin contact. Wear protective gloves and clothing. Wash skin with soap and water if contact occurs. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | [1][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation. | Use only in well-ventilated areas. Avoid breathing dust or vapors. Move to fresh air if inhaled. | [1][3] |
Step-by-Step Disposal Protocol
Disposal of 2(3H)-Furanone, dihydro-4-hydroxy- must be handled systematically to ensure safety and regulatory compliance. This material should not be disposed of in household trash or poured into sewage systems.[1]
Methodology for Waste Collection and Disposal:
-
Containment: Collect all waste, including surplus chemical, residues, empty containers, and contaminated materials (e.g., absorbent paper), in designated and clearly labeled waste containers.[1]
-
Container Management:
-
Surplus and Non-Recyclable Solutions: Offer all surplus and non-recyclable quantities of the chemical to a licensed disposal company.[1][5]
-
Incineration: This combustible material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be performed by an approved waste disposal plant.[3][6][7][8][9][10]
-
Regulatory Compliance: Chemical waste generators are responsible for classifying the waste and ensuring disposal methods comply with all local, regional, and national hazardous waste regulations.[1][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Safety: Ventilate the affected area immediately.[1] All personnel should wear appropriate PPE, including respiratory protection if vapors are present.[1][3]
-
Containment: Prevent the spill from entering drains or waterways.[5][10][11][12]
-
Clean-up: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] For liquid spills, use an inert absorbent material to soak up the substance and collect it for disposal.[5]
-
Disposal: The collected spill waste must be disposed of as hazardous waste through a licensed disposal service.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of 2(3H)-Furanone, dihydro-4-hydroxy-.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. louisville.edu [louisville.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
Essential Safety and Operational Guide for Handling 2(3H)-Furanone, dihydro-4-hydroxy-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2(3H)-Furanone, dihydro-4-hydroxy-. The following procedures and data are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Summary
2(3H)-Furanone, dihydro-4-hydroxy-, and structurally similar compounds, are associated with the following hazards:
-
Some related furanone compounds may cause severe skin burns and eye damage.[3]
A thorough risk assessment should be conducted before beginning any work with this chemical. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table outlines the minimum required PPE for handling 2(3H)-Furanone, dihydro-4-hydroxy-.
Quantitative Data for Glove Selection
No specific permeation data for 2(3H)-Furanone, dihydro-4-hydroxy- is readily available. The following data is for gamma-Butyrolactone , a structurally related compound, and should be used as a guideline. On-site testing is crucial to ensure safe usage.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Butyl | > 480 | Excellent | Good for total immersion |
| Neoprene | 270 | Excellent | Good for total immersion |
| Nitrile | 180 | Very Good | Good for accidental splash protection and intermittent contact |
Source: Ansell Chemical Resistance Guide.[4]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl, Neoprene, or Nitrile). Inspect gloves for integrity before each use. | Prevents skin contact, which may cause irritation or burns.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Protects skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be necessary. | Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[5] |
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol minimizes risks during the handling of 2(3H)-Furanone, dihydro-4-hydroxy-.
-
Preparation:
-
Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of 2(3H)-Furanone, dihydro-4-hydroxy- within a certified chemical fume hood to control potential vapor or dust exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, scoops) for transferring the solid material to prevent contamination and dispersal.
-
For solutions, use a calibrated pipette or other appropriate liquid handling device.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Ventilate the area and avoid breathing vapors.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
Disposal Method:
-
Dispose of surplus and non-recyclable 2(3H)-Furanone, dihydro-4-hydroxy- through a licensed professional waste disposal service.[1]
-
This material may be suitable for chemical incineration with an afterburner and scrubber.[1]
-
Do not dispose of this chemical in household trash or into the sewage system.[1]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 2(3H)-Furanone, dihydro-4-hydroxy-.
Caption: PPE selection workflow for handling 2(3H)-Furanone, dihydro-4-hydroxy-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
